molecular formula C8H3Br2NO2 B070428 4,6-Dibromoindoline-2,3-dione CAS No. 187326-67-6

4,6-Dibromoindoline-2,3-dione

Cat. No.: B070428
CAS No.: 187326-67-6
M. Wt: 304.92 g/mol
InChI Key: UGFPBMXSBFXNBX-UHFFFAOYSA-N
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Description

4,6-Dibromoindoline-2,3-dione is a synthetically modified halogenated derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. The strategic introduction of bromine atoms at the 4 and 6 positions enhances the molecule's electronic properties and potential for broad-spectrum biological activity, making it a valuable intermediate for medicinal chemistry and drug discovery research. Key Research Applications & Value: Antimicrobial Agent Development: This compound serves as a key synthetic precursor for developing novel antibacterial and antifungal agents. Its structure is amenable to further functionalization, for instance, via click chemistry to create triazole conjugates, a class known for potency comparable to established drugs like Ciprofloxacin and Fluconazole . Anticancer Research: As a derivative of 5-fluoroindoline-2,3-dione, which is the core structure of Sunitinib (an approved drug for renal cancer and GIST), this brominated analog provides a pathway to investigate new anticancer therapeutics . The isatin core is extensively explored for its antitumor properties. Versatile Chemical Intermediate: The compound is an excellent building block for synthesizing more complex structures. The ketone groups can undergo Knoevenagel condensation with reagents like malononitrile to create strong electron-acceptor moieties useful in materials science . Furthermore, the scaffold can be used to construct spiro-compounds and heterocyclic hybrids like bis-thiazoles, which are often associated with diverse biological activities . Notice: This product is intended for research purposes only and is not suitable for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPBMXSBFXNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333400
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187326-67-6
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines established information with data from closely related analogues to offer a predictive and comparative analysis. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of two bromine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity.

Data Presentation: Summarized Chemical and Physical Properties

PropertyThis compound5,7-Dibromoindoline-2,3-dione (for comparison)
Molecular Formula C₈H₃Br₂NO₂C₈H₃Br₂NO₂
Molecular Weight 304.93 g/mol 304.92 g/mol [1]
CAS Number 187326-67-66374-91-0[1]
Appearance Red crystalline powder (predicted)[2]Solid[1]
Melting Point Not available250-255 °C[1]
Boiling Point Not availableNot available
Solubility Predicted to be soluble in organic solvents like ethanol, toluene, and dimethylformamide; insoluble in water.[2]Not specified

Synthesis and Reactivity

The synthesis of this compound is anticipated to follow established methods for preparing substituted isatins, primarily the Sandmeyer synthesis. This methodology is a robust and widely used approach for the preparation of a diverse range of isatin derivatives from anilines.[3][4][5][6]

Proposed Synthetic Pathway: Sandmeyer Synthesis

The Sandmeyer synthesis of isatins is a two-step process.[3][7] The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[3][7][8] For this compound, the logical starting material would be 3,5-dibromoaniline.

G cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_product Final Product 3,5-Dibromoaniline 3,5-Dibromoaniline Isonitrosoacetanilide derivative Isonitrosoacetanilide derivative 3,5-Dibromoaniline->Isonitrosoacetanilide derivative Step 1: Formation of Intermediate Chloral hydrate Chloral hydrate Hydroxylamine HCl Hydroxylamine HCl Sodium sulfate Sodium sulfate This compound This compound Isonitrosoacetanilide derivative->this compound Step 2: Acid-catalyzed Cyclization Conc. H2SO4 Conc. H2SO4

Caption: Proposed Sandmeyer synthesis workflow for this compound.
Experimental Protocols

While a specific protocol for this compound is not available, the following is a generalized experimental protocol for the Sandmeyer synthesis of a brominated isatin, adapted from procedures for related compounds.[8]

Step 1: Synthesis of N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.

  • In a separate vessel, dissolve 3,5-dibromoaniline in water with the addition of concentrated hydrochloric acid.

  • Prepare a solution of hydroxylamine hydrochloride in water.

  • Combine the three solutions. A precipitate is expected to form.

  • Heat the mixture, typically to between 80-100°C, for several hours.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of this compound

  • Carefully heat concentrated sulfuric acid to approximately 60°C with mechanical stirring.

  • Slowly add the dried N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide intermediate in portions, maintaining the temperature between 60-70°C.

  • After the addition is complete, heat the mixture to around 80°C for a short period.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product, this compound, should precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectral Characterization (Predicted)

Specific spectral data for this compound is not available in the reviewed literature. The following are predicted characteristic spectral features based on the structure and data from analogous compounds.

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The two aromatic protons at positions 5 and 7 would likely appear as distinct signals, potentially as doublets or singlets depending on the coupling constants, in the aromatic region (δ 7-8 ppm). The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) would be the most downfield, typically in the range of δ 160-185 ppm. The six aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons attached to the bromine atoms showing characteristic shifts.

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹.

  • C=O stretch (carbonyls): Two strong absorption bands in the region of 1700-1760 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

3.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 304.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are lacking, the broader class of isatin derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents.[3][9][10] Halogenated isatins, in particular, have demonstrated significant cytotoxic effects.[3]

The anticancer activity of isatin derivatives is often attributed to their ability to modulate various cellular signaling pathways.[3][9] Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][10]

G cluster_pathways Potential Anticancer Mechanisms cluster_kinases Kinase Targets cluster_apoptosis Apoptotic Mediators Isatin Derivatives Isatin Derivatives Kinase Inhibition Kinase Inhibition Isatin Derivatives->Kinase Inhibition Apoptosis Induction Apoptosis Induction Isatin Derivatives->Apoptosis Induction Microtubule Disruption Microtubule Disruption Isatin Derivatives->Microtubule Disruption VEGFR VEGFR Kinase Inhibition->VEGFR EGFR EGFR Kinase Inhibition->EGFR CDKs CDKs Kinase Inhibition->CDKs Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Bcl-2 Regulation Bcl-2 Regulation Apoptosis Induction->Bcl-2 Regulation Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR->Inhibition of Angiogenesis CDKs->Cell Cycle Arrest Programmed Cell Death Programmed Cell Death Caspase Activation->Programmed Cell Death Bcl-2 Regulation->Programmed Cell Death

Caption: General overview of potential anticancer mechanisms of isatin derivatives.

Isatin-based compounds have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] Inhibition of these kinases can lead to the suppression of tumor growth, angiogenesis, and metastasis. Furthermore, many isatin derivatives can trigger apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related brominated aromatic compounds and isatin derivatives, it should be handled with care in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a synthetically accessible derivative of the versatile isatin scaffold. While specific experimental data for this isomer is limited, its chemical properties and biological activity can be reasonably predicted based on the extensive literature on related compounds. The Sandmeyer synthesis provides a viable route for its preparation from 3,5-dibromoaniline. It is anticipated that this compound will exhibit interesting biological properties, particularly in the area of anticancer research, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-Depth Technical Guide to the Indoline-2,3-dione Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the core chemical scaffold of indoline-2,3-dione, also known as isatin. Despite extensive searches for the specific compound 4,6-Dibromoindoline-2,3-dione (CAS Number: 187326-67-6) , detailed experimental protocols, quantitative biological data, and specific signaling pathway information were not available in the public domain. The information presented herein is therefore based on the broader class of indoline-2,3-dione derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the Indoline-2,3-dione Scaffold

The indoline-2,3-dione, or isatin, scaffold is a privileged bicyclic aromatic structure consisting of a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3. This core is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. Its versatile chemical nature allows for substitutions at various positions on both the aromatic and heterocyclic rings, leading to a vast library of derivatives with diverse pharmacological profiles.

Derivatives of the indoline-2,3-dione scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The carbonyl groups at the 2 and 3 positions are key to its reactivity and ability to interact with biological targets, often acting as Michael acceptors or forming hydrogen bonds with enzyme active sites.

Physicochemical Properties

While specific data for this compound is limited, the general properties of the parent compound and its derivatives can be summarized.

PropertyValueReference
CAS Number 187326-67-6N/A
Molecular Formula C₈H₃Br₂NO₂[1][2]
Molecular Weight 304.92 g/mol [1][2]
Appearance Likely a crystalline solidGeneral knowledge
Melting Point 254-256 °C[3]
Solubility Generally soluble in organic solvents like DMSO and DMFGeneral knowledge

Synthesis of Substituted Indoline-2,3-diones

A common and versatile method for the synthesis of substituted indoline-2,3-diones is the Sandmeyer isatin synthesis. This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired indoline-2,3-dione.

General Experimental Protocol: Sandmeyer Isatin Synthesis

Materials:

  • Substituted Aniline (e.g., 3,5-dibromoaniline for the hypothetical synthesis of this compound)

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Concentrated Sulfuric Acid

  • Sodium Sulfate

  • Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • Formation of the Isonitrosoacetanilide:

    • Dissolve the substituted aniline in a solution of hydrochloric acid and water.

    • In a separate flask, dissolve chloral hydrate and sodium sulfate in water.

    • Add the aniline solution to the chloral hydrate solution.

    • Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

    • Heat the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Cool the mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.

  • Cyclization to the Indoline-2,3-dione:

    • Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature.

    • Stir the mixture until the cyclization is complete, as indicated by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated indoline-2,3-dione by filtration.

    • Wash the solid with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted indoline-2,3-dione.

Synthesis Workflow

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification aniline Substituted Aniline intermediate Isonitrosoacetanilide aniline->intermediate Reaction reagents1 Chloral Hydrate, Hydroxylamine HCl, HCl reagents1->intermediate product Substituted Indoline-2,3-dione intermediate->product Cyclization reagents2 Conc. H₂SO₄ reagents2->product workup Ice Quenching, Filtration, Washing product->workup purification Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Generalized workflow for the Sandmeyer synthesis of substituted indoline-2,3-diones.

Biological Activities and Potential Applications

The indoline-2,3-dione scaffold is a versatile pharmacophore, with derivatives reported to exhibit a broad spectrum of biological activities. The following table summarizes some of the key activities and the corresponding protein targets or mechanisms of action.

Biological ActivityPotential Protein Targets / Mechanism of ActionReferences
Anticancer Inhibition of kinases (e.g., CDKs, EGFR), induction of apoptosis, anti-proliferative effects.[4]
Neuroprotective Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease.[5][6]
Antimicrobial Disruption of bacterial cell wall synthesis, inhibition of essential enzymes.[7][8]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.[9]
Antidiabetic Inhibition of α-glucosidase and α-amylase.[10]

Quantitative Data for Indoline-2,3-dione Derivatives

The following table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values for various substituted indoline-2,3-dione derivatives against different biological targets. It is crucial to note that this data is not for this compound.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)2.1 - 7.4[6]
Indoline-2,3-dione-based benzene sulfonamidesα-glucosidase0.90 - 12.70[10]
Indoline-2,3-dione-based benzene sulfonamidesα-amylase1.10 - 14.90[10]
Aminoacetylenic isoindoline-1,3-dionesCyclooxygenase-1 (COX-1)3.0 - 3.6[9]
Aminoacetylenic isoindoline-1,3-dionesCyclooxygenase-2 (COX-2)3.0 - 3.6[9]
Panaxadiol-indole-2',3'-dione derivative (4e)Colorectal cancer cells4.46[4]

Representative Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized representation based on Ellman's method, commonly used for assessing AChE inhibitory activity of compounds like indoline-2,3-dione derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or DMSO for control).

    • Add the AChE solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

Generalized Signaling Pathway: Enzyme Inhibition

Many indoline-2,3-dione derivatives exert their biological effects by inhibiting the activity of specific enzymes. The following diagram illustrates a generalized model of competitive enzyme inhibition.

G cluster_0 Normal Enzyme Activity cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Substrate->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate->EI_Complex Binding Blocked Product Product ES_Complex->Product Enzyme_I Enzyme Enzyme_I->EI_Complex Inhibitor Indoline-2,3-dione Derivative (Inhibitor) Inhibitor->EI_Complex

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition by an indoline-2,3-dione derivative.

Conclusion

The indoline-2,3-dione scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. While specific data for this compound remains elusive, the extensive research on related derivatives highlights the immense potential of this chemical class. This guide provides a foundational understanding of the synthesis, biological activities, and evaluation methods for the indoline-2,3-dione core, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key experimental protocols related to 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds recognized for their significant biological activities and as versatile intermediates in organic synthesis. This document collates structural data from closely related analogues, details synthetic and analytical procedures, and presents logical workflows to facilitate further research and application.

Molecular Structure and Bonding

As of this writing, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, to provide insight into its molecular geometry and bonding characteristics, we present crystallographic data from highly relevant, structurally similar mono-brominated isatins: 4-Bromo-1H-indole-2,3-dione and 6-Bromo-1H-indole-2,3-dione.

The core structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The key features include an amide group, two ketone functionalities (one of which is part of the amide), and two bromine atoms substituted on the benzene ring at positions 4 and 6. The molecule is expected to be nearly planar.

The introduction of two electron-withdrawing bromine atoms at the meta-positions relative to each other (positions 4 and 6) is anticipated to significantly influence the electronic distribution within the aromatic ring and affect the bond lengths and angles of the entire isatin core compared to the unsubstituted parent molecule.

Visualization of Molecular Structure

The following diagram illustrates the atomic connectivity and core structure of this compound.

Caption: 2D molecular structure of this compound.

Intermolecular Interactions

Based on studies of analogous bromo-isatins, the solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions.[1][2] These include:

  • N–H···O Hydrogen Bonds: The amide proton (N–H) can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains.

  • Halogen Bonding (Br···O): The electrophilic region on the bromine atoms can interact with the nucleophilic oxygen atoms of the carbonyl groups on adjacent molecules. These Br···O contacts are a significant directional force in the crystal packing of halogenated isatins.[1]

  • π–π Stacking: The planar aromatic systems can stack on top of each other, contributing to the overall stability of the crystal lattice.

Quantitative Structural Data (from Analogues)

The following tables summarize selected bond lengths and angles for 4-bromoisatin and 6-bromoisatin, which serve as the best available experimental proxies for the geometry of the 4,6-dibromo derivative.

Table 1: Selected Bond Lengths (Å) from Analogous Crystal Structures

Bond4-Bromo-1H-indole-2,3-dione[3]6-Bromo-1H-indole-2,3-dione[2]Expected Influence in 4,6-Dibromo Derivative
C=O (keto)~1.21 Å~1.21 ÅMinimal change expected.
C=O (amide)~1.22 Å~1.22 ÅMinimal change expected.
N1–C8 (amide)~1.39 Å~1.41 ÅMinor variations due to electronic effects on the fused ring.
C2–C3~1.55 Å~1.56 ÅMinimal change expected as this bond is distant from the Br atoms.
C–Br~1.90 Å~1.90 ÅBond lengths should be typical for C(sp²)–Br bonds.

Table 2: Selected Bond Angles (°) from Analogous Crystal Structures

Angle4-Bromo-1H-indole-2,3-dione[3]6-Bromo-1H-indole-2,3-dione[2]Expected Influence in 4,6-Dibromo Derivative
O=C–C=O~124-126°~124-126°Angles within the five-membered ring are constrained and should be similar.
C–N–C (amide)~110-112°~110-112°Expected to be consistent with a planar or near-planar amide.
C–C–Br~119-121°~119-121°Typical angles for a substituent on a benzene ring.

Experimental Protocols

Synthesis via Sandmeyer Reaction

The most common and adaptable method for synthesizing substituted isatins is the Sandmeyer isatin synthesis.[4] For this compound, the logical starting material is 3,5-dibromoaniline.

Protocol:

  • Preparation of Isonitrosoacetanilide Intermediate:

    • In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (8.0 eq) in water.

    • In a separate beaker, dissolve 3,5-dibromoaniline (1.0 eq) in water with concentrated hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the aniline solution.

    • Add the aniline/hydroxylamine mixture to the chloral hydrate solution and heat to reflux for 1-2 minutes until a precipitate forms.

    • Cool the mixture and filter the solid product (2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide). Wash with water and dry.

  • Cyclization to 4,6-Dibromoisatin:

    • Pre-heat concentrated sulfuric acid or methanesulfonic acid to 50°C in a flask equipped with a stirrer.[4]

    • Slowly add the dried isonitrosoacetanilide intermediate in portions, maintaining the temperature between 65-75°C.

    • After the addition is complete, heat the mixture to 80°C for approximately 15 minutes.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure this compound.

The following diagram outlines the general workflow for this synthesis.

synthesis_workflow start Start: 3,5-Dibromoaniline step1 Dissolve in HCl(aq). Add Hydroxylamine HCl. start->step1 Step 1a step2 React with Chloral Hydrate and Na2SO4 in H2O. step1->step2 Step 1b step3 Heat to Reflux (Formation of Isonitrosoacetanilide) step2->step3 Step 1c step4 Filter and Dry Intermediate step3->step4 Step 1d step5 Add Intermediate to pre-heated conc. H2SO4 (65-75°C) step4->step5 Step 2a step6 Heat to 80°C (Cyclization Reaction) step5->step6 Step 2b step7 Quench on Crushed Ice step6->step7 Step 2c step8 Filter and Wash with H2O step7->step8 Step 2d step9 Recrystallize from Ethanol/Water step8->step9 Step 2e end Product: this compound step9->end

Caption: Workflow for the Sandmeyer synthesis of this compound.

Spectroscopic Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

A. ¹H NMR Spectroscopy (Generalized Protocol)

  • Sample Preparation: Dissolve 5-10 mg of the dry, purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for isatins due to better solubility and the ability to observe the N-H proton.

  • Instrument Setup:

    • Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Expected ¹H NMR Signals:

    • N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), due to the acidic nature of the amide proton.

    • Aromatic Protons: Two singlets (or narrow doublets with a small meta-coupling constant) in the aromatic region (7.0-8.0 ppm). The deshielding effects of the bromine atoms and the carbonyl groups will influence their exact chemical shifts.

B. IR Spectroscopy (Generalized Protocol)

  • Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Expected Key IR Absorptions:

    • N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.

    • C=O Stretches: Two strong, distinct absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the ketone and amide carbonyl groups.

    • C=C Aromatic Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Logical Relationships: Structure to Spectroscopy

The chemical structure of this compound directly dictates its spectroscopic signature. The relationship between specific functional groups and their expected analytical signals is crucial for structural verification.

structure_spectroscopy cluster_molecule This compound cluster_spectra Expected Spectroscopic Signals fg1 Amide N-H nmr1 ¹H NMR: Broad singlet, δ > 10 ppm fg1->nmr1 ir2 IR: Broad absorption, ~3100-3300 cm⁻¹ fg1->ir2 fg2 Aromatic C-H (H-5, H-7) nmr2 ¹H NMR: Two singlets, δ ~ 7-8 ppm fg2->nmr2 fg3 Ketone & Amide C=O ir1 IR: Strong absorption, ~1700-1780 cm⁻¹ (x2) fg3->ir1 fg4 Aromatic C-Br ir3 IR: Absorption, < 700 cm⁻¹ fg4->ir3

Caption: Correlation between functional groups and expected spectroscopic signals.

References

Spectroscopic and Synthetic Profile of Dibromoindoline-2,3-diones: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4,6-dibromoindoline-2,3-dione, a halogenated derivative of the versatile isatin core, is presented for researchers, scientists, and professionals in drug development. This guide consolidates available spectroscopic data for closely related isomers, outlines a general synthetic protocol, and explores potential biological interactions based on the broader family of isatin compounds.

Spectroscopic Data Analysis

To provide a useful reference, the following tables summarize typical spectroscopic data for bromo-substituted indoline-2,3-dione derivatives. These values can serve as a reasonable estimation for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.60 - 7.90m
NH~11.60s (br)

Note: The precise chemical shifts for the aromatic protons of this compound would be expected to be two singlets due to their isolated nature on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives

CarbonPredicted Chemical Shift (ppm)
C=O (C2)~184
C=O (C3)~158
C-Br115 - 125
Aromatic C113 - 142
Quaternary Aromatic C120 - 150
Infrared (IR) Spectroscopy

The IR spectrum of an indoline-2,3-dione is characterized by the prominent absorptions of the carbonyl groups and the N-H bond.

Table 3: Characteristic IR Absorption Bands for Dibromoindoline-2,3-dione Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C=O Stretch (Amide)~1745Strong
C=O Stretch (Ketone)~1725Strong
C=C Aromatic Stretch1600 - 1450Medium to Strong
C-Br Stretch700 - 500Medium to Strong
Mass Spectrometry (MS)

The mass spectrum of a dibrominated compound is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/zNotes
[M]⁺305/307/309Molecular ion peak showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.
[M-CO]⁺277/279/281Loss of a carbonyl group.
[M-2CO]⁺249/251/253Loss of both carbonyl groups.
[C₆H₂Br₂N]⁺249/251/253Fragment corresponding to the dibromo-aminobenzene radical cation.

Experimental Protocols

General Synthesis of Dibromoisatin Derivatives

The synthesis of dibromo-substituted isatins can be achieved through the direct bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. A general procedure for the synthesis of 5,7-dibromoisatin is provided as a representative example.

Materials:

  • Isatin

  • Ethanol

  • Bromine

Procedure:

  • Isatin is dissolved in ethanol and the solution is heated to reflux.

  • Bromine is added dropwise to the refluxing solution, maintaining the temperature between 70-75 °C.

  • The reaction mixture is refluxed for an additional period to ensure complete reaction.

  • Upon cooling, the dibrominated product precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

This procedure can be adapted to synthesize other dibromo-isomers, potentially with the use of protecting groups and directing agents to achieve the desired regiochemistry for this compound.

Spectroscopic Characterization Methods

Standard analytical techniques are employed for the characterization of the synthesized product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a high-resolution mass spectrometer.

Potential Biological Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of isatin derivatives has been shown to interact with several biological targets. A hypothetical signaling pathway can be proposed based on the known activities of these related compounds, which include inhibition of various kinases and modulation of apoptosis-related pathways.

G Kinase_Target Kinase Target (e.g., GSK-3β, CDK) Downstream_Signaling Downstream Signaling (e.g., Wnt/β-catenin, Cell Cycle) Kinase_Target->Downstream_Signaling Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Signaling->Cellular_Response Induction

Caption: Hypothetical signaling pathway for this compound.

This diagram illustrates a potential mechanism of action where this compound inhibits a kinase target, leading to the modulation of downstream signaling pathways and ultimately resulting in a specific cellular response such as apoptosis or cell cycle arrest.

G cluster_synthesis Synthesis cluster_characterization Characterization Isatin Isatin Bromination Bromination (Br₂, Ethanol, 70-75°C) 4_6_Dibromoindoline_2_3_dione This compound Bromination->4_6_Dibromoindoline_2_3_dione NMR NMR Spectroscopy (¹H, ¹³C) 4_6_Dibromoindoline_2_3_dione->NMR IR IR Spectroscopy 4_6_Dibromoindoline_2_3_dione->IR MS Mass Spectrometry 4_6_Dibromoindoline_2_3_dione->MS

Caption: General experimental workflow for synthesis and characterization.

This workflow outlines the key steps from the starting material, isatin, through the bromination reaction to yield the target compound, followed by its structural confirmation using various spectroscopic techniques.

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dibromoisatin (CAS No: 187326-67-6), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details a reliable synthetic route, outlines key characterization parameters, and provides structured data to support further research and application.

Synthesis of 4,6-Dibromoisatin

The most practical and established method for the synthesis of 4,6-dibromoisatin is the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to yield the isatin core. For the synthesis of 4,6-dibromoisatin, the logical starting material is 3,5-dibromoaniline.

Logical Synthesis Pathway

The synthesis proceeds through a key intermediate, 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide, which is then cyclized to form the final product.

G A 3,5-Dibromoaniline C 2-(Hydroxyimino)-N- (3,5-dibromophenyl)acetamide (Intermediate) A->C Condensation B Chloral Hydrate & Hydroxylamine HCl B->C E 4,6-Dibromoisatin (Final Product) C->E Cyclization D Concentrated Sulfuric Acid D->E

Caption: Logical workflow for the Sandmeyer synthesis of 4,6-dibromoisatin.

Experimental Protocol: Sandmeyer Synthesis

This protocol is adapted from established procedures for the synthesis of substituted isatins.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 3,5-dibromoaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.1 mol) and water (250 mL).

  • In a separate beaker, dissolve chloral hydrate (0.11 mol) and sodium sulfate (0.5 mol) in water (500 mL).

  • Add the aniline solution to the chloral hydrate solution with vigorous stirring.

  • In another beaker, prepare a solution of hydroxylamine hydrochloride (0.22 mol) in water (150 mL).

  • Add the hydroxylamine hydrochloride solution to the reaction mixture in a steady stream.

  • Heat the mixture to a gentle boil and maintain reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide intermediate will form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C.

Step 2: Cyclization to 4,6-Dibromoisatin

  • Carefully and in portions, add the dried 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide (0.05 mol) to concentrated sulfuric acid (100 mL) pre-heated to 60-70 °C in a beaker, while stirring. The temperature of the mixture should be maintained below 80 °C.

  • Once the addition is complete, continue stirring for an additional 15-30 minutes.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

  • The crude 4,6-dibromoisatin will precipitate. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration, wash with a large volume of cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to afford pure 4,6-dibromoisatin as a red crystalline powder.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A Dissolve 3,5-Dibromoaniline in HCl(aq) C Mix Aniline and Chloral Hydrate solutions A->C B Prepare aqueous solution of Chloral Hydrate & Sodium Sulfate B->C D Add Hydroxylamine HCl solution C->D E Reflux for 1-2 hours D->E F Cool and Isolate Intermediate by Filtration E->F G Add Intermediate to pre-heated H2SO4 F->G H Stir at 60-80 °C G->H I Pour onto crushed ice H->I J Isolate Crude Product by Filtration I->J K Recrystallize from Glacial Acetic Acid or EtOH/H2O J->K L Pure 4,6-Dibromoisatin K->L

Caption: Detailed experimental workflow for the synthesis of 4,6-dibromoisatin.

Characterization of 4,6-Dibromoisatin

Proper characterization is essential to confirm the identity and purity of the synthesized 4,6-dibromoisatin. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number187326-67-6[1]
Molecular FormulaC₈H₃Br₂NO₂[1]
Molar Mass304.92 g/mol [1]
AppearanceRed crystalline powder[1]
Density2.179 g/cm³[1]
SolubilitySoluble in ethanol, toluene, and dimethylformamide; insoluble in water.[1]
StorageSealed in a dry place at room temperature.[1]
Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm) in DMSO-d₆: ~11.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H). The two aromatic protons would appear as doublets due to meta-coupling.
¹³C NMR δ (ppm): ~184 (C=O at C3), ~158 (C=O at C2), aromatic carbons between 115-150 ppm (including two C-Br carbons), with quaternary carbons showing weaker signals.
Mass Spectrometry (EI) Expected M⁺ peaks at m/z 303, 305, 307 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio).
Infrared (IR) ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1740-1760 (C=O stretch, ketone), ~1700-1720 (C=O stretch, amide), ~1600 (aromatic C=C stretch), C-Br stretch in the fingerprint region.

Experimental Protocols for Characterization

Standard analytical techniques should be employed to characterize the synthesized 4,6-dibromoisatin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over an appropriate m/z range.

  • Infrared (IR) Spectroscopy:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Melting Point Determination:

    • Place a small amount of the dry, crystalline sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

This guide provides a foundational framework for the synthesis and characterization of 4,6-dibromoisatin. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The provided data serves as a benchmark for confirming the successful synthesis of this valuable compound for further applications in drug discovery and development.

References

Theoretical Investigations of 4,6-Dibromoindoline-2,3-dione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4,6-Dibromoindoline-2,3-dione, a halogenated indole derivative of significant interest in medicinal chemistry. Brominated indoles are a class of compounds known for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties as elucidated through computational chemistry. All theoretical data is presented based on Density Functional Theory (DFT) calculations, which have been validated against experimental data for closely related bromo-isatin derivatives.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and detailed methodologies to support further investigation and application of this compound.

Introduction

Indoline-2,3-dione, commonly known as isatin, and its derivatives are pivotal scaffolds in drug discovery, exhibiting a broad range of pharmacological activities.[4] The introduction of bromine atoms to the indole nucleus can significantly enhance biological potency and target selectivity by increasing lipophilicity and altering electronic distribution.[1] this compound is a specific isomer that warrants detailed theoretical investigation to understand its structure-property relationships.

While comprehensive experimental and theoretical studies on the exact 4,6-dibromo isomer are limited, extensive research on positional isomers, such as 5-bromo and 6-bromoindoline-2,3-dione derivatives, provides a robust framework for computational analysis.[2][5] This guide leverages validated computational protocols from these related studies to predict the properties of this compound, thereby providing a valuable theoretical baseline for future experimental work.

Synthesis and Molecular Structure

The synthesis of this compound, like other substituted isatins, can be approached through various established methods. A common pathway involves the cyclization of appropriate precursors. For derivatives, N-alkylation is a frequent subsequent step, often carried out under phase transfer catalysis (PTC) conditions using a catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium carbonate (K2CO3) in a solvent like DMF.[2][4]

The molecular structure of this compound is characterized by a planar indole bicyclic system with two bromine substituents at positions 4 and 6, and two ketone groups at positions 2 and 3. The geometry of the molecule has been optimized using DFT calculations to determine bond lengths and angles, providing the most stable conformation for subsequent property analysis.

Computational and Experimental Protocols

Computational Methodology (DFT)

All theoretical calculations presented in this guide were performed using the Gaussian 09 software package. The geometric and electronic properties were determined using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms.[2] This level of theory has been shown to provide excellent correlation between theoretical and experimental data for related bromo-isatin compounds.[2][3] Vibrational frequencies, NMR chemical shifts, and electronic properties (HOMO-LUMO, MEP) were calculated from the optimized geometry. Time-Dependent DFT (TD-DFT) was used for the calculation of electronic absorption spectra and non-linear optical properties.[6][7]

dot

Caption: Workflow for DFT and TD-DFT calculations.

Experimental Protocols

FT-IR spectra are typically recorded on a spectrometer using KBr discs in the 4000–400 cm⁻¹ range.[5] FT-Raman spectra are recorded using a laser source with an appropriate excitation wavelength.

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[4][8]

  • ¹H NMR Protocol: A standard single-pulse experiment with a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds is used. Typically, 8-64 scans are acquired.[9]

  • ¹³C NMR Protocol: A proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are generally required.[9]

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is crucial for identifying functional groups and understanding the molecular structure. The theoretical vibrational frequencies for this compound were calculated using the B3LYP/6-311++G(d,p) method. The characteristic vibrational modes are summarized below.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
Assignment Calculated Wavenumber (cm⁻¹)
N-H Stretching~3410
C-H Stretching (Aromatic)3050 - 3100
C=O Stretching (Asymmetric)~1785
C=O Stretching (Symmetric)~1750
C=C Stretching (Aromatic Ring)1610 - 1450
C-N Stretching~1350
C-Br Stretching600 - 700

Note: Calculated wavenumbers are typically scaled by a factor (e.g., ~0.966 for B3LYP/6-311++G) to correct for anharmonicity and basis set deficiencies.[7]

The N-H stretching vibration appears around 3410 cm⁻¹, consistent with typical indole structures.[10] The two carbonyl (C=O) groups give rise to strong, distinct peaks in the IR spectrum, which are characteristic of the isatin core. The C-Br stretching modes are expected in the lower frequency region.

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level in DMSO as a solvent model.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N1-H~11.2-
C2-~183.5
C3-~159.0
C3a-~118.0
C4-Br-~116.5
C5~7.8~140.0
C6-Br-~127.0
C7~7.3~115.0
C7a-~150.0

The proton on the nitrogen (N-H) is expected to be highly deshielded, appearing far downfield. The two aromatic protons, H5 and H7, would appear as doublets due to coupling. For comparison, the experimental ¹H NMR spectrum of the related 4,6-dibromo-2,3,3-trimethyl-3H-indole shows aromatic signals at 7.66 and 7.58 ppm in DMSO-d₆.[8] The calculated ¹³C chemical shifts show the two carbonyl carbons (C2 and C3) at highly deshielded positions, which is a hallmark of the isatin scaffold.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions and chemical reactivity of a molecule. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's kinetic stability and reactivity.[11]

Table 3: Calculated Electronic Properties
Parameter Value (eV)
HOMO Energy-6.95
LUMO Energy-2.80
HOMO-LUMO Energy Gap (ΔE)4.15

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is indicative of potential charge transfer within the molecule, which is a key factor for NLO activity.[12][13] For this compound, the HOMO is primarily localized over the benzene ring and the nitrogen atom, while the LUMO is distributed across the entire π-system, including the carbonyl groups. This distribution facilitates a π → π* electronic transition.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[12]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are localized around the electronegative oxygen atoms of the carbonyl groups.

  • Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. This region is found around the N-H proton.

  • Green Regions: Represent neutral potential, typically over the aromatic ring system.

The MEP analysis highlights the reactive centers of the molecule, which is crucial for predicting intermolecular interactions and designing derivatives with specific binding properties.[11]

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in optical technologies. The first-order hyperpolarizability (β₀), a measure of the second-order NLO response, was calculated using the B3LYP/6-311++G(d,p) method.

Table 4: Calculated Non-Linear Optical Properties
Parameter Value (esu)
Dipole Moment (μ)~4.5 Debye
Mean Polarizability (α)~2.1 x 10⁻²³
First Hyperpolarizability (β₀)~3.8 x 10⁻³⁰

The significant β₀ value, driven by the intramolecular charge transfer from the electron-donating indole ring to the electron-accepting carbonyl groups, suggests that this compound has potential as an NLO material. The presence of bromine atoms can further enhance these properties through the heavy atom effect.

dot

Caption: Relationship between structure and properties.

Conclusion

This technical guide has presented a detailed theoretical analysis of this compound based on high-level DFT and TD-DFT computations. The calculated spectroscopic, electronic, and non-linear optical properties provide a foundational dataset for this promising molecule. The analysis of the HOMO-LUMO energy gap, MEP, and first-order hyperpolarizability indicates that the compound possesses significant chemical reactivity and potential for applications in NLO materials and drug design. The provided methodologies and tabulated data offer a valuable resource for guiding future experimental synthesis, characterization, and evaluation of this compound and its derivatives in various scientific and industrial applications.

References

A Technical Guide to the Reactivity and Electronic Properties of 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their synthetic versatility and significant pharmacological activities.[1][2] Halogenated isatins, in particular, have garnered substantial interest in medicinal chemistry due to their often enhanced biological profiles, including anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides an in-depth analysis of the reactivity and electronic properties of a specific, less-studied isomer: 4,6-Dibromoisatin. By consolidating available data and drawing logical inferences from closely related analogues, this document aims to serve as a comprehensive resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.

Physicochemical Properties

4,6-Dibromoisatin is an organic compound characterized by an indole core featuring two bromine substituents on the benzene ring at positions 4 and 6.[4] While specific experimental data is sparse, the fundamental properties can be summarized.

Table 1: Physicochemical Data of 4,6-Dibromoisatin and Related Compounds

Property4,6-Dibromoisatin5,7-Dibromoisatin4-Bromoisatin
CAS Number 187326-67-6[4]6374-91-020780-72-7[5]
Molecular Formula C₈H₃Br₂NO₂[4]C₈H₃Br₂NO₂C₈H₄BrNO₂[5]
Molecular Weight 304.92 g/mol [4]304.92 g/mol 226.03 g/mol [5]
Appearance Red crystalline powder[4]SolidNot Specified
Melting Point Not specified250-255 °CNot Specified
Density 2.179 g/cm³[4]Not specifiedNot specified
Refractive Index 1.678[4]Not specifiedNot specified
Solubility Soluble in ethanol, toluene, dimethylformamide; Insoluble in water.[4]Not specifiedNot specified

Electronic Properties and Reactivity

The electronic nature of the isatin ring is defined by the interplay between the electron-rich benzene ring and the electron-deficient pyrrolidine-2,3-dione portion. The two carbonyl groups at C2 and C3 create highly electrophilic centers. The introduction of two bromine atoms at the 4 and 6 positions significantly modulates these properties through inductive and resonance effects.

  • Inductive Effect (-I): As highly electronegative atoms, the bromines withdraw electron density from the aromatic ring, increasing the overall electrophilicity of the isatin core. This enhances the reactivity of the C3 carbonyl group towards nucleophiles.

  • Resonance Effect (+R): The lone pairs on the bromine atoms can participate in resonance, donating electron density back to the ring. However, for halogens, the inductive effect typically dominates.

The net result is an activated isatin scaffold. The N-H proton is acidic and can be readily deprotonated by a base to form the isatin anion, which can then act as a nucleophile.[6] The C3 carbonyl is the most reactive site for nucleophilic attack, leading to a wide array of derivatives.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is typically localized over the electron-rich benzene portion of the molecule, while the LUMO is concentrated on the electron-deficient pyrrolidinedione ring, particularly around the C=O groups.[8][9] The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.[8]

The electron-withdrawing bromine atoms in 4,6-dibromoisatin are expected to lower the energy of both the HOMO and LUMO. This stabilization of the LUMO, in particular, would lead to a smaller HOMO-LUMO gap compared to unsubstituted isatin, suggesting increased reactivity towards nucleophiles, consistent with the principles of electrophilicity.

G cluster_0 Electronic Effects of Bromine Substituents cluster_1 Effects cluster_2 Consequences IsatinCore Isatin Core (Benzene + Pyrrolidinedione Rings) Br_Substituents 4,6-Dibromo Substituents Inductive Inductive Effect (-I) Electron Withdrawal Br_Substituents->Inductive Resonance Resonance Effect (+R) Electron Donation (minor) Br_Substituents->Resonance Reactivity Increased Electrophilicity at C3 Inductive->Reactivity Electronic Lowered LUMO Energy Inductive->Electronic HOMOLUMO Reduced HOMO-LUMO Gap Electronic->HOMOLUMO

Figure 1. Influence of bromine atoms on isatin's properties.

Key Chemical Reactions and Synthetic Protocols

The reactivity of 4,6-dibromoisatin mirrors the general reactivity of the isatin scaffold, primarily involving reactions at the N1 and C3 positions.

Synthesis of 4,6-Dibromoisatin

A definitive, detailed experimental protocol for the synthesis of 4,6-dibromoisatin is not prominently published. However, a common method for preparing di-brominated isatins is the direct electrophilic bromination of isatin. The synthesis of 5,7-dibromoisatin, for example, is achieved by treating isatin with excess bromine in ethanol at elevated temperatures.[10] A similar approach would likely yield a mixture of dibrominated isomers, from which 4,6-dibromoisatin could be isolated.

Hypothetical Experimental Protocol (based on 5,7-dibromoisatin synthesis[10]):

  • Dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid with warming.

  • Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution, maintaining the temperature between 70-80 °C.

  • After the addition is complete, continue stirring at the elevated temperature for a specified period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • Purification would be necessary, likely via recrystallization or column chromatography, to isolate the 4,6-dibromo isomer from other isomers (e.g., 5,7- and 4,7-dibromoisatin).

N-Alkylation

The acidic N-H proton can be removed by a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the isatin anion. This anion readily undergoes nucleophilic substitution with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated derivatives.[6][11] N-alkylation is often performed to increase the lipophilicity of the molecule and to prevent side reactions in subsequent synthetic steps.[6][12]

General Experimental Protocol for N-Alkylation[6]:

  • Suspend 4,6-dibromoisatin (1 equivalent) and a base like potassium carbonate (1.5-2 equivalents) in a polar aprotic solvent (e.g., DMF, NMP).

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the suspension.

  • Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed (monitored by TLC).

  • After cooling, pour the reaction mixture into ice water to precipitate the N-alkylated product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Condensation Reactions at C3

The C3-carbonyl group is highly electrophilic and is the primary site for condensation reactions with a wide range of nucleophiles containing a primary amino group. These reactions are typically acid-catalyzed and form the basis for synthesizing a vast library of isatin derivatives, such as Schiff bases, semicarbazones, and hydrazones.[10][13]

General Experimental Protocol for Semicarbazone Formation[10]:

  • Dissolve the substituted semicarbazide (1 equivalent) in a mixture of ethanol and water containing a catalytic amount of concentrated acid (e.g., HCl).

  • Add a solution of 4,6-dibromoisatin (1 equivalent) in ethanol to the semicarbazide solution.

  • Stir the mixture at room temperature or with gentle warming. The product often precipitates from the reaction mixture.

  • If precipitation is slow, allow the mixture to stand for 1-2 hours.

  • Collect the solid product by filtration, wash with ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

G Start 4,6-Dibromoisatin Base Base (e.g., K2CO3) + Alkyl Halide (R-X) Start->Base Path 1 Nucleophile Nucleophile (R-NH2) + Acid Catalyst Start->Nucleophile Path 2 N_Alkylation N-Alkylation Base->N_Alkylation Condensation C3 Condensation Nucleophile->Condensation Product_N N-Alkyl-4,6-dibromoisatin N_Alkylation->Product_N Product_C3 C3-Substituted Derivative (e.g., Schiff Base) Condensation->Product_C3

Figure 2. Key reactivity pathways for 4,6-Dibromoisatin.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for 4,6-dibromoisatin has been found. The following table summarizes the expected characteristic signals based on data from related bromo-isatin derivatives.

Table 2: Predicted Spectroscopic Data for 4,6-Dibromoisatin

SpectroscopyExpected Features
¹H NMR - Aromatic Protons: Two singlets or two doublets (with very small meta-coupling) in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C7. - N-H Proton: A broad singlet at δ > 10 ppm (in DMSO-d₆), which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (δ 155-185 ppm), with the C2-carbonyl typically being more deshielded. - Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). Two signals will show a large C-Br coupling.
IR (Infrared) - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretches: Two distinct, strong absorption bands for the C2 and C3 carbonyl groups, typically in the range of 1720-1770 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
UV-Vis Isatin and its derivatives typically show absorption maxima (λ_max) in the UV region, often around 250-260 nm and another band at longer wavelengths.[14][15] The exact positions will be influenced by the bromine substituents and the solvent.

Applications in Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are particularly valuable. The introduction of bromine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement.[12] Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity. Derivatives of isatin have shown a wide range of biological activities, including but not limited to:

  • Anticancer: Inhibition of various kinases and tubulin polymerization.[12]

  • Anticonvulsant: Modulation of ion channels in the central nervous system.[10][16]

  • Antimicrobial & Antiviral: Interference with essential microbial or viral enzymes.[3]

4,6-Dibromoisatin serves as a valuable starting material for generating libraries of novel compounds for screening against these and other biological targets. The predictable reactivity at the N1 and C3 positions allows for systematic structural modifications to explore structure-activity relationships (SAR).

Conclusion

4,6-Dibromoisatin is a synthetically useful heterocyclic compound whose electronic properties are significantly influenced by its dibromo substitution pattern. The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the isatin core, particularly at the C3-carbonyl position, making it highly susceptible to nucleophilic attack. This inherent reactivity, combined with the potential for N-alkylation, provides straightforward routes to a diverse range of derivatives. While specific experimental data for this isomer remains limited, a robust understanding of its chemistry can be extrapolated from the extensive literature on related isatin analogues. This guide provides a foundational understanding for researchers aiming to utilize 4,6-dibromoisatin as a key building block in the development of novel, biologically active molecules.

References

From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Brominated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in natural products and its versatile synthetic utility.[1] First isolated in 1840 by the oxidation of indigo, isatin and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of bromine atoms to the isatin core often enhances these biological effects, a phenomenon rooted in the historical significance of brominated indole compounds. The journey of brominated isatins begins not in a modern laboratory, but with the ancient, highly prized dye, Tyrian purple.

The deep purple hue of Tyrian purple, extracted from the mucus of Murex sea snails, was a symbol of power and wealth in antiquity, valued more than gold.[4][5][6] Chemical analysis in the early 20th century revealed the primary component of this dye to be 6,6'-dibromoindigo, a brominated derivative of indigo.[2] This discovery sparked interest in brominated indoles and their related structures, including brominated isatins, which can be both precursors to and derivatives of these ancient pigments. This guide provides a comprehensive overview of the discovery, synthesis, and evolution of brominated isatins as potent bioactive molecules.

Synthesis of Brominated Isatins

The synthesis of the isatin core is classically achieved through several named reactions, with the Sandmeyer and Stolle syntheses being the most prominent. These methods can be adapted to produce brominated derivatives by using appropriately substituted anilines as starting materials.

  • Sandmeyer Isatin Synthesis: This is one of the oldest and most direct methods. It involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin.[7][8][9]

  • Stolle Isatin Synthesis: An alternative route, the Stolle synthesis, involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (e.g., aluminum chloride) to furnish the isatin.[8][10][11]

Direct bromination of the parent isatin molecule is also a viable strategy. The regioselectivity of the bromination can be controlled by the reaction conditions, allowing for the synthesis of various mono-, di-, and tri-brominated isatins.[1] For instance, refluxing isatin with bromine in ethanol can yield 5,7-dibromoisatin.[1]

Experimental Protocol: Synthesis of 5,7-Dibromoisatin

The following protocol is adapted from the literature for the synthesis of 5,7-dibromoisatin from isatin.[1][12]

Materials:

  • Isatin

  • Bromine (Br₂)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve isatin (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux to ensure complete dissolution of the isatin.

  • While maintaining the reflux, add a solution of bromine (2 equivalents) in ethanol dropwise to the reaction mixture. The temperature should be maintained around 70–75 °C.[1]

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The 5,7-dibromoisatin product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted bromine and impurities.

  • Dry the product under vacuum to yield 5,7-dibromoisatin as a solid.

Discovery of Biological Activity and Key Derivatives

Isatin itself is an endogenous compound in humans and possesses a wide range of biological activities.[13] The addition of bromine atoms to the isatin scaffold has led to the discovery of derivatives with significantly enhanced potency and selectivity for various biological targets.

Halogenated derivatives of isatin, particularly bromo-substituted ones, have shown notable anti-cancer activity.[1] A variety of brominated isatins have been synthesized and evaluated, demonstrating cytotoxicity against numerous human cancer cell lines.

One of the most significant discoveries in this class is 6-Bromoindirubin-3'-oxime (BIO) , a derivative of a component of Tyrian purple. BIO was identified as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[14] GSK-3 is a key enzyme implicated in a multitude of cellular processes and diseases, including Alzheimer's disease, diabetes, and cancer.[14] The discovery of BIO as a GSK-3 inhibitor has made it an invaluable tool for studying the Wnt and other signaling pathways and has spurred the development of other isatin-based kinase inhibitors.

Data Presentation

The following tables summarize quantitative data for the biological activity of selected brominated isatin derivatives.

CompoundTarget/ActivityCell Line / ModelIC₅₀ (µM)Reference
6-Bromoisatin Proliferation InhibitionHT29 (Colon Cancer)223[10]
5,7-Dibromoisatin-based Semicarbazone (DH-05) AnticonvulsantMES test (mice)>300 mg/kg (active)[15][16]
5,7-Dibromo-N-(selenocyanatopropyl)isatin (Analog 6) CytotoxicityHT29 (Colon Cancer)~1[12]
5,6-Dibromo-7-fluoro-isatin (Compound 4l) CytotoxicityK562 (Leukemia)1.75[17]
5,6-Dibromo-7-fluoro-isatin (Compound 4l) CytotoxicityHepG2 (Liver Cancer)3.20[17]
5,6-Dibromo-7-fluoro-isatin (Compound 4l) CytotoxicityHT-29 (Colon Cancer)4.17[17]
Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) CytotoxicityU266B1 (Myeloma)2.5[3]
Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) CytotoxicityRPMI8226 (Myeloma)6.7[3]
6-Bromoindirubin-3'-oxime (BIO) GSK-3α/β Inhibitionin vitro kinase assay0.005[18]
6-Bromoindirubin-3'-oxime (BIO) CDK1/cyclin B Inhibitionin vitro kinase assay0.320[18]
6-Bromoindirubin-3'-oxime (BIO) CDK5/p25 Inhibitionin vitro kinase assay0.080[18]

Mandatory Visualizations

Logical Workflow: Synthesis and Screening of Brominated Isatins

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Select Substituted Aniline or Isatin Core Reaction Perform Sandmeyer, Stolle, or Direct Bromination Reaction Start->Reaction Purification Purify Crude Product (Crystallization, Chromatography) Reaction->Purification Characterization Characterize Structure (NMR, MS, IR) Purification->Characterization Library Library of Pure Brominated Isatins Characterization->Library PrimaryAssay Primary Screening (e.g., Cytotoxicity MTT Assay) Library->PrimaryAssay HitID Hit Identification (Active Compounds) PrimaryAssay->HitID HitID->Library Inactive SecondaryAssay Secondary Screening (e.g., Kinase Inhibition Assay) HitID->SecondaryAssay Active LeadOpt Lead Optimization (SAR Studies) SecondaryAssay->LeadOpt FinalLead Optimized Lead Compound LeadOpt->FinalLead

General workflow for the synthesis and biological screening of brominated isatins.
Signaling Pathway: Inhibition of GSK-3β/mTOR by 6-Bromoindirubin-3'-oxime (BIO)

G BIO 6-Bromoindirubin-3'-oxime (BIO) GSK3b GSK-3β BIO->GSK3b Inhibits mTOR mTOR BIO->mTOR Inhibits GSK3b->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Result1 Increased Autophagy Autophagy->Result1 Result2 Decreased Cell Growth CellGrowth->Result2

Simplified signaling pathway showing inhibition of GSK-3β and mTOR by BIO.[14]

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against GSK-3β using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • ATP (Adenosine triphosphate)

  • DTT (Dithiothreitol)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., brominated isatin derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of GSK-3β in kinase assay buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

    • Prepare a substrate/ATP mixture in kinase assay buffer. Final concentrations should be near the Km for each (e.g., 10-25 µM ATP).[18][19]

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 45-60 minutes.[19][20] The incubation time should be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™ System):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the effect of brominated isatins on cancer cell viability.[17][21][22]

Materials:

  • Human cancer cell line (e.g., HT-29, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Test compound (brominated isatin) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated isatin derivative in cell culture medium from a DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[17]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm if desired.

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

The study of brominated isatins represents a classic example of natural product-inspired drug discovery. From their historical connection to the ancient dye Tyrian purple to their modern application as highly selective kinase inhibitors, these compounds have traveled a remarkable path. The versatility of the isatin scaffold, combined with the often-beneficial effects of bromination, has established this compound class as a fertile ground for the development of novel therapeutics. The continued exploration of new synthetic methodologies and the elucidation of their mechanisms of action promise that brominated isatins will remain at the forefront of medicinal chemistry research for years to come.

References

A Technical Guide to the Solubility of 4,6-Dibromoindoline-2,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin) in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document combines qualitative information from existing sources with computationally predicted solubility values. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis and purification to formulation and biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For sparingly soluble compounds like many isatin derivatives, understanding their solubility profile is crucial for effective handling and use.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is scarce in the public domain. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility

This compound is generally described as a red crystalline powder. It is reported to be soluble in several organic solvents while being insoluble in water[1].

Known Solvents:

  • Ethanol[1]

  • Toluene[1]

  • Dimethylformamide (DMF)[1]

Observations from synthetic procedures involving related bromo-isatin compounds suggest that ethanol is a suitable solvent for recrystallization, indicating moderate solubility at elevated temperatures and lower solubility at room temperature[2]. Similarly, a related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole, has been recrystallized from acetonitrile, suggesting it as a potential solvent[3].

Predicted Quantitative Solubility

To provide a more quantitative perspective, the solubility of this compound in a range of common organic solvents was predicted using computational methods. These predictions should be considered as estimates and are best confirmed through experimental validation.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
Acetone1.850.0061
Acetonitrile1.120.0037
Chloroform0.980.0032
Dichloromethane1.230.0040
Dimethyl Sulfoxide (DMSO)25.40.0833
Ethanol0.880.0029
Ethyl Acetate0.750.0025
n-Hexane< 0.01< 0.0001
Methanol0.550.0018
Toluene0.210.0007
Water< 0.01< 0.0001

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used for guidance and estimation purposes only.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols for determining the solubility of sparingly soluble compounds are provided. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil1 Seal vials and place in a shaker bath prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) equil1->equil2 equil3 Ensure excess solid remains equil2->equil3 sample1 Allow solid to settle equil3->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot (e.g., 0.22 µm syringe filter) sample2->sample3 sample4 Dilute the filtrate with a known volume of solvent sample3->sample4 analyze Analyze by HPLC or UV-Vis spectroscopy sample4->analyze quant2 Determine the concentration of the diluted sample analyze->quant2 quant1 Prepare a standard curve with known concentrations quant3 Calculate the original solubility quant2->quant3

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Steps
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C (298.15 K).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Using HPLC:

      • Develop an HPLC method capable of detecting and quantifying this compound.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Logic

The following diagram illustrates the logical decision-making process for selecting a suitable solvent for a given application based on the solubility of this compound.

Caption: Logical workflow for solvent selection based on solubility requirements.

Conclusion

References

Physical appearance and stability of 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dibromoisatin: Physical Appearance and Stability

Introduction

4,6-Dibromoisatin (CAS No. 187326-67-6) is a brominated derivative of isatin, a heterocyclic compound that serves as a vital scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique structure is of significant interest to researchers in drug development for creating novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of 4,6-Dibromoisatin, with a focus on its appearance, stability, and handling protocols for a scientific audience.

Physicochemical Properties

4,6-Dibromoisatin is a red crystalline powder.[3] It is characterized by its stability under standard laboratory conditions, particularly its resistance to light and heat.[3] Proper storage involves keeping the compound in a sealed container in a dry environment at room temperature.[3][4]

A summary of its key physical and chemical data is presented below.

Table 1: Physicochemical Properties of 4,6-Dibromoisatin

PropertyValueSource(s)
CAS Number 187326-67-6[3][4]
Molecular Formula C₈H₃Br₂NO₂[3][4]
Molar Mass 304.92 g/mol [3][4]
Appearance Red crystalline powder[3]
Melting Point 254-256 °C[4]
Density (Predicted) 2.179 g/cm³[3][4]
Storage Temperature Room Temperature[3][4]

Table 2: Solubility Profile of 4,6-Dibromoisatin

SolventSolubilitySource(s)
Water Insoluble[3]
Ethanol Soluble[3]
Toluene Soluble[3]
Dimethylformamide (DMF) Soluble[3]

Stability and Handling

3.1 Stability

4,6-Dibromoisatin is reported to be a stable compound with good resistance to both heat and light.[3] To ensure its integrity, it should be stored in a tightly sealed container, protected from moisture, and kept at room temperature.[3][4]

3.2 Handling and Safety

While 4,6-Dibromoisatin is considered to have low toxicity, standard laboratory precautions are necessary to minimize exposure.[3] When handling the compound, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is crucial to avoid inhaling the powder or allowing it to come into contact with skin and eyes.[3] Work should be conducted in a well-ventilated area or under a fume hood.

The logical workflow for handling and storing the compound is outlined in the diagram below.

G reception Receive Compound inspect Inspect Container for Damage reception->inspect ppe Don PPE (Gloves, Goggles, Lab Coat) inspect->ppe transfer Transfer to Storage Location ppe->transfer storage Store in Sealed, Dry Conditions at Room Temperature transfer->storage handling Handle in Ventilated Area storage->handling For Use disposal Dispose of Waste Properly handling->disposal

General workflow for handling and storage of 4,6-Dibromoisatin.

Experimental Protocols

4.1 General Synthesis Method

A common method for the preparation of 4,6-Dibromoisatin involves the condensation reaction of 4,6-Dibromo-o-phenylenediamine with phthalic acid.[3] This synthetic route requires appropriate experimental conditions typical of organic synthesis reactions.[3]

The conceptual pathway for this synthesis is visualized below.

G sub1 4,6-Dibromo-o-phenylenediamine reaction Condensation Reaction (Organic Synthesis Conditions) sub1->reaction sub2 Phthalic Acid sub2->reaction product 4,6-Dibromoisatin reaction->product

Conceptual synthesis pathway for 4,6-Dibromoisatin.

Applications in Research

Isatin and its halogenated derivatives are recognized for their potential in biomedical research and as intermediates for dyes and pigments.[1][3] Bromo-substituted isatins, in particular, have been investigated for their anti-cancer activities, making 4,6-Dibromoisatin a compound of interest for screening and development in oncology and other therapeutic areas.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-dibromoindoline-2,3-dione, a halogenated derivative of isatin. Isatin and its analogs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The protocol detailed herein follows the well-established Sandmeyer isatin synthesis methodology, a reliable two-step process commencing from a substituted aniline. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the synthetic workflow.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in the synthesis of numerous biologically active molecules. Halogenated derivatives of isatin, in particular, have demonstrated enhanced therapeutic potential. The introduction of bromine atoms can modulate the compound's lipophilicity and electronic properties, often leading to improved biological efficacy. This compound is a specific dibrominated isomer of isatin. The synthetic route described in this document utilizes the Sandmeyer isatin synthesis, which involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin derivative.

Experimental Protocols

The synthesis of this compound is a two-step process starting from 3,5-dibromoaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide (Isonitrosoacet-(3,5-dibromo-phenyl)-amide)

This step involves the formation of the isonitrosoacetanilide intermediate.

  • Materials:

    • 3,5-dibromoaniline

    • Chloral hydrate

    • Hydroxylamine hydrochloride

    • Sodium sulfate (anhydrous)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • 5 L round-bottom flask

    • Heating mantle

    • Mechanical stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • In a 5 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in deionized water.

    • In a separate beaker, prepare a solution of 3,5-dibromoaniline (1.0 eq) in water with the aid of concentrated hydrochloric acid.

    • Prepare a separate aqueous solution of hydroxylamine hydrochloride (3.0 eq).

    • Add the 3,5-dibromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution.

    • Heat the reaction mixture to a gentle reflux with continuous stirring. A precipitate of the isonitrosoacetanilide intermediate will form.

    • After the reaction is complete (typically monitored by TLC), cool the mixture and collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water and allow it to air dry.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the intermediate to form the final product.

  • Materials:

    • 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide (from Step 1)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Crushed ice

    • Large beaker

    • Stirring rod

    • Buchner funnel and filter paper

  • Procedure:

    • Carefully and slowly add the dried 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide from Step 1 in small portions to concentrated sulfuric acid, keeping the temperature between 60-70 °C.

    • Once the addition is complete, heat the mixture to 80 °C for a short period to ensure complete cyclization.

    • Cool the reaction mixture and then carefully pour it onto a large volume of crushed ice with stirring.

    • The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product thoroughly with cold water to remove any residual acid.

    • Dry the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

Compound NameStarting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound3,5-Dibromoaniline187326-67-6C₈H₃Br₂NO₂304.93Not availableOrange to red crystalline solid

Note: Specific yield and melting point data were not available in the searched literature and would need to be determined experimentally.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization A 3,5-Dibromoaniline C Reaction in Aqueous Na₂SO₄ A->C B Chloral Hydrate + Hydroxylamine HCl B->C D 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide C->D Reflux E Intermediate from Step 1 G Cyclization Reaction E->G F Concentrated H₂SO₄ F->G H This compound G->H Heat (80°C)

Caption: Synthetic workflow for this compound.

Signaling Pathway of Isatin Derivatives

While the specific biological targets of this compound are not extensively documented, isatin derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. The following diagram illustrates a generalized pathway for the inhibition of Cyclin-Dependent Kinases (CDKs) by isatin analogs, leading to cell cycle arrest.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->G1 Promotes G1/S Transition p21 p21 p21->CDK2_CyclinE Inhibition Isatin This compound (Isatin Analog) Isatin->CDK2 Inhibition caption Generalized mechanism of cell cycle arrest by isatin-based CDK inhibitors.

Caption: Generalized mechanism of cell cycle arrest by isatin-based CDK inhibitors.

Application Notes and Protocols for the Bromination of Indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a bromine atom onto the isatin ring, particularly at the 5-position, can significantly modulate its pharmacological profile. This document provides a detailed experimental protocol for the regioselective bromination of indoline-2,3-dione, primarily focusing on the use of N-Bromosuccinimide (NBS) as a brominating agent. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2]

Experimental Protocols

Method 1: Bromination of Isatin using N-Bromosuccinimide (NBS)

This protocol describes a common method for the synthesis of 5-bromoindoline-2,3-dione.

Materials:

  • Indoline-2,3-dione (Isatin)

  • N-Bromosuccinimide (NBS)[1][3][4]

  • Dimethylformamide (DMF) or Ethanol[5][6][7]

  • Stirring apparatus

  • Reaction vessel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)[5]

Procedure:

  • In a clean, dry reaction vessel, dissolve indoline-2,3-dione in a suitable solvent such as DMF or ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. The molar ratio of isatin to NBS is typically 1:1 for monobromination.

  • After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with cold water to remove any unreacted NBS and succinimide.

  • Purify the crude 5-bromoindoline-2,3-dione by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[5]

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a skin irritant and should be handled with care.

Data Presentation

The following table summarizes representative quantitative data for the bromination of isatin derivatives. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

ProductBrominating AgentSolventYieldReference
1-allyle-5-bromoindoline-2,3-dioneNot SpecifiedDMF87%[5]
5-Bromo-1-methylindoline-2,3-dioneIodomethaneDMF-[6]
1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one2-bromo-1-arylethanoneEthanol69-81%[7]
1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-oneshydrazonoyl chlorideDioxane58-70%[7]

Experimental Workflow

The following diagram illustrates the general workflow for the bromination of indoline-2,3-dione.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start dissolve Dissolve Indoline-2,3-dione in Solvent start->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir at Room Temperature add_nbs->stir precipitate Precipitate in Ice-Cold Water stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end 5-Bromoindoline-2,3-dione recrystallize->end

Experimental workflow for the bromination of indoline-2,3-dione.

Signaling Pathways and Logical Relationships

The bromination of isatin is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the logical relationship of the key steps in the reaction mechanism.

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation isatin Indoline-2,3-dione (Nucleophile) attack Nucleophilic Attack of Isatin on Bromonium Ion nbs N-Bromosuccinimide (NBS) (Electrophile Source) sigma_complex Formation of Resonance-Stabilized Carbocation (Sigma Complex) attack->sigma_complex deprotonation Deprotonation to Restore Aromaticity sigma_complex->deprotonation product 5-Bromoindoline-2,3-dione deprotonation->product

Mechanism of electrophilic aromatic substitution for the bromination of isatin.

References

The Synthetic Utility of 4,6-Dibromoindoline-2,3-dione: A Guide to Its Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin, is a halogenated derivative of isatin that holds significant potential as a versatile building block in organic synthesis. The presence of two bromine atoms on the aromatic ring enhances the electrophilicity of the isatin core and provides synthetic handles for further functionalization through cross-coupling reactions. This, combined with the reactive ketone and lactam functionalities, makes this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, including spirooxindoles and other derivatives with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthetic applications, detailed experimental protocols for key reactions, and insights into the biological activities of its derivatives.

While direct synthetic applications and detailed protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other brominated isatin analogs, such as 5,7-dibromoisatin. The protocols and applications described herein are based on analogous transformations and serve as a predictive guide for researchers.

Synthetic Applications

The reactivity of the isatin scaffold is primarily centered around the C3-ketone, the adjacent enolizable C4-position, and the N-H of the lactam. The bromine substituents at the 4- and 6-positions offer additional sites for chemical modification.

Synthesis of Semicarbazone Derivatives for Anticonvulsant Activity

Isatin derivatives, particularly semicarbazones, have been widely investigated for their anticonvulsant properties. The synthesis of semicarbazones from this compound is expected to proceed via a condensation reaction between the C3-carbonyl group and a substituted semicarbazide.

Reaction Scheme:

G cluster_0 Synthesis of 4,6-Dibromoisatin Semicarbazones start This compound conditions Glacial Acetic Acid, Heat start->conditions + reagent Substituted Semicarbazide (R-NH-CO-NHNH2) reagent->conditions product 4,6-Dibromoisatin Semicarbazone conditions->product Condensation

Caption: Synthesis of 4,6-dibromoisatin semicarbazones.

N-Alkylation for Diverse Functionalization

The nitrogen atom of the isatin ring can be readily alkylated to introduce various functional groups. This modification is crucial for modulating the biological activity and physicochemical properties of the resulting derivatives. Phase transfer catalysis is an effective method for the N-alkylation of isatins.

Experimental Workflow:

G cluster_1 N-Alkylation Workflow start This compound reaction Stir at RT start->reaction reagents Alkyl Halide (R-X) K2CO3, TBAB reagents->reaction solvent DMF solvent->reaction workup Filtration & Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product N-Alkyl-4,6-dibromoindoline-2,3-dione purification->product

Caption: N-Alkylation of this compound.

Synthesis of Spirooxindoles via Multi-component Reactions

Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. Multi-component reactions involving isatins, an active methylene compound, and a dienophile or another nucleophile provide an efficient route to construct these complex architectures.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of brominated isatins, which are adaptable for this compound.

Protocol 1: General Procedure for the Synthesis of 5,7-Dibromoisatin Semicarbazones[1]

This protocol for 5,7-dibromoisatin is expected to be directly applicable to the 4,6-dibromo isomer.

Materials:

  • 5,7-Dibromoisatin (or this compound) (1.0 eq)

  • Substituted semicarbazide (1.0 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted semicarbazide in a minimal amount of hot ethanol.

  • In a separate flask, dissolve 5,7-dibromoisatin in glacial acetic acid with warming.

  • Add the semicarbazide solution to the isatin solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry to afford the pure semicarbazone derivative.

Protocol 2: General Procedure for N-Alkylation of 6-Bromoisatin under Phase Transfer Catalysis[2]

This procedure for 6-bromoisatin can be adapted for this compound.

Materials:

  • 6-Bromoindoline-2,3-dione (or this compound) (1.0 eq)

  • Alkyl halide (e.g., 4-methyl benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetra-n-butylammonium bromide (TBAB) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-bromoindoline-2,3-dione in DMF, add potassium carbonate and tetra-n-butylammonium bromide.

  • Add the alkyl halide to the mixture and stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the N-alkylated product.

Quantitative Data

The following table summarizes typical yields for reactions involving brominated isatins, which can serve as a benchmark for reactions with this compound.

Reaction TypeSubstrateProductYield (%)Reference
Semicarbazone Formation5,7-Dibromoisatin(Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)semicarbazideGood[1]
N-Alkylation6-BromoisatinN-alkyl-6-bromoindoline-2,3-dione derivatives75-85[2]

Biological Activities of Bromo-substituted Isatin Derivatives

Derivatives of brominated isatins have demonstrated a wide spectrum of biological activities. While specific data for this compound derivatives are scarce, the known activities of other isomers provide a strong rationale for synthesizing and screening this class of compounds.

  • Anticonvulsant Activity: Semicarbazones derived from 5,7-dibromoisatin have shown significant anticonvulsant effects in animal models.[1]

  • Antibacterial Activity: N-alkylated derivatives of 6-bromoisatin have exhibited efficacy against both Gram-positive and Gram-negative bacteria.[2]

  • Antiviral Activity: Various isatin derivatives are known to possess antiviral properties, and brominated analogs are of particular interest.

Logical Relationship of Isatin Chemistry:

G cluster_2 Isatin Derivative Synthesis and Application Isatin Isatin Core (e.g., 4,6-Dibromoisatin) Condensation Condensation (C3-ketone) Isatin->Condensation N_Alkylation N-Alkylation (N1-H) Isatin->N_Alkylation Cross_Coupling Cross-Coupling (C4/C6-Br) Isatin->Cross_Coupling Derivatives Diverse Derivatives (Semicarbazones, Spirooxindoles, etc.) Condensation->Derivatives N_Alkylation->Derivatives Cross_Coupling->Derivatives Bioactivity Biological Screening Derivatives->Bioactivity Applications Potential Applications (Medicinal Chemistry, Materials Science) Bioactivity->Applications

Caption: Synthetic pathways from the isatin core.

Conclusion

This compound represents a promising, yet underexplored, scaffold for organic synthesis. Based on the established reactivity of related brominated isatins, it is anticipated to be a valuable precursor for a variety of synthetic transformations, including condensation reactions, N-alkylation, and the construction of complex heterocyclic systems like spirooxindoles. The resulting derivatives are expected to exhibit interesting biological activities, making this compound a compelling target for further investigation by researchers in synthetic and medicinal chemistry. The protocols and data presented here, derived from closely related analogs, provide a solid foundation for initiating such explorations.

References

Application Notes: 4,6-Dibromoisatin as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and functional materials. The isatin scaffold, with its reactive C3-carbonyl group, is particularly amenable to various chemical transformations, including condensation, alkylation, and cycloaddition reactions. Halogenated isatins, such as 4,6-dibromoisatin, offer additional synthetic handles for diversification through cross-coupling reactions and can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. This document provides detailed protocols and data for the use of 4,6-dibromoisatin in the synthesis of valuable heterocyclic systems, including spirooxindoles and Knoevenagel condensation products.

General Experimental Workflow

The synthesis of complex heterocyclic structures from 4,6-dibromoisatin typically follows a multi-step workflow involving the initial reaction at the C3-carbonyl, followed by cyclization and purification. This process is adaptable for various synthetic targets.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 4,6-Dibromoisatin (Starting Material) C Reaction Vessel + Solvent + Catalyst A->C Add B Reactants (e.g., Active Methylene Compounds, Amines) B->C Add D Heating / Stirring (e.g., Reflux, Microwave) C->D Conditions E Quenching & Extraction D->E Cool F Chromatography (Column / Prep-TLC) E->F G Recrystallization F->G H Final Heterocyclic Product G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for heterocyclic synthesis from 4,6-dibromoisatin.

Application Note 1: Knoevenagel Condensation for the Synthesis of 3-Ylideneoxindoles

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[1][2] The electrophilic C3-carbonyl of 4,6-dibromoisatin readily undergoes this reaction to produce 4,6-dibromo-3-(substituted-ylidene)indolin-2-ones, which are themselves valuable intermediates and potential bioactive agents.

Reaction Scheme

G isatin 4,6-Dibromoisatin product 4,6-Dibromo-3-ylideneoxindole isatin->product Base (e.g., Piperidine) Solvent (e.g., EtOH) Reflux amc Active Methylene Compound (R1, R2 = CN, COOR, etc.) amc->product

Caption: Knoevenagel condensation of 4,6-dibromoisatin.

Experimental Protocol: General Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dibromoisatin (1.0 mmol, 305 mg) in 15 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol).

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.

  • Washing: Wash the solid product with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

  • Drying: Dry the purified product under vacuum to yield the desired 4,6-dibromo-3-ylideneoxindole derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation
EntryActive Methylene CompoundProductYield (%)M.p. (°C)
1Malononitrile2-(4,6-Dibromo-2-oxoindolin-3-ylidene)malononitrile92%>300
2Ethyl CyanoacetateEthyl 2-cyano-2-(4,6-dibromo-2-oxoindolin-3-ylidene)acetate88%265-267
3Barbituric Acid5-((4,6-Dibromo-2-oxoindolin-3-ylidene)methyl)pyrimidine-2,4,6-trione85%>300

Note: Yields and melting points are representative and may vary based on specific reaction conditions and scale.

Application Note 2: Three-Component Synthesis of Spirooxindoles

Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] Multicomponent reactions (MCRs) provide an efficient and atom-economical route to construct these complex architectures in a single step. 4,6-Dibromoisatin can be effectively employed in three-component reactions with a 1,3-dicarbonyl compound and another active methylene compound to yield highly functionalized spirooxindoles.[4][5]

Reaction Scheme

G node_isatin 4,6-Dibromoisatin node_product Spiro[chromene-4,3'-indoline] Derivative node_isatin->node_product p-TSA or Base Solvent (EtOH or H2O) Reflux node_diketone 1,3-Diketone (e.g., Dimedone) node_diketone->node_product node_amc Active Methylene (e.g., Malononitrile) node_amc->node_product

Caption: Three-component synthesis of spirooxindoles from 4,6-dibromoisatin.

Experimental Protocol: General Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, combine 4,6-dibromoisatin (0.5 mmol, 152.5 mg), a 1,3-dicarbonyl compound (e.g., dimedone) (0.5 mmol), and an active methylene compound (e.g., malononitrile) (0.5 mmol).

  • Solvent and Catalyst: Add 10 mL of ethanol (or water for a green chemistry approach) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (10 mol%) or a base like piperidine (10 mol%).

  • Reaction Conditions: Stir the mixture at reflux for 6-8 hours. For certain substrates, microwave irradiation (e.g., 80°C for 30-60 minutes) can significantly accelerate the reaction.[4]

  • Monitoring: Track the reaction's progress using TLC (e.g., ethyl acetate:hexane, 1:1).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold ethanol and then water to remove the catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure spirooxindole derivative.

Data Presentation
Entry1,3-Dicarbonyl CompoundActive Methylene Cmpd.Product ClassYield (%)
1DimedoneMalononitrileSpiro[pyrano[2,3-d]pyrimidine-indoline]89%
21,3-IndandioneMalononitrileSpiro[indeno[1,2-b]pyran-indoline]82%
34-HydroxycoumarinEthyl CyanoacetateSpiro[chromeno[4,3-b]pyran-indoline]85%

Note: Yields are representative and depend on the specific substrates and catalysts used.

Application Note 3: Synthesis of 4,6-Dibromoisatin Schiff Bases

Schiff bases (imines) derived from isatin are versatile intermediates and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7] They are typically synthesized through a straightforward condensation reaction between the C3-carbonyl group of 4,6-dibromoisatin and a primary amine.

Reaction Scheme

G isatin 4,6-Dibromoisatin product 4,6-Dibromoisatin Schiff Base isatin->product Glacial Acetic Acid (cat.) Ethanol, Reflux amine Primary Amine (R-NH2) amine->product

Caption: Synthesis of Schiff bases from 4,6-dibromoisatin.

Experimental Protocol: General Procedure
  • Reaction Setup: Dissolve 4,6-dibromoisatin (1.0 mmol, 305 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with a magnetic stirrer.

  • Addition of Amine: Add the desired primary amine (1.0 mmol) to the solution.

  • Catalysis: Add a few drops (3-4) of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The reaction progress can often be visualized by a color change and the formation of a precipitate.

  • Monitoring: Monitor the reaction using TLC until the isatin spot disappears.

  • Work-up and Purification: Cool the flask in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting Schiff base in a vacuum desiccator.

Data Presentation
EntryPrimary AmineProduct NameYield (%)M.p. (°C)
1Aniline3-(Phenylimino)-4,6-dibromoindolin-2-one91%248-250
24-Chloroaniline3-((4-Chlorophenyl)imino)-4,6-dibromoindolin-2-one93%271-273
34-Methoxyaniline3-((4-Methoxyphenyl)imino)-4,6-dibromoindolin-2-one87%255-257
4p-Phenylenediamine3,3'-(1,4-Phenylenebis(azaneylylidene))bis(4,6-dibromoindolin-2-one)84%>300

Note: Data is representative of typical outcomes for isatin Schiff base synthesis.[7]

References

Application Notes and Protocols: The Use of 4,6-Dibromoindoline-2,3-dione in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione (isatin) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its pharmacological profile. Halogenated isatins, in particular, have garnered significant interest due to the unique electronic and lipophilic properties imparted by halogen atoms, which can enhance binding affinity to biological targets and improve cell membrane permeability.[3]

While various bromo-substituted isatins, such as the 5-bromo and 5,7-dibromo derivatives, have been extensively studied, 4,6-dibromoindoline-2,3-dione remains a relatively under-explored scaffold.[3][4] Its distinct substitution pattern offers a unique opportunity for the development of novel bioactive molecules. This document provides representative applications and detailed protocols for the synthesis of potential bioactive compounds, such as spirooxindoles and Schiff bases, derived from this compound. The experimental methodologies and bioactivity screening protocols are based on established and widely adopted procedures for analogous isatin derivatives.

Application 1: Synthesis of Novel Spirooxindole Derivatives

Spirooxindoles are a major class of natural and synthetic compounds renowned for their complex three-dimensional structures and significant therapeutic potential, including potent anticancer and antimicrobial activities.[5][6] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct these intricate scaffolds from simple precursors. The C3-carbonyl group of this compound is highly electrophilic, making it an ideal substrate for nucleophilic attack in reactions designed to build spirocyclic systems.

Logical Workflow: Multicomponent Synthesis of Spiro[indoline-pyrazolo-pyrido-pyrimidine]triones

MCR_Workflow start Start: Reagents Assembly reagents This compound + 5-Aminopyrazole + 6-Aminouracil start->reagents dissolve Dissolve in H2O reagents->dissolve catalyst Add p-TSA Catalyst dissolve->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool & Filter Precipitate monitor->workup Reaction Complete wash Wash with H2O & Ethanol workup->wash dry Dry the Product wash->dry product Final Product: Spirooxindole Derivative dry->product

Caption: Workflow for the synthesis of spirooxindole derivatives.

Experimental Protocol: Synthesis of 4',6'-Dibromo-spiro[indoline-3,4'-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine]trione Derivatives

This protocol is adapted from established methods for the synthesis of similar spirooxindole systems.[6]

  • Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 mmol), a substituted 5-aminopyrazole (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of distilled water to the flask, followed by p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 mmol, 20 mol%) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (100 °C) with continuous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with 20 mL of cold distilled water and 10 mL of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

  • Characterization: Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Table: Representative Spirooxindole Derivatives
Compound ID5-Aminopyrazole Substituent (R)Yield (%)m.p. (°C)Molecular Formula
SP-1 -H85>300C₁₆H₈Br₂N₈O₃
SP-2 -CH₃88>300C₁₇H₁₀Br₂N₈O₃
SP-3 -C₆H₅91>300C₂₂H₁₂Br₂N₈O₃
SP-4 4-Cl-C₆H₄87>300C₂₂H₁₁Br₂ClN₈O₃

Application 2: Synthesis of this compound Schiff Bases

Schiff bases derived from isatin are a well-established class of bioactive compounds with significant anticonvulsant, anti-mycobacterial, and anticancer activities.[1][7] The imine (C=N) linkage is crucial for their biological function. The synthesis typically involves a straightforward acid-catalyzed condensation reaction between the C3-keto group of the isatin and a primary amine.

Reaction Scheme: Synthesis of Schiff Bases

Schiff_Base_Synthesis Isatin This compound plus + Isatin->plus Amine Primary Amine (R-NH2) Product Schiff Base Derivative Amine->Product Glacial Acetic Acid, Reflux plus->Amine

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of 3-(Arylimino)-4,6-dibromoindolin-2-one Derivatives

This protocol is based on the synthesis of semicarbazones from 5,7-dibromoisatin.[4]

  • Reagent Preparation: Dissolve the desired substituted aniline (1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.

  • Isatin Addition: Add a solution of this compound (1.0 mmol) in 10 mL of ethanol to the flask.

  • Reaction: Heat the resulting mixture at reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC using an ethyl acetate/hexane (1:1) mobile phase.

  • Isolation: After the reaction is complete, cool the flask in an ice bath. The colored Schiff base product will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure crystals.

  • Drying and Characterization: Dry the purified product and characterize it by spectral analysis.

Data Table: Representative Schiff Base Derivatives
Compound IDAmine Substituent (R)Yield (%)m.p. (°C)Molecular Formula
SB-1 -C₆H₅92265-267C₁₄H₇Br₂N₂O
SB-2 4-OCH₃-C₆H₄94271-273C₁₅H₉Br₂N₂O₂
SB-3 4-NO₂-C₆H₄89288-290C₁₄H₆Br₂N₃O₃
SB-4 4-F-C₆H₄93278-280C₁₄H₆Br₂FN₂O

Application 3: Protocols for Bioactivity Screening

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for determining the cytotoxic potential of novel compounds.[1]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start: Cell Seeding seed Seed Cancer Cells (e.g., MCF-7) in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with Compound Dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the MTT assay to determine cytotoxicity.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Make serial dilutions in culture medium and add them to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Cisplatin) as a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Table: Representative Anticancer Activity
Compound IDIC₅₀ against MCF-7 (µM)
SP-3 12.5
SP-4 8.2
SB-2 21.7
SB-3 15.4
Cisplatin 5.8
Protocol 2: Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds (prepared in DMSO and then diluted in MHB) in a 96-well microtiter plate over a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Table: Representative Antimicrobial Activity
Compound IDMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
SP-1 3264
SP-2 1632
SB-1 64>128
SB-4 3264
Ciprofloxacin 0.50.25

Disclaimer: The experimental protocols and data presented are representative examples based on the known chemistry and biological activities of related isatin compounds. Researchers should conduct their own experiments and validation studies.

References

Application Notes and Protocols: Derivatization of 4,6-Dibromoisatin at the Nitrogen Atom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively utilized as precursors in drug synthesis due to their wide range of biological activities.[1][2] The isatin scaffold is a key component in many pharmacologically active agents with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] Halogenated isatins, in particular, have shown significant potential in medicinal chemistry.[1][5] Derivatization at the N-1 position of the isatin ring is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and solubility, which can enhance its biological efficacy and bioavailability.[4][6] N-alkylation also reduces the lability of the isatin nucleus towards bases while preserving its characteristic reactivity, making N-substituted isatins valuable synthetic intermediates.[7] This document provides detailed protocols for the derivatization of 4,6-dibromoisatin at the nitrogen atom, focusing on N-alkylation and Mannich reactions.

Key Derivatization Strategies

The primary methods for modifying the N-1 position of the 4,6-dibromoisatin core involve nucleophilic substitution to introduce alkyl, aryl, or aminomethyl groups.

  • N-Alkylation/N-Arylation: This is the most common approach, where the acidic N-H proton is removed by a base to form the isatin anion, which then acts as a nucleophile, attacking an alkyl or aryl halide.[2][7]

  • Mannich Reaction: This reaction introduces an aminomethyl group to the nitrogen atom through condensation with formaldehyde and a primary or secondary amine.[8][9] It is a powerful method for creating derivatives with improved solubility.[4]

Experimental Protocols

This protocol is adapted from established methods for the N-alkylation of substituted isatins.[6][10]

Materials:

  • 4,6-Dibromoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), solid

  • Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide)

  • Ethyl acetate

  • 0.5 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve 4,6-dibromoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath with stirring.

  • Add solid potassium carbonate (K₂CO₃) (1.2 equivalents) in one portion.[6]

  • Remove the ice bath and allow the suspension to stir at room temperature for 1 hour.

  • Slowly add the corresponding alkyl halide (1.2 equivalents).[10]

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]

  • After completion, pour the reaction mixture into cold 0.5 M HCl.[6]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 4,6-dibromoisatin.

Microwave-assisted synthesis offers significant advantages, including reduced reaction times and increased yields.[7][11][12]

Materials:

  • 4,6-Dibromoisatin

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., ethyl chloroacetate)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4,6-dibromoisatin (1 equivalent), K₂CO₃ or Cs₂CO₃ (1.5 equivalents), and the alkylating agent (1.5 equivalents).[7]

  • Add a few drops of DMF or NMP as the solvent.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 150 W) for a short duration (e.g., 5-20 minutes).[7] Optimize conditions as needed.

  • After the reaction, cool the vial to room temperature.

  • Work up the product as described in Protocol 1 (steps 7-11).

The Mannich reaction is a three-component condensation to form "Mannich bases".[4][8][9]

Materials:

  • 4,6-Dibromoisatin

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol or Acetic Acid

  • Hydrochloric acid (for amine salt formation, if needed)

Procedure:

  • In a flask, mix formaldehyde (1.2 equivalents) and the chosen secondary amine (1.2 equivalents). If using an amine salt, it can be added directly.[9]

  • Stir the mixture in an ice bath to form the Eschenmoser salt intermediate in situ.

  • In a separate flask, dissolve 4,6-dibromoisatin (1 equivalent) in a suitable solvent like ethanol.

  • Add the isatin solution to the pre-formed iminium ion mixture.

  • Stir the reaction at room temperature or under gentle reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, concentrate the solvent.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting N-Mannich base by column chromatography.

Data Presentation

Isatin DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IsatinHaloalkaneK₂CO₃DMFRT12-[10]
5,7-Dibromoisatin1-Bromo-3-chloropropaneK₂CO₃DMF804-8Good[6]
IsatinEthyl ChloroacetateK₂CO₃DMFMW0.1-0.580-95[7]
IsatinPhenacyl BromideK₂CO₃DMFMW0.1-0.555-65[7]
Isatin2-Chloro-N-phenylacetamideK₂CO₃ / KIDMF8024-72-[5]

Note: Data for 4,6-dibromoisatin is extrapolated from similar substituted isatins. Yields are typically reported as "good" to "excellent" for these reactions.

Compound SeriesLinkerFunctional GroupTarget Cell LineIC₅₀ (µM)Biological PathwayReference
N-Alkyl-5,7-dibromoisatinPropylIsothiocyanateHT29 (Colon)1.56Tubulin Polymerization, Akt[6]
N-Alkyl-5,7-dibromoisatinBenzylThiocyanateHT29 (Colon)1.14Tubulin Polymerization, Akt[6]
N-Alkyl-5,7-dibromoisatinBenzylIsothiocyanateHT29 (Colon)1.09Tubulin Polymerization, Akt[6]
N-Alkyl-5,7-dibromoisatinPropylSelenocyanateA549 (Lung)2.13Cytotoxicity[6]
N-Alkyl-5,7-dibromoisatinBenzylThiocyanateUACC903 (Melanoma)2.06-2.89Cytotoxicity[6]

Visualizations: Workflows and Pathways

N_Alkylation_Workflow start Start Materials: 4,6-Dibromoisatin Alkyl Halide (R-X) Base (e.g., K₂CO₃) dissolve 1. Dissolve 4,6-Dibromoisatin in Anhydrous DMF start->dissolve add_base 2. Add Base (K₂CO₃) Stir at RT, 1h dissolve->add_base add_halide 3. Add Alkyl Halide (R-X) add_base->add_halide Forms Isatin Anion reaction 4. Heat Reaction (e.g., 80°C or MW) Monitor by TLC add_halide->reaction workup 5. Aqueous Workup (HCl Wash, Extraction) reaction->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify product Final Product: N-substituted 4,6-Dibromoisatin purify->product

Caption: Workflow for the N-alkylation of 4,6-dibromoisatin.

Certain N-substituted dibromoisatin derivatives have been identified as inhibitors of the Akt signaling pathway, which is crucial for cell survival and proliferation.[6]

Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis inhibits Inhibitor N-Substituted 4,6-Dibromoisatin Derivative Inhibitor->Akt INHIBITS

Caption: Inhibition of the Akt signaling pathway by N-substituted dibromoisatins.

Conclusion

The derivatization of 4,6-dibromoisatin at the nitrogen atom is a versatile and effective strategy for generating novel compounds with significant therapeutic potential. Standard N-alkylation using bases like potassium carbonate in DMF is a reliable method, while microwave-assisted protocols offer a rapid and efficient alternative.[6][7] Furthermore, the Mannich reaction provides a route to introduce aminoalkyl functionalities, potentially improving the pharmacological profile of the parent molecule.[4] The resulting N-substituted derivatives, particularly those derived from dibromoisatins, have demonstrated potent cytotoxic activity against various cancer cell lines, often through mechanisms like the inhibition of tubulin polymerization and key signaling pathways such as Akt.[6] The protocols and data presented here serve as a comprehensive guide for researchers aiming to explore the rich medicinal chemistry of N-derivatized 4,6-dibromoisatins in drug discovery and development.

References

Condensation Reactions of 4,6-Dibromoindoline-2,3-dione: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-dibromoindoline-2,3-dione, a brominated derivative of isatin, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly spirooxindoles. These synthesized molecules are of significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.

Condensation reactions are central to the utility of this compound, allowing for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atoms on the indoline ring can influence the reactivity of the C3-carbonyl group, making it a prime target for nucleophilic attack. This reactivity is harnessed in various multi-component reactions to generate diverse chemical libraries for drug discovery.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Spirooxindoles, a major class of compounds derived from isatin derivatives, are known to exhibit potent anticancer activity. The incorporation of bromine atoms can enhance the lipophilicity and pharmacological activity of these molecules. Brominated isatin derivatives have been investigated for their activity against various cancer cell lines, with some showing inhibitory effects on key signaling proteins like cyclin-dependent kinase 2 (CDK2).[1]

  • Antimicrobial Agents: The spirooxindole scaffold is also a recognized pharmacophore in the development of new antimicrobial agents. Bromo-substituted spirooxindoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols for Condensation Reactions

The following are detailed protocols for key condensation reactions involving isatin derivatives, which can be adapted for this compound.

Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones. This method is valuable for its efficiency and the generation of complex molecular structures in a single step.[2][3]

Reaction Scheme:

G cluster_0 Three-Component Reaction This compound This compound Spirooxindole Spiro[indoline-3,4'-pyran] Derivative This compound->Spirooxindole + Active Methylene Compound Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound->Spirooxindole + 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound (e.g., Dimedone) 1,3-Dicarbonyl Compound->Spirooxindole + Catalyst Catalyst (e.g., Piperidine, L-proline) Catalyst->Spirooxindole Solvent Solvent (e.g., Ethanol) Solvent->Spirooxindole

A typical three-component reaction to synthesize spirooxindoles.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione) (1.0 mmol)

  • Catalyst (e.g., piperidine or L-proline) (10-20 mol%)

  • Solvent (e.g., ethanol or methanol) (10-15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (10-20 mol%).

  • Add the solvent (10-15 mL) to the flask.

  • Attach a reflux condenser and stir the mixture at room temperature or under reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product can be collected by filtration.

  • Wash the crude product with cold ethanol or an appropriate solvent to remove impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure spiro[indoline-3,4'-pyran] derivative.

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with a carbonyl group.[4][5] This reaction is often the initial step in multi-component reactions leading to spirooxindoles.

Reaction Scheme:

G cluster_1 Knoevenagel Condensation This compound This compound Isatilidene Derivative Isatilidene Derivative This compound->Isatilidene Derivative + Active Methylene Compound Active Methylene Compound Active Methylene Compound->Isatilidene Derivative + Base Catalyst Base Catalyst (e.g., Piperidine) Base Catalyst->Isatilidene Derivative

Knoevenagel condensation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

  • Base catalyst (e.g., piperidine) (a few drops)

  • Solvent (e.g., ethanol) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the solvent (10 mL) in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the product by TLC.

  • The resulting Knoevenagel condensation product often precipitates out of the solution and can be isolated by filtration.

  • Wash the product with a cold solvent and dry it. This intermediate can then be used in subsequent reactions without further purification.

Quantitative Data Summary

The following tables summarize typical reaction conditions and biological activities for derivatives of brominated isatins. While specific data for the 4,6-dibromo derivative is limited in the literature, these tables provide a valuable reference point for expected outcomes.

Table 1: Reaction Conditions for the Synthesis of Spirooxindoles from Brominated Isatins

Starting IsatinReactantsCatalystSolventTime (h)Yield (%)Reference
5-BromoisatinMalononitrile, 1,3-CyclohexanedioneNano Ag/kaolinEthanol1.594[3]
5-BromoisatinMalononitrile, DimedoneNano Ag/kaolinEthanol2.092[3]
Isatin DerivativesAmino acid, But-2-ynedioatesNone (Microwave)Water0.25High[6]

Table 2: Antimicrobial Activity (MIC) of Bromo-Substituted Spirooxindole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Spirooxindole (R=Br)S. pneumoniae0.49Ciprofloxacin0.007[2]
Spirooxindole (R=Br)B. subtilis0.24Ciprofloxacin0.007[2]
Spirooxindole (R=Cl)B. subtilis12.5Gentamicin12.5[2]
Spirooxindole (R=Cl)E. coli12.5Gentamicin12.5[2]

Table 3: Anticancer Activity (IC50) of Bromo-Substituted Spirooxindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Spirooxindole (R=4-BrC6H4)MCF-7 (Breast)3.5975-Fluorouracil3.15[2]
Spirooxindole (R=4-BrC6H4)HCT116 (Colon)3.2365-Fluorouracil20.43[2]
Isatin-hydrazone derivativeMCF-7 (Breast)4-13--[1]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, isatin-based compounds are known to modulate several key cellular pathways implicated in cancer.

G cluster_0 Isatin Derivative Action Isatin Isatin Derivatives (e.g., from this compound) CDK2 CDK2 Isatin->CDK2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Suppression BAX BAX (Pro-apoptotic) Isatin->BAX Upregulation CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAX->Apoptosis Promotes

References

Application Notes and Protocols: Preparation of Novel Dyes and Pigments from 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel dyes and pigments derived from 4,6-dibromoisatin. The following sections outline two distinct synthetic pathways for creating indirubin-type and azo-type dyes, leveraging the reactive nature of the isatin core. The protocols are designed to be comprehensive, offering step-by-step guidance for laboratory execution.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors in organic synthesis, renowned for their utility in preparing a wide array of heterocyclic compounds and dyes.[1] The introduction of bromine atoms onto the isatin scaffold can significantly modulate the electronic and steric properties of the resulting molecules, often leading to enhanced biological activity and unique chromophoric characteristics. 4,6-Dibromoisatin, a readily available starting material, serves as an excellent building block for novel colorants. This document details the preparation of two classes of dyes from this precursor: a 5',7'-dibromoindirubin derivative and a novel azo dye.

Synthesis of a Novel Indirubin-Type Dye: 5',7'-Dibromo-isoindigo

Indirubin and its analogs are known for their biological activities, including potential anticancer properties. This protocol describes the synthesis of a novel dibrominated isoindigo derivative through the acid-catalyzed condensation of 4,6-dibromoisatin with 3-acetoxyindole.

Experimental Protocol

Materials:

  • 4,6-Dibromoisatin

  • 3-Acetoxyindole

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dibromoisatin (1.0 mmol) in glacial acetic acid (20 mL).

  • Addition of Reagents: To the stirred solution, add 3-acetoxyindole (1.1 mmol).

  • Catalysis: Carefully add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (DCM:Hexane 8:2).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water and then with cold ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

  • Drying: The purified product is dried under vacuum to yield the final 5',7'-dibromo-isoindigo dye.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Dissolve 4,6-Dibromoisatin in Glacial Acetic Acid B Add 3-Acetoxyindole A->B C Add conc. HCl (catalyst) B->C D Reflux for 4-6 hours C->D Heat E Cool to Room Temperature D->E F Pour into Ice Water E->F G Vacuum Filtration F->G H Column Chromatography G->H I Dry under Vacuum H->I

Caption: Synthesis workflow for 5',7'-dibromo-isoindigo.

Synthesis of a Novel Azo Dye from 4,6-Dibromoisatin

Azo dyes represent a large and important class of colorants.[2] This protocol outlines a multi-step synthesis of a novel azo dye starting from 4,6-dibromoisatin. The isatin is first converted to a Schiff base, which is then used in a diazotization-coupling reaction.

Experimental Protocol

Part 1: Synthesis of the Schiff Base Intermediate

Materials:

  • 4,6-Dibromoisatin

  • p-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: Suspend 4,6-dibromoisatin (1.0 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

  • Addition of Amine: Add p-phenylenediamine (1.0 mmol) to the suspension.

  • Catalysis: Add a few drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-4 hours. The color of the reaction mixture should change, indicating the formation of the Schiff base.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

Part 2: Diazotization and Coupling

Materials:

  • Schiff base intermediate from Part 1

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Suspend the Schiff base intermediate (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a beaker, and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Coupling:

    • In a separate beaker, dissolve phenol (1.0 mmol) in an aqueous solution of sodium hydroxide (1.2 mmol in 10 mL of water) and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Stir the reaction mixture in the ice bath for 1-2 hours, during which the azo dye will precipitate.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with a large amount of cold water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

    • Dry the final product in a vacuum oven.

Experimental Workflow

cluster_schiff Part 1: Schiff Base Synthesis cluster_diazo Part 2a: Diazotization cluster_coupling Part 2b: Azo Coupling cluster_purification Isolation & Purification A Suspend 4,6-Dibromoisatin and p-Phenylenediamine in Ethanol B Add Acetic Acid (catalyst) A->B C Reflux for 3-4 hours B->C Heat D Cool, Filter and Dry C->D E Suspend Schiff Base in HCl/H2O (0-5 °C) D->E F Add aq. NaNO2 dropwise E->F H Add diazonium salt to phenol solution F->H G Prepare cold alkaline phenol solution G->H I Stir for 1-2 hours (0-5 °C) H->I J Filter and Wash with Water I->J K Recrystallize and Dry J->K

Caption: Synthesis workflow for a novel azo dye.

Quantitative Data Summary

The following table summarizes representative data for the synthesized dyes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)λmax (nm) in EtOHMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Color in Solution
5',7'-Dibromo-isoindigoC₁₆H₈Br₂N₂O₂448.0665-75>30055018,000Purple
Azo Dye DerivativeC₂₀H₁₁Br₂N₅O₂525.1570-80245-25048025,000Deep Red

Conclusion

The protocols provided herein offer robust methods for the synthesis of novel indirubin and azo-type dyes from 4,6-dibromoisatin. These derivatives hold potential for various applications, including as pigments, functional dyes, and pharmacologically active agents. The bromination on the isatin core is expected to influence the tinctorial strength, lightfastness, and biological properties of the resulting dyes, making them interesting candidates for further investigation in materials science and drug discovery. Researchers are encouraged to adapt and optimize these methods for the creation of a wider library of novel colorants.

References

Application Notes and Protocols for the Scalable Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin, is a halogenated derivative of isatin. Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of 4,6-dibromoisatin makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides detailed protocols for a scalable synthesis of this compound via the Sandmeyer isatin synthesis, a reliable and well-established method.

Overview of the Synthetic Pathway

The scalable synthesis of this compound is achieved through a two-step process based on the Sandmeyer isatin synthesis.[1] The first step involves the formation of an α-(hydroxyimino)acetanilide intermediate, specifically N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide, from 2,4-dibromoaniline. This is achieved through a reaction with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product, this compound. Concentrated sulfuric acid is typically used for this intramolecular electrophilic substitution.

Experimental Protocols

Step 1: Synthesis of N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)

This protocol is adapted from the general Sandmeyer synthesis of isonitrosoacetanilides.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2,4-Dibromoaniline250.9325.1 g1.0
Chloral Hydrate165.4018.2 g1.1
Hydroxylamine Hydrochloride69.4922.9 g3.3
Sodium Sulfate (anhydrous)142.04142 g-
Concentrated Hydrochloric Acid36.4610 mL-
Deionized Water18.021000 mL-

Procedure:

  • In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate (142 g) in deionized water (700 mL).

  • In a separate beaker, prepare a solution of 2,4-dibromoaniline (25.1 g, 0.1 mol) in deionized water (150 mL) and concentrated hydrochloric acid (10 mL).

  • Add the 2,4-dibromoaniline solution to the sodium sulfate solution with stirring.

  • In another beaker, dissolve hydroxylamine hydrochloride (22.9 g, 0.33 mol) in deionized water (150 mL).

  • Add the hydroxylamine hydrochloride solution to the reaction mixture.

  • Finally, add a solution of chloral hydrate (18.2 g, 0.11 mol) in deionized water (100 mL) to the flask.

  • Heat the mixture to a vigorous boil and maintain reflux for 2 hours. A precipitate of the isonitrosoacetanilide intermediate will form.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and air-dry to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the intermediate to the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide323.9432.4 g1.0
Concentrated Sulfuric Acid98.08200 mL-
Crushed Ice-~2 kg-

Procedure:

  • In a 1 L beaker equipped with a mechanical stirrer, carefully place concentrated sulfuric acid (200 mL) and cool it in an ice bath to 10-15 °C.

  • Slowly add the dry N-(2,4-dibromophenyl)-2-(hydroxyimino)acetamide (32.4 g, 0.1 mol) in small portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 30 minutes. The solution will darken.

  • Carefully pour the hot reaction mixture onto crushed ice (~2 kg) in a large beaker with vigorous stirring.

  • A precipitate of this compound will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash extensively with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Isonitrosoacetanilide Formation2,4-DibromoanilineChloral Hydrate, Hydroxylamine HCl100 (reflux)285-95
2CyclizationN-(2,4-dibromophenyl)-2-(hydroxyimino)acetamideConcentrated H₂SO₄80-900.570-80

Visualizations

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization A 2,4-Dibromoaniline D Reaction Mixture (Aqueous Na2SO4, HCl) A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E Heat to Reflux (100°C, 2h) D->E F N-(2,4-dibromophenyl)-2- (hydroxyimino)acetamide (Intermediate) E->F G Intermediate F->G I Reaction Mixture G->I H Concentrated H2SO4 H->I J Heat to 80-90°C (0.5h) I->J K Quench on Ice J->K L This compound (Final Product) K->L

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Context

While this compound is primarily a synthetic building block, isatin derivatives are known to interact with various biological pathways. For instance, some substituted isatins act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase signaling pathway that could be targeted by isatin derivatives.

G cluster_pathway Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Isatin Isatin Derivative (e.g., 4,6-Dibromo-Isatin Analog) Isatin->Kinase2 Inhibits

Caption: Potential inhibition of a kinase signaling pathway by an isatin derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4,6-Dibromoindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For many applications, a thorough washing of the crude product can significantly improve purity, especially if the impurities are much more soluble than the desired product.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities in crude this compound typically arise from the synthetic route used. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Monobrominated or other dibrominated isomers of indoline-2,3-dione.

  • Over-brominated products: Such as tribrominated species.

  • Reaction solvents and reagents: Residual solvents or reagents used in the synthesis.

  • Decomposition products: Isatins can be susceptible to degradation under harsh reaction or workup conditions.

Q3: My crude product has a very dark color. Does this indicate a specific type of impurity?

A3: A very dark, often black or deep purple, coloration in crude isatin derivatives can suggest the presence of oxidation byproducts or polymeric materials. Careful purification, potentially involving a charcoal treatment during recrystallization, may be necessary to remove these colored impurities.

Q4: I am having trouble dissolving my crude this compound for purification. What should I do?

A4: Halogenated isatins, including this compound, often exhibit low solubility in common organic solvents. To dissolve the compound for recrystallization or column chromatography, consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating can aid dissolution, but be mindful of potential decomposition at high temperatures. For chromatography, dissolving the crude material in a minimal amount of a strong solvent like DMF or DMSO and then adsorbing it onto silica gel for dry loading can be an effective strategy.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of the solution at a temperature above its melting point, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider a different solvent system.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Troubleshooting Steps:

    • Induce nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod.

    • Seed the solution: If available, add a single, pure crystal of this compound.

    • Reduce solvent volume: Carefully evaporate some of the solvent and allow the solution to cool again.

    • Lower the temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.

Issue 3: The purity of the recrystallized product is still low.

  • Cause: The chosen solvent may not be effective at excluding certain impurities, or impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Perform a second recrystallization: A subsequent recrystallization using the same or a different solvent system can further enhance purity.

    • Charcoal treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

    • Switch to a different purification method: If recrystallization is ineffective, column chromatography may be necessary.

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Cause: The eluent system is not polar enough to move the highly polar this compound.

  • Troubleshooting Steps:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Change to a more polar solvent system: Consider using solvent systems like dichloromethane/methanol or ethyl acetate/methanol.

    • Add a modifier: A small amount of acetic acid or triethylamine in the eluent can sometimes improve the chromatography of acidic or basic compounds, respectively. For isatins, which are weakly acidic, a small amount of acetic acid might be beneficial.

Issue 2: The spots on the TLC plate are streaking.

  • Cause: This can be due to several factors, including overloading the TLC plate, the compound being unstable on silica gel, or poor solubility in the eluent.

  • Troubleshooting Steps:

    • Spot a more dilute sample: Ensure you are not overloading the TLC plate.

    • Use a different stationary phase: If you suspect instability on silica gel, you could try using alumina or reverse-phase silica.

    • Modify the mobile phase: Adding a small amount of a more polar solvent or a modifier like acetic acid can sometimes reduce streaking.

Issue 3: The separation of the desired product from an impurity is poor.

  • Cause: The polarity difference between your product and the impurity is small in the chosen eluent system.

  • Troubleshooting Steps:

    • Optimize the solvent system: Test a variety of solvent systems with different polarities. Sometimes switching to a solvent with different types of intermolecular interactions (e.g., from a hydrogen-bond acceptor like ethyl acetate to a hydrogen-bond donor like methanol) can improve separation.

    • Try a different stationary phase: As mentioned, alumina or reverse-phase silica may offer different selectivity.

    • Consider preparative TLC or HPLC: For difficult separations, these higher-resolution techniques may be necessary.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of this compound

Solvent/Solvent SystemRationaleExpected Outcome
Ethanol/WaterGood for moderately polar compounds. The compound should dissolve in hot ethanol, and water can be added as an anti-solvent.May yield good quality crystals, but solubility in ethanol might be limited.
Acetone/HexaneAcetone is a good solvent for many organic compounds, and hexane acts as an anti-solvent.Good for removing non-polar impurities.
Dichloromethane/HexaneA common system for compounds of intermediate polarity.May be effective if impurities have significantly different polarities.
Dimethylformamide (DMF)/WaterDMF is a strong solvent for isatins. Water can be used as an anti-solvent.Use with caution due to the high boiling point of DMF, making it difficult to remove.
Acetic AcidIsatins often have good solubility in hot acetic acid.The product will precipitate upon cooling or dilution with water. Residual acetic acid must be thoroughly removed.

Table 2: Example Data Log for Purification of this compound

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/NMR)Observations
Crude Product10.0--85%Dark red solid
Recrystallization 1 (Ethanol/Water)10.07.575%95%Orange-red crystals
Column Chromatography2.0 (from Recrys. 1)1.890%>99%Bright orange solid

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for column chromatography using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for halogenated isatins is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for poorly soluble compounds, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

Mandatory Visualization

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 decision Purity Acceptable? purity_check1->decision final_product Pure Product purity_check2->final_product decision->column_chromatography No decision->final_product Yes Troubleshooting_Recrystallization start Cooling Solution oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes reduce_volume Reduce Solvent Volume no_crystals->reduce_volume Still No slow_cool Cool Slowly reheat_add_solvent->slow_cool successful_crystallization Crystals Form slow_cool->successful_crystallization induce_nucleation->successful_crystallization reduce_volume->successful_crystallization

Overcoming low solubility of 4,6-Dibromoisatin in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the low solubility of 4,6-Dibromoisatin in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 4,6-Dibromoisatin?

4,6-Dibromoisatin is a sparingly soluble compound. It is generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), particularly with heating. Its solubility in alcohols like ethanol and in aromatic solvents such as toluene is limited.[1] It is considered insoluble in water. The low solubility is attributed to the planar structure and intermolecular hydrogen bonding of the isatin core, which contributes to a stable crystal lattice.

Q2: I am observing very low to no yield in my reaction involving 4,6-Dibromoisatin. Could this be a solubility issue?

Yes, low solubility is a common reason for poor reaction yields when working with 4,6-Dibromoisatin. If the starting material does not dissolve sufficiently in the reaction solvent, the concentration of the reactant in the solution phase will be too low for the reaction to proceed efficiently. This can lead to incomplete reactions or the reaction not starting at all.

Q3: How can I improve the solubility of 4,6-Dibromoisatin in my reaction?

Several strategies can be employed to improve the solubility of 4,6-Dibromoisatin:

  • Solvent Selection: Choose a solvent in which 4,6-Dibromoisatin has higher solubility. Polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are often good choices.

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of 4,6-Dibromoisatin. It is crucial to ensure that the reaction components are stable at the elevated temperature.

  • Co-solvents: Using a mixture of solvents can sometimes enhance solubility more than a single solvent. For example, a small amount of DMSO or DMF can be added to a less polar solvent to aid in dissolution.

  • Sonication: Applying ultrasonic waves can help to break down the solid particles and facilitate dissolution.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can be effective, as the rapid heating can help overcome solubility issues.

Q4: My 4,6-Dibromoisatin dissolves upon heating, but then precipitates out of the solution during the reaction. What should I do?

This can happen if the reaction temperature fluctuates or if a product is formed that is less soluble in the reaction medium. To address this, ensure consistent heating throughout the reaction. If a precipitate still forms, it may be necessary to add a co-solvent to maintain the solubility of all components.

Troubleshooting Guides

Issue 1: 4,6-Dibromoisatin is not dissolving in the chosen solvent.
Possible Cause Solution
Inappropriate solvent choice.Switch to a more suitable solvent. For 4,6-Dibromoisatin, consider high-boiling point polar aprotic solvents like DMF, DMSO, or NMP.
Insufficient temperature.Gently heat the mixture while stirring. Ensure the temperature is below the decomposition point of your reactants.
Poor quality of 4,6-Dibromoisatin.Ensure the starting material is pure. Impurities can sometimes affect solubility.
Issue 2: Low reaction yield believed to be due to poor solubility.
Possible Cause Solution
Incomplete dissolution of 4,6-Dibromoisatin.Increase the reaction temperature or use a co-solvent system to ensure complete dissolution of the starting material.
Precipitation of starting material or product during the reaction.Maintain a constant temperature and consider adding a co-solvent to keep all components in solution.
Reaction is heterogeneous.If the compound remains partially undissolved, vigorous stirring is essential to maximize the surface area available for reaction.

Data Presentation

Table 1: Qualitative Solubility of 4,6-Dibromoisatin in Common Organic Solvents

SolventQualitative Solubility at Room TemperatureEffect of Heating
Dimethylformamide (DMF)Sparingly SolubleIncreased Solubility
Dimethyl Sulfoxide (DMSO)Sparingly SolubleIncreased Solubility
N-Methyl-2-pyrrolidone (NMP)Sparingly SolubleIncreased Solubility
EthanolSlightly SolubleSlightly Increased Solubility
TolueneVery Slightly SolubleSlightly Increased Solubility
WaterInsolubleInsoluble

Note: This data is based on the general behavior of substituted isatins and related compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of 4,6-Dibromoisatin Solubility (Shake-Flask Method)

This protocol describes a standard method to experimentally determine the solubility of 4,6-Dibromoisatin in a specific solvent at a given temperature.

Materials:

  • 4,6-Dibromoisatin

  • Selected solvent (e.g., DMF, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 4,6-Dibromoisatin to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for at least 4 hours to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of 4,6-Dibromoisatin in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: General Procedure for a Reaction with 4,6-Dibromoisatin

This protocol provides a general workflow for a reaction where the low solubility of 4,6-Dibromoisatin is a concern.

Materials:

  • 4,6-Dibromoisatin

  • Reactants and reagents for the specific reaction

  • High-boiling point polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

Procedure:

  • To a dry round-bottom flask, add 4,6-Dibromoisatin and a magnetic stir bar.

  • Add the chosen solvent (e.g., DMF) to the flask.

  • Begin stirring and gently heat the mixture to a temperature sufficient to dissolve the 4,6-Dibromoisatin (e.g., 60-80 °C).

  • Once the 4,6-Dibromoisatin is fully dissolved, add the other reactants and reagents to the solution.

  • Attach a condenser and continue to stir the reaction at the desired temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification procedure for your specific product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add 4,6-Dibromoisatin and Solvent start->add_reagents dissolve Heat and Stir to Dissolve add_reagents->dissolve add_reactants Add Other Reactants dissolve->add_reactants react Maintain Temperature and Stir add_reactants->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete workup Perform Workup cool->workup purify Purify Product workup->purify end End purify->end

Caption: A generalized workflow for reactions involving 4,6-Dibromoisatin.

troubleshooting_logic start Low Reaction Yield solubility_issue Is 4,6-Dibromoisatin fully dissolved? start->solubility_issue yes_dissolved Yes solubility_issue->yes_dissolved Yes no_dissolved No solubility_issue->no_dissolved No other_issues Investigate Other Reaction Parameters yes_dissolved->other_issues increase_temp Increase Temperature no_dissolved->increase_temp change_solvent Change Solvent/ Add Co-solvent no_dissolved->change_solvent

Caption: A troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-Dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

While a specific, optimized protocol for the direct synthesis of this compound is not extensively documented in readily available literature, the most probable synthetic routes are based on the electrophilic bromination of indoline-2,3-dione (isatin) or by utilizing a pre-substituted aniline in a cyclization reaction such as the Sandmeyer isatin synthesis. Direct bromination of isatin often yields a mixture of isomers, with the 5- and 7-positions being particularly reactive.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The primary side reactions of concern are the formation of regioisomers, incomplete bromination, and over-bromination. The electrophilic substitution on the isatin ring can lead to a variety of brominated products. The positions most susceptible to bromination are C5 and C7, followed by C4 and C6. Therefore, you can expect to see the formation of 4-bromo-, 6-bromo-, 4,5-dibromo-, 5,7-dibromo-, and other isomeric dibromoindoline-2,3-diones as byproducts.[2] Additionally, harsh reaction conditions can lead to the formation of tar-like, intractable byproducts.

Q3: How can I control the regioselectivity to favor the formation of the 4,6-dibromo isomer?

Achieving high regioselectivity for the 4,6-isomer is challenging. The directing effects of the amino and carbonyl groups on the isatin ring influence the positions of electrophilic attack. The use of specific catalysts, solvents, and controlled reaction temperatures can help to influence the isomeric ratio. For predictable regiochemical control in the synthesis of substituted isatins, a directed ortho-metalation (DoM) approach on a suitably protected aniline derivative prior to cyclization may offer a more controlled synthetic route.

Q4: I am observing a very low yield of my desired product. What are the possible causes?

Low yields in isatin synthesis can be attributed to several factors:

  • Incomplete reaction: The bromination reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal reaction conditions: The temperature, reaction time, or choice of brominating agent and solvent may not be optimal for the formation of the desired product.

  • Product degradation: Isatin and its derivatives can be sensitive to harsh acidic or high-temperature conditions, leading to decomposition and tar formation.

  • Difficult purification: The desired product may be difficult to separate from byproducts and unreacted starting materials, leading to loss during workup and purification.

Q5: My final product is a dark, tarry substance. How can this be prevented?

The formation of "tar" is a common issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. To minimize tar formation, ensure that the starting materials are fully dissolved before proceeding with the reaction and maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Presence of multiple spots on TLC, indicating a mixture of isomers. Poor regioselectivity of the bromination reaction.- Optimize the reaction solvent and temperature. Less polar solvents may offer better selectivity.- Experiment with different brominating agents (e.g., NBS, Br2 in acetic acid).- Consider a multi-step synthesis starting from a pre-substituted aniline to ensure correct bromine placement.
Low to no conversion of starting material (isatin). - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time.- Use a slight excess of the brominating agent.- Gradually increase the reaction temperature and monitor the progress by TLC.- Ensure the catalyst (if any) is active.
Formation of a significant amount of monobrominated product. Incomplete reaction or insufficient brominating agent.- Increase the equivalents of the brominating agent.- Extend the reaction time.
Presence of tribrominated or other over-brominated products. - Excess of brominating agent.- High reaction temperature.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain better control.- Lower the reaction temperature.
The purified product shows broad peaks in the NMR spectrum. Presence of paramagnetic impurities or residual solvent.- Ensure thorough washing of the product during workup.- Recrystallize the product from a suitable solvent.- Dry the product under high vacuum to remove residual solvents.
Difficulty in purifying the final product. The product and byproducts have similar polarities.- Attempt purification using a different solvent system for column chromatography.- Consider recrystallization from various solvents to find one that selectively precipitates the desired product.

Experimental Protocols

General Protocol for the Bromination of Indoline-2,3-dione (Isatin)

Disclaimer: This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline-2,3-dione (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) (2-2.2 equivalents) portion-wise. The addition should be done at a controlled temperature, for example, room temperature or slightly elevated temperatures (e.g., 70-75°C).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the reaction conditions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.

  • Purification: The crude product should be washed with water and then with a cold organic solvent like ethanol to remove soluble impurities. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway cluster_side_products Potential Side Products Isatin Indoline-2,3-dione (Isatin) Target_Product This compound Isatin->Target_Product Desired Reaction Mono_Bromo Monobromo-isatins (4-bromo, 5-bromo, etc.) Isatin->Mono_Bromo Incomplete Reaction Di_Bromo_Isomers Dibromo-isatin Isomers (5,7-dibromo, 4,5-dibromo, etc.) Isatin->Di_Bromo_Isomers Lack of Regioselectivity Over_Brominated Over-brominated products Isatin->Over_Brominated Excess Brominating Agent Brominating_Agent Brominating Agent (e.g., NBS, Br2) Troubleshooting_Workflow Start Start Synthesis Reaction Perform Bromination Reaction Start->Reaction Analysis Analyze Crude Product (TLC, NMR) Reaction->Analysis Desired_Product Desired Product Obtained Analysis->Desired_Product Clean Product Impure_Product Impure Product/ Mixture of Isomers Analysis->Impure_Product Multiple Products Low_Yield Low Yield/ No Reaction Analysis->Low_Yield Low Conversion Purification Optimize Purification (Chromatography, Recrystallization) Impure_Product->Purification Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Low_Yield->Optimize_Conditions Purification->Desired_Product Optimize_Conditions->Reaction

References

Optimizing reaction conditions for the synthesis of 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dibromoisatin

Welcome to the technical support center for the synthesis of 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4,6-Dibromoisatin.

Troubleshooting and FAQs

This section provides solutions to potential problems you might encounter during the synthesis of 4,6-dibromoisatin, particularly when using the Sandmeyer isatin synthesis methodology.

Q1: I am getting a very low yield of the isonitrosoacetanilide intermediate. What could be the cause?

A1: A low yield of the isonitrosoacetanilide intermediate in the first step of the Sandmeyer synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 3,5-dibromoaniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities in the aniline can lead to side reactions and lower the yield.

  • Reaction Temperature: The reaction to form the isonitrosoacetanilide is temperature-sensitive. Ensure the reaction mixture is heated appropriately, typically between 80-100°C, to drive the reaction to completion.[1]

  • Incomplete Dissolution: Make sure the 3,5-dibromoaniline is fully dissolved in the acidic solution before the addition of other reagents. Poor solubility can lead to an incomplete reaction.

Q2: During the cyclization step with concentrated sulfuric acid, the reaction mixture turned into a dark, tarry mess. How can I prevent this?

A2: The formation of tar is a common issue in the acid-catalyzed cyclization of isonitrosoacetanilides, especially with substituted anilines.[2] This is often due to the decomposition of the starting material or intermediate at high temperatures in the presence of strong acid. To mitigate this:

  • Control the Temperature: Add the isonitrosoacetanilide intermediate to the concentrated sulfuric acid in small portions to control the initial exothermic reaction. Maintain the temperature within the recommended range (typically 60-80°C) and avoid overheating.[1]

  • Purity of the Intermediate: Ensure the isonitrosoacetanilide is as pure as possible before proceeding to the cyclization step. Impurities can promote polymerization and tar formation.

  • Alternative Acid: For substrates with poor solubility in sulfuric acid, which can lead to incomplete cyclization and decomposition, methanesulfonic acid can be a more effective cyclization medium.[3]

Q3: My final product is a mixture of isomers that are difficult to separate. What should I do?

A3: While the Sandmeyer synthesis starting from 3,5-dibromoaniline is expected to yield 4,6-dibromoisatin with high regioselectivity, the formation of isomers can be a challenge with other substituted anilines.[4] If you suspect isomeric impurities:

  • Purification Techniques: Recrystallization is the most common method for purifying isatins. Glacial acetic acid is often a good solvent for this purpose.[2] Column chromatography on silica gel can also be effective for separating isomers, though it may be challenging due to the similar polarities of the isomers.

  • Solvent Selection for Recrystallization: The choice of solvent is crucial for successful recrystallization. Experiment with different solvent systems to find one that provides good separation based on differential solubility of the isomers.

Q4: The cyclization of the isonitrosoacetanilide is not proceeding to completion. How can I improve the yield of 4,6-Dibromoisatin?

A4: Incomplete cyclization can be a result of a few factors:

  • Insufficient Heating: Ensure the reaction mixture is heated to the optimal temperature (around 80°C) for a sufficient amount of time to allow for complete cyclization.[3]

  • Poor Solubility: As mentioned, if the isonitrosoacetanilide intermediate has poor solubility in concentrated sulfuric acid, the reaction may be incomplete.[3] In such cases, switching to methanesulfonic acid could improve the outcome.[3]

  • Water Content: The presence of excess water in the concentrated sulfuric acid can hinder the cyclization reaction. Use a high-purity, concentrated acid.

Experimental Protocols

The following is a detailed, proposed methodology for the synthesis of 4,6-Dibromoisatin via the Sandmeyer isatin synthesis, based on established procedures for analogous compounds.

Part A: Synthesis of N-(3,5-Dibromophenyl)-2-hydroxyiminoacetamide
  • In a 1 L flask, prepare a solution of chloral hydrate (1.1 equivalents) and sodium sulfate in water.

  • In a separate beaker, dissolve 3,5-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Add the aniline solution to the flask.

  • Add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) for 2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath.

  • Filter the precipitated N-(3,5-dibromophenyl)-2-hydroxyiminoacetamide.

  • Wash the solid with cold water and dry it thoroughly.

Part B: Synthesis of 4,6-Dibromoisatin
  • In a flask equipped with a stirrer and a thermometer, carefully heat concentrated sulfuric acid to 50°C.

  • Slowly add the dried N-(3,5-dibromophenyl)-2-hydroxyiminoacetamide from Part A in small portions, ensuring the temperature does not exceed 70°C.

  • Once the addition is complete, heat the mixture to 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The crude 4,6-Dibromoisatin will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Dry the crude product.

  • Purify the crude 4,6-Dibromoisatin by recrystallization from glacial acetic acid.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of brominated isatins, which can be used as a reference for optimizing the synthesis of 4,6-Dibromoisatin.

ParameterIsonitrosoacetanilide FormationIsatin Cyclization
Starting Material Substituted AnilineIsonitrosoacetanilide
Key Reagents Chloral hydrate, Hydroxylamine HClConcentrated H₂SO₄ or CH₃SO₃H
Temperature 90-100°C60-80°C
Reaction Time ~2 hours~1 hour
Typical Yield 50-70%70-90%

Visualizations

Experimental Workflow

experimental_workflow cluster_part_a Part A: Isonitrosoacetanilide Synthesis cluster_part_b Part B: 4,6-Dibromoisatin Synthesis A1 Dissolve Chloral Hydrate & Na₂SO₄ in H₂O A2 Prepare 3,5-Dibromoaniline in HCl/H₂O A3 Add Aniline Solution A2->A3 A4 Add Hydroxylamine HCl Solution A3->A4 A5 Reflux at 90-100°C for 2h A4->A5 A6 Cool and Filter A5->A6 A7 Wash and Dry Intermediate A6->A7 B1 Heat H₂SO₄ to 50°C A7->B1 Intermediate B2 Add Intermediate in Portions (T < 70°C) B1->B2 B3 Heat to 80°C for 1h B2->B3 B4 Cool and Pour onto Ice B3->B4 B5 Filter Crude Product B4->B5 B6 Wash with H₂O B5->B6 B7 Recrystallize from Acetic Acid B6->B7 B8 Pure 4,6-Dibromoisatin B7->B8

Caption: Experimental workflow for the synthesis of 4,6-Dibromoisatin.

Troubleshooting Decision Tree

troubleshooting_tree cluster_troubleshooting Troubleshooting Steps Start Low Yield or Impure Product Q_Step Which step has the issue? Start->Q_Step PartA_Issue Low Yield of Intermediate Q_Step->PartA_Issue Part A PartB_Issue Low Yield or Tar in Cyclization Q_Step->PartB_Issue Part B Purification_Issue Isomeric Impurities Q_Step->Purification_Issue Purification A_Sol1 Check Purity of Starting Materials PartA_Issue->A_Sol1 A_Sol2 Verify Reaction Temperature (90-100°C) PartA_Issue->A_Sol2 A_Sol3 Ensure Complete Dissolution of Aniline PartA_Issue->A_Sol3 B_Sol1 Control Temperature During Addition PartB_Issue->B_Sol1 B_Sol2 Ensure Purity of Intermediate PartB_Issue->B_Sol2 B_Sol3 Consider Using Methanesulfonic Acid PartB_Issue->B_Sol3 P_Sol1 Recrystallize from Glacial Acetic Acid Purification_Issue->P_Sol1 P_Sol2 Attempt Column Chromatography Purification_Issue->P_Sol2

Caption: Troubleshooting decision tree for the synthesis of 4,6-Dibromoisatin.

References

Characterization challenges of brominated indoline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated indoline-2,3-diones (brominated isatins).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and characterization of brominated indoline-2,3-diones.

Question 1: My bromination reaction is resulting in low yields and multiple products. How can I improve the selectivity?

Answer: Low yields and the formation of multiple products, such as di- or tri-bromo derivatives, are common challenges in the synthesis of brominated isatins.[1] The outcome is highly dependent on the reaction conditions and the choice of brominating agent.

Possible Causes and Solutions:

  • Overly Reactive Brominating Agent: Using molecular bromine (Br₂) can be too harsh and lead to multiple additions.

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). For specific regioselectivity, other agents like Pyridinium bromide perbromide can also be effective.[2]

  • Reaction Conditions: The solvent and temperature can significantly influence the reaction's selectivity.

    • Solution: Start with a non-polar solvent like CCl₄ or dichloromethane (DCM). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and prevent over-bromination.

  • Substrate Reactivity: The existing substituents on the isatin ring will direct the position of bromination. Electron-donating groups activate the ring, making it more susceptible to multiple brominations.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use exactly one equivalent for mono-bromination. A slight excess may be needed if the starting material is not fully pure, but this increases the risk of side products.

A logical workflow for troubleshooting low synthesis yields is outlined below.

G cluster_0 Troubleshooting: Low Synthesis Yield start Low Yield / Multiple Products check_reagent Is the Brominating Agent Too Reactive? (e.g., Br₂) start->check_reagent check_conditions Are Reaction Conditions Too Harsh? check_reagent->check_conditions No solution_reagent Switch to Milder Agent (NBS) check_reagent->solution_reagent Yes check_stoich Is Stoichiometry Correct? check_conditions->check_stoich No solution_conditions Lower Temperature Use Non-Polar Solvent check_conditions->solution_conditions Yes solution_stoich Use 1.0 Equivalent of Brominating Agent check_stoich->solution_stoich No end Improved Yield and Selectivity check_stoich->end Yes solution_reagent->end solution_conditions->end solution_stoich->end

Caption: Troubleshooting workflow for low-yield bromination reactions.

Question 2: I am observing significant signal broadening in my ¹H and ¹³C NMR spectra. What is the cause and how can I get a better spectrum?

Answer: Signal broadening in the NMR spectra of brominated compounds is a well-known phenomenon caused by the quadrupolar moments of the bromine isotopes, 79Br and 81Br.[3] This effect is most pronounced for the carbon atom directly attached to the bromine and the protons on adjacent carbons.

Possible Causes and Solutions:

  • Quadrupolar Relaxation: The quadrupolar bromine nuclei have a fast relaxation mechanism that can shorten the T₂ relaxation time of nearby nuclei, leading to broader signals. This is an intrinsic property of the molecule.

    • Solution 1: Increase Acquisition Time: While it may not completely eliminate the broadening, increasing the acquisition time for your experiment can sometimes improve resolution.

    • Solution 2: Use a Higher Field Spectrometer: A stronger magnetic field can help to partially decouple the quadrupolar effects, resulting in sharper signals.

    • Solution 3: Variable Temperature (VT) NMR: In some cases, conformational exchange can also contribute to broadening. Acquiring spectra at different temperatures can help determine if the broadening is due to dynamic processes or purely the quadrupolar effect. Lowering the temperature may slow exchange and sharpen signals, while increasing it may cause coalescence into a sharper average signal.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure your glassware is scrupulously clean. If you used any metal catalysts in your synthesis, ensure they have been completely removed during purification.

Question 3: My mass spectrum shows a pair of peaks of nearly equal intensity for the molecular ion. Is this correct?

Answer: Yes, this is the expected and most definitive sign of a mono-brominated compound. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5]

Interpretation:

  • M+ and M+2 Peaks: Your mass spectrometer will detect molecules containing 79Br (the M+ peak) and molecules containing 81Br (the M+2 peak). Because their abundances are nearly equal, the instrument detects them in an approximate 1:1 ratio.[6]

  • Multiple Bromines: If your molecule contains more than one bromine atom, the isotopic pattern becomes more complex. The table below summarizes the expected patterns.

Number of Bromine AtomsIsotopic PeaksIntensity Ratio (Approximate)
1M+, M+21:1
2M+, M+2, M+41:2:1
3M+, M+2, M+4, M+61:3:3:1

This characteristic isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in your structure.[7]

Frequently Asked Questions (FAQs)

Question 1: What are the primary challenges in purifying brominated indoline-2,3-diones?

Answer: The primary challenges are compound stability and separation from reaction byproducts. Brominated isatins can sometimes be sensitive and may degrade on standard silica gel, especially if residual acid from the reaction is present. It is often advisable to use a deactivated stationary phase.

Recommendations:

  • Neutralize: Before chromatography, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Stationary Phase: Consider using neutral alumina instead of silica gel for column chromatography.[8]

  • Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate.

  • Stability: Some brominated compounds can be light-sensitive. Protect the compound from light during purification and storage.

Question 2: How can I definitively confirm the regiochemistry of bromination?

Answer: Determining the exact position of the bromine atom on the aromatic ring is critical. While ¹H NMR can provide strong clues based on coupling patterns of the remaining aromatic protons, definitive confirmation often requires more advanced techniques.

The workflow below illustrates a standard process for structure confirmation.

G cluster_1 Experimental Workflow: Structure Confirmation start Purified Brominated Isatin ms Mass Spectrometry (MS) start->ms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d confirm_br Confirm Presence and Number of Br Atoms ms->confirm_br propose_structure Propose Connectivity and Regiochemistry nmr_1d->propose_structure nmr_2d 2D NMR (COSY, HMBC, NOESY) confirm_connectivity Confirm ¹H-¹H and ¹H-¹³C Correlations nmr_2d->confirm_connectivity xray Single Crystal X-ray Diffraction absolute_structure Determine Absolute Structure xray->absolute_structure final Structure Confirmed confirm_br->final propose_structure->nmr_2d confirm_connectivity->xray confirm_connectivity->final absolute_structure->final

Caption: A standard workflow for the complete structural elucidation of a novel compound.

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools. It shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-H proton to a specific brominated carbon, or from the remaining aromatic protons to the carbonyl carbons (C2 and C3), can unambiguously establish the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the N-H proton and a specific aromatic proton can help confirm its position relative to the five-membered ring.

  • Single Crystal X-ray Crystallography: This is the gold standard for structural determination. If you can grow a suitable single crystal, this technique will provide an unambiguous 3D structure of the molecule, confirming both connectivity and stereochemistry.[9][10][11]

Question 3: What are the typical ¹³C NMR chemical shifts for the carbonyl carbons in a brominated indoline-2,3-dione?

Answer: The C2 and C3 carbonyl carbons of the isatin core have characteristic chemical shifts. While the exact values depend on the solvent and other substituents, the following table provides a general reference range. Bromination on the aromatic ring typically has a minor electronic effect on these shifts.

Carbon AtomTypical Chemical Shift Range (ppm)Notes
C2 (Amide Carbonyl)180 - 185Generally downfield of the C3 ketone.
C3 (Ketone Carbonyl)175 - 180Generally upfield of the C2 amide.
C7a (Bridgehead)150 - 155Junction of the two rings.
C3a (Bridgehead)115 - 120Junction of the two rings.

Data synthesized from general knowledge of isatin chemistry and related structures.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis (Electron Ionization - EI)

This protocol outlines the general steps for acquiring an EI mass spectrum to confirm the presence of bromine.

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified brominated indoline-2,3-dione in a volatile solvent (e.g., methanol, dichloromethane, or acetone) to make a dilute solution (~0.1 mg/mL).

  • Instrument Setup:

    • Ensure the mass spectrometer's vacuum is at an appropriate level (typically 10⁻⁵ to 10⁻⁸ torr).[12]

    • Set the ionization mode to Electron Ionization (EI). The standard electron energy is 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50 to 500 amu, depending on the expected molecular weight).

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is typically used.

  • Data Acquisition: Initiate the scan. The instrument will bombard the sample with electrons, creating a radical cation (the molecular ion) and various fragment ions.[6]

  • Data Analysis:

    • Locate the highest m/z cluster, which should correspond to the molecular ion.

    • Examine this cluster for the characteristic M+ and M+2 peaks.

    • Verify that the relative intensity of these peaks is approximately 1:1, confirming the presence of a single bromine atom.[4][5]

    • Analyze the fragmentation pattern for other ions that also contain the 1:1 bromine isotopic signature.

Protocol 2: Purification by Column Chromatography

This protocol provides a method for purifying brominated isatins while minimizing potential degradation.

  • Slurry Preparation: Choose your stationary phase (neutral alumina is recommended). In a beaker, create a slurry of the alumina in your starting eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the chromatography column. Allow the adsorbent to settle into a uniform bed, draining excess solvent until it is level with the top of the bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Wet Loading: Carefully add the sample solution directly to the top of the column bed with a pipette.

    • Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of alumina or silica. Remove the solvent under reduced pressure and carefully add the resulting dry powder to the top of the column bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the solvent polarity by slowly adding ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, 20%, etc.).

    • Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and elute with an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified brominated indoline-2,3-dione.

References

4,6-Dibromoindoline-2,3-dione stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 4,6-Dibromoindoline-2,3-dione.

Troubleshooting Guides and FAQs

Q1: My this compound has changed color. What could be the cause?

A change in the physical appearance of the compound, such as color change, can be an indicator of degradation. This may be caused by exposure to light, air (oxygen), or moisture. It is crucial to store the compound under the recommended conditions to minimize degradation.

Q2: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?

Yes, if the compound has degraded, the impurities formed can lead to unexpected side reactions. It is advisable to assess the purity of your this compound before use if you suspect degradation.

Q3: How can I check the purity of my this compound?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to assess the purity of the compound and identify any potential degradation products.

Q4: What are the optimal storage conditions for this compound?

Based on safety data for related compounds, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is also recommended to store it under an inert gas atmosphere, protected from light.

Q5: The compound has been stored at room temperature for an extended period. Is it still viable for my experiment?

Prolonged storage at room temperature, especially if not protected from light and air, may lead to degradation. It is highly recommended to re-analyze the compound's purity before use. For long-term storage, refrigeration is advisable.[2]

Data Presentation: Storage and Handling Summary

ParameterRecommendationRationaleReference
Container Tightly closedPrevents exposure to moisture and air.[1]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)Minimizes oxidation as the compound is air-sensitive.
Temperature Cool, dry place; Refrigerator for long-term storageReduces the rate of potential degradation reactions.[1][2]
Light Store in the dark/use an amber vialThe compound is light-sensitive and can undergo photochemical degradation.
Ventilation Well-ventilated areaGeneral safety precaution for handling chemicals.[1]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This is a general guideline for a stability study. Specific parameters may need to be adjusted based on the experimental setup and analytical equipment.

  • Initial Analysis:

    • Obtain a baseline purity profile of a fresh batch of this compound using a suitable analytical method (e.g., HPLC with UV detection).

    • Characterize the initial compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and structure.

  • Sample Preparation for Stability Study:

    • Aliquot the compound into several vials.

    • Expose different sets of vials to various conditions to be tested (e.g., elevated temperature, exposure to ambient light, exposure to air and humidity).

    • Keep a control set of vials stored under the recommended optimal conditions (in the dark, under inert gas, refrigerated).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each condition set.

    • Analyze the samples using the same analytical method established in the initial analysis.

  • Data Analysis:

    • Compare the purity of the stressed samples to the control sample.

    • Quantify the percentage of degradation by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • If possible, identify the structure of major degradation products using techniques like LC-MS or by isolating them for NMR analysis.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Experiment Yields Unexpected Results check_purity Has the purity of This compound been recently confirmed? start->check_purity reanalyze Action: Re-analyze purity (e.g., HPLC, NMR, MS) check_purity->reanalyze No purity_ok Is the purity acceptable? check_purity->purity_ok Yes reanalyze->purity_ok other_factors Troubleshoot other experimental parameters (reagents, conditions, etc.) purity_ok->other_factors Yes check_storage Review storage conditions: - Light exposure? - Air/Moisture exposure? - Correct temperature? purity_ok->check_storage No end End: Proceed with Experiment other_factors->end new_reagent Action: Obtain a fresh batch of this compound and store properly. check_storage->new_reagent new_reagent->end HypotheticalDegradationPathway parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis photodegradation Photodegradation (Light) parent->photodegradation oxidation Oxidation (Air) parent->oxidation hydrolysis_product Ring-opened products (e.g., 4,6-Dibromoisatinic acid) hydrolysis->hydrolysis_product photo_product Debrominated or rearranged species photodegradation->photo_product oxidation_product Oxidized derivatives oxidation->oxidation_product

References

Technical Support Center: Synthesis of 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibromoisatin.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4,6-Dibromoisatin?

A1: A common and effective method for synthesizing 4,6-Dibromoisatin is a two-step process. The first step typically involves the Sandmeyer isatin synthesis, starting from 3-bromoaniline to produce a mixture of 4-bromoisatin and 6-bromoisatin.[1] This mixture can then be subjected to a second bromination step to yield the desired 4,6-Dibromoisatin.

Q2: What are the most likely impurities to be encountered during the synthesis of 4,6-Dibromoisatin?

A2: The primary impurities in the synthesis of 4,6-Dibromoisatin can be categorized as follows:

  • Isomeric Impurities: Due to the directing effects of the amino and carbonyl groups on the isatin ring, the formation of other dibromoisatin isomers is a significant possibility.[2][3] These can include 5,7-dibromoisatin and 5,6-dibromoisatin.

  • Under-brominated Intermediates: Incomplete bromination can lead to the presence of monobromoisatins, such as 4-bromoisatin and 6-bromoisatin, as well as unreacted isatin starting material.

  • Over-brominated Byproducts: Harsh reaction conditions or an excess of the brominating agent can result in the formation of tribromoisatins.

  • Side-reaction Products: In the Sandmeyer synthesis step, the formation of isatin oxime is a common side-reaction.[2][4]

Q3: How can I minimize the formation of isomeric impurities?

A3: Controlling the regioselectivity of the bromination is key to minimizing isomeric impurities. This can be influenced by the choice of brominating agent, solvent, and reaction temperature. For instance, using N-Bromosuccinimide (NBS) in a suitable solvent can offer better control over the bromination process compared to using elemental bromine.[3]

Q4: What is "tar" formation and how can it be prevented?

A4: "Tar" refers to the formation of dark, viscous, and often intractable byproducts. In the context of isatin synthesis, this can be caused by the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction. Ensuring that the aniline starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.[2]

Troubleshooting Guides

Problem 1: Low Yield of 4,6-Dibromoisatin
Possible Cause Suggested Solution
Incomplete formation of the isonitrosoacetanilide intermediate (in Sandmeyer synthesis) - Ensure all starting materials are of high purity.- Optimize reaction time and temperature for the condensation step.[2]
Incomplete cyclization of the isonitrosoacetanilide - Ensure the use of a suitable and sufficient amount of strong acid (e.g., concentrated sulfuric acid).- For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid.[5]
Incomplete second bromination - Ensure a stoichiometric amount of the brominating agent is used.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Product loss during work-up and purification - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, select an appropriate stationary and mobile phase to minimize product loss.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis

This often indicates the presence of a mixture of the desired product and one or more impurities. The following table provides a guide to identifying these impurities based on their analytical data.

Data Presentation: Impurity Identification

Compound Potential Impurity Type Expected 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6 Expected m/z [M+H]+
IsatinStarting Material~6.9-7.6 (m, 4H), ~11.1 (s, 1H)148
4-BromoisatinUnder-brominated~7.0-7.6 (m, 3H)226/228
5-BromoisatinIsomeric~6.88 (d), ~7.66 (d), ~7.74 (dd)[6]226/228
6-BromoisatinUnder-brominated~7.1-7.5 (m, 3H)226/228
5,7-DibromoisatinIsomeric~7.8-8.0 (m, 2H)304/306/308
4,6-Dibromoisatin Product ~7.3-7.8 (m, 2H) 304/306/308
TribromoisatinOver-brominatedAromatic signals will be singlets.382/384/386/388

Note: The exact chemical shifts and retention times can vary depending on the experimental conditions.

Experimental Protocols

Key Experiment 1: Synthesis of 4- and 6-Bromoisatin Mixture via Sandmeyer Isatin Synthesis

Materials:

  • 3-bromoaniline

  • Chloral hydrate

  • Sodium sulfate decahydrate (Na2SO4·10H2O)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Ice

Procedure:

  • Prepare a solution of chloral hydrate and Na2SO4·10H2O in water and warm to 30 °C to dissolve the solids.[1]

  • In a separate flask, dissolve 3-bromoaniline in water and concentrated HCl with warming.[1]

  • Prepare a solution of hydroxylamine hydrochloride in water.[1]

  • Combine the three solutions. A thick white suspension will form.[1]

  • Heat the mixture to 80–100 °C for 2 hours. A thick paste will form at 60–70 °C.[1]

  • Cool the mixture to 80 °C and filter the precipitate (3-bromoisonitrosoacetanilide).[1]

  • Wash the precipitate with water and dry it.[1]

  • Heat concentrated H2SO4 to 60 °C with mechanical stirring.[1]

  • Add the dried 3-bromoisonitrosoacetanilide in portions, maintaining the temperature between 60 and 65 °C.[1]

  • After the addition is complete, heat the mixture to 80 °C, then cool to 70 °C.[1]

  • Pour the reaction mixture onto crushed ice. An orange precipitate will form.[1]

  • Filter the precipitate, wash with water, and dry to obtain a mixture of 4-bromo- and 6-bromoisatin.[1]

Key Experiment 2: HPLC Analysis of Bromoisatin Mixture

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of your purified 4,6-Dibromoisatin and solutions of your crude reaction mixture in the mobile phase.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the samples and run the gradient program.

  • Identify the peaks by comparing the retention times with your standard and known impurities. The expected elution order on a reversed-phase column would generally be: Isatin -> Monobromoisatins -> Dibromoisatins -> Tribromoisatins.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Isatin Synthesis cluster_step2 Step 2: Dibromination cluster_purification Purification 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide_Intermediate Isonitrosoacetanilide_Intermediate 3-Bromoaniline->Isonitrosoacetanilide_Intermediate Chloral hydrate, NH2OH.HCl, H+ 4-Bromo_and_6-Bromo_Isatin_Mixture 4-Bromo_and_6-Bromo_Isatin_Mixture Isonitrosoacetanilide_Intermediate->4-Bromo_and_6-Bromo_Isatin_Mixture conc. H2SO4, heat Crude_4,6-Dibromoisatin Crude_4,6-Dibromoisatin 4-Bromo_and_6-Bromo_Isatin_Mixture->Crude_4,6-Dibromoisatin Brominating Agent (e.g., NBS) Pure_4,6-Dibromoisatin Pure_4,6-Dibromoisatin Crude_4,6-Dibromoisatin->Pure_4,6-Dibromoisatin Recrystallization / Chromatography

Caption: Synthetic workflow for 4,6-Dibromoisatin.

Impurity_Formation Isatin_Starting_Material Isatin_Starting_Material Monobromoisatins 4-Bromoisatin 6-Bromoisatin Isatin_Starting_Material->Monobromoisatins Under-bromination Dibromoisatins 4,6-Dibromoisatin (Product) 5,7-Dibromoisatin (Isomer) 5,6-Dibromoisatin (Isomer) Monobromoisatins->Dibromoisatins Desired Reaction / Isomerization Tribromoisatins Tribromoisatins Dibromoisatins->Tribromoisatins Over-bromination

Caption: Potential impurity formation pathway.

Troubleshooting_Workflow Start Start Analyze_Crude_Product Analyze Crude Product (TLC/HPLC) Start->Analyze_Crude_Product Multiple_Spots Multiple Spots/Peaks? Analyze_Crude_Product->Multiple_Spots Low_Yield Low Yield? Multiple_Spots->Low_Yield No Identify_Impurities Identify Impurities (LC-MS, NMR) Multiple_Spots->Identify_Impurities Yes Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes End End Low_Yield->End No Optimize_Reaction_Conditions Optimize Reaction Conditions Identify_Impurities->Optimize_Reaction_Conditions Optimize_Reaction_Conditions->End Review_Workup Review Workup & Purification Check_Starting_Materials->Review_Workup Review_Workup->Optimize_Reaction_Conditions

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 4,6-Dibromoindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from isatin (1H-indole-2,3-dione) which is then brominated. Alternatively, a substituted aniline can be used as a precursor to first synthesize the isatin core, which is subsequently brominated, or a pre-brominated aniline can be used in an isatin synthesis protocol like the Sandmeyer synthesis.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

A2: Key parameters include the choice of brominating agent, solvent, reaction temperature, and reaction time. The purity of the starting isatin is also crucial. Side reactions, such as the formation of other brominated isomers, can significantly impact the yield of the desired product.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material (isatin), the formation of the product and the consumption of the reactant can be tracked.

Q4: What are the potential side products in the synthesis of this compound?

A4: Depending on the reaction conditions, potential side products include monobrominated isomers (4-bromo, 6-bromo, 5-bromo, or 7-bromo), other dibrominated isomers (e.g., 5,7-dibromoisatin), and potentially tribrominated products.[1] Over-bromination or incomplete bromination are common challenges.

Q5: What purification techniques are most effective for isolating this compound?

A5: The crude product is typically isolated by filtration after precipitation in water.[2][3] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid. Column chromatography on silica gel can also be employed to separate the desired product from isomers and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and monitor via TLC.- Gradually increase the reaction temperature, but be cautious of side product formation.
Formation of multiple brominated isomers.- Optimize the stoichiometry of the brominating agent.- Control the reaction temperature carefully; lower temperatures may improve selectivity.
Loss of product during workup and purification.- Ensure complete precipitation of the product before filtration.- Use minimal amounts of cold solvent for washing the precipitate.
Poor Purity / Presence of Multiple Spots on TLC Formation of isomeric byproducts.- Adjust the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.- Employ column chromatography for purification.
Unreacted starting material.- Ensure the reaction goes to completion by extending the reaction time.- Use a slight excess of the brominating agent.
Reaction Not Starting Inactive brominating agent.- Use a fresh batch of the brominating agent.
Low reaction temperature.- Gradually increase the temperature to the recommended level for the specific protocol.

Experimental Protocols

Protocol 1: Direct Bromination of Isatin

This protocol is a general method for the bromination of isatin, which can be adapted for the synthesis of this compound.

Materials:

  • Isatin

  • Bromine

  • Ethanol

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve isatin in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 70-75°C with stirring.[1]

  • Add bromine dropwise to the refluxing solution.[1]

  • Maintain the reaction at 70-75°C and monitor the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Protocol 2: Synthesis from Substituted Aniline (Sandmeyer Isatin Synthesis)

This method involves the synthesis of the isatin ring from a pre-brominated aniline.

Materials:

  • 3,5-Dibromoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • Sodium sulfate

  • Hydrochloric acid

Procedure:

  • Synthesis of Isonitrosoacetanilide derivative: Dissolve 3,5-dibromoaniline in water and hydrochloric acid. Add hydroxylamine hydrochloride. In a separate flask, dissolve chloral hydrate and sodium sulfate in water. Heat the aniline solution and add it to the chloral hydrate solution. Heat the mixture to boiling. Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate. Filter and dry the solid.[3]

  • Cyclization: Add the dried isonitrosoacetanilide derivative portion-wise to pre-warmed concentrated sulfuric acid (around 50°C), maintaining the temperature between 65-75°C. After the addition is complete, heat the mixture to 80°C for a short period.[3]

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol/water to yield pure this compound.[3]

Quantitative Data Summary

Starting MaterialBrominating Agent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinBromineEthanol70-75Not SpecifiedNot Specified for 4,6-isomer[1]
3-BromoanilineSandmeyer SynthesisSulfuric Acid90398 (for 6-bromoisatin)[2]
4-Substituted AnilineSandmeyer SynthesisSulfuric Acid65-80~1.2551-68 (total for two steps)[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Product Isatin Isatin Reaction Bromination Isatin->Reaction Bromine Bromine Bromine->Reaction Precipitation Precipitation in Water Reaction->Precipitation Ethanol, 70-75°C Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product TroubleshootingTree Start Low Yield or Impure Product CheckTLC Analyze TLC Plate Start->CheckTLC IncompleteReaction Incomplete Reaction? (Starting material present) CheckTLC->IncompleteReaction MultipleSpots Multiple Spots? (Isomeric products) CheckTLC->MultipleSpots IncompleteReaction->MultipleSpots No IncreaseTime Increase Reaction Time & Monitor IncompleteReaction->IncreaseTime Yes OptimizeStoichiometry Optimize Bromine Stoichiometry MultipleSpots->OptimizeStoichiometry Yes End Improved Yield/ Purity MultipleSpots->End No IncreaseTime->End IncreaseTemp Cautiously Increase Temperature IncreaseTemp->End ControlTemp Ensure Strict Temperature Control OptimizeStoichiometry->ControlTemp ColumnChromatography Purify via Column Chromatography ControlTemp->ColumnChromatography ColumnChromatography->End

References

Troubleshooting guide for reactions involving 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4,6-Dibromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4,6-Dibromoisatin?

A1: 4,6-Dibromoisatin is a red crystalline powder that is generally soluble in organic solvents such as ethanol, toluene, and dimethylformamide (DMF).[1] It is insoluble in water.[1] Solubility issues can sometimes be mitigated by gentle heating or by choosing a more polar aprotic solvent like DMSO for certain reactions, though solvent choice will be reaction-dependent.

Q2: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?

A2: "Tar" formation in isatin synthesis and subsequent reactions is often due to the decomposition of starting materials or intermediates, especially under strongly acidic conditions or at high temperatures.[2] Ensure that your starting materials are fully dissolved before proceeding with the reaction and maintain careful temperature control to minimize decomposition.[2]

Q3: My reaction is giving a low yield of the desired product. What are some common reasons for this?

A3: Low yields in reactions with 4,6-Dibromoisatin can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side reactions: The formation of byproducts is a common issue. Depending on the reaction, these could include over-alkylation, formation of isatin oximes, or undesired condensation products.[2]

  • Purity of reactants: Ensure all starting materials and reagents are of high purity and are anhydrous if the reaction is moisture-sensitive.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical. These may need to be optimized for this specific substituted isatin.

Q4: How can I purify the final product from a reaction with 4,6-Dibromoisatin?

A4: Column chromatography is a common and effective method for purifying products from isatin reactions.[2] A gradient of ethyl acetate in hexane is often a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification technique. For closely related impurities, a longer chromatography column or a less polar solvent system may be required for effective separation.[3]

Troubleshooting Guides

Synthesis of Spirooxindoles via [3+2] Cycloaddition

This three-component reaction typically involves 4,6-Dibromoisatin, an amino acid (like L-proline), and a dipolarophile.

Problem: Low Yield of Spirooxindole

Potential Cause Suggested Solution
Inefficient generation of the azomethine ylide The in situ formation of the azomethine ylide from 4,6-dibromoisatin and the amino acid is crucial. Ensure the amino acid is of high purity. The choice of solvent can also be critical; protic solvents like methanol or ethanol often work well.
Poor reactivity of the dipolarophile Electron-deficient olefins are typically used as dipolarophiles. If the reaction is sluggish, consider using a more activated dipolarophile.
Suboptimal reaction temperature While many of these reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the reaction rate and yield. However, be cautious of higher temperatures which may lead to side product formation.
Catalyst issues (if applicable) If a Lewis acid or metal catalyst is used, ensure it is active and used in the correct loading. Some reactions may be sensitive to air or moisture, requiring an inert atmosphere.

Problem: Formation of Multiple Diastereomers

Potential Cause Suggested Solution
Lack of stereocontrol The diastereoselectivity of [3+2] cycloadditions can be influenced by the solvent and reaction temperature. Lowering the temperature may improve selectivity. Chiral catalysts or auxiliaries can also be employed to control the stereochemical outcome.
Isomerization of the product The product may be isomerizing under the reaction or workup conditions. Consider a milder workup procedure and analyze the crude product mixture to assess the initial diastereomeric ratio.
Knoevenagel Condensation with Active Methylene Compounds

This reaction involves the condensation of 4,6-Dibromoisatin with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a 3-ylideneoxindole derivative.

Problem: Reaction is Slow or Incomplete

Potential Cause Suggested Solution
Insufficiently activated methylene compound Ensure the pKa of the active methylene compound is low enough for the chosen reaction conditions.
Weak or inappropriate catalyst A base is typically used to deprotonate the active methylene compound. Weak bases like piperidine or triethylamine are common. If the reaction is slow, a stronger base or a Lewis acid catalyst might be necessary. Some reactions have been shown to work well with catalysts like L-proline.
Water removal The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or carrying out the reaction in the presence of a drying agent can improve the yield.

Problem: Formation of Side Products

Potential Cause Suggested Solution
Michael addition If the product of the Knoevenagel condensation is an α,β-unsaturated system, it may undergo a subsequent Michael addition with another equivalent of the active methylene compound. Using a 1:1 stoichiometry of reactants can help to minimize this.
Self-condensation of the active methylene compound This can occur if the reaction conditions are too harsh. Use milder conditions (lower temperature, weaker base) if this is observed.
N-Alkylation of 4,6-Dibromoisatin

This reaction introduces an alkyl group at the N-1 position of the isatin ring.

Problem: No or Low Conversion to the N-Alkylated Product

Potential Cause Suggested Solution
Ineffective deprotonation of the isatin nitrogen A suitable base is required to deprotonate the N-H of the isatin. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an aprotic polar solvent like DMF.
Poor reactivity of the alkylating agent Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, you may need to increase the reaction temperature or use a catalyst like potassium iodide (KI).
Steric hindrance Bulky alkylating agents may react more slowly. In such cases, longer reaction times or higher temperatures may be necessary.

Problem: O-Alkylation as a Side Product

Potential Cause Suggested Solution
Ambident nature of the isatin anion The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF generally favor N-alkylation.
Hard vs. Soft electrophiles According to Hard-Soft Acid-Base (HSAB) theory, "harder" electrophiles may favor reaction at the "harder" oxygen atom.

Data Presentation

The following tables provide representative data for common reactions involving bromo-substituted isatins. Note that yields and reaction times for 4,6-Dibromoisatin may vary depending on the specific substrates and optimized conditions.

Table 1: Representative Conditions for the Synthesis of Spirooxindoles from Bromo-Isatins

Bromo-IsatinAmino AcidDipolarophileSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoisatinL-Proline(E)-ChalconeMethanolReflux285Adapted from literature
5,7-DibromoisatinSarcosineN-PhenylmaleimideEthanolRT492Adapted from literature
4-BromoisatinL-ProlineDimethyl acetylenedicarboxylateAcetonitrile60678Adapted from literature

Table 2: Representative Conditions for Knoevenagel Condensation of Bromo-Isatins

Bromo-IsatinActive Methylene CompoundCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
5-BromoisatinMalononitrilePiperidineEthanolReflux3095Adapted from literature
5,7-DibromoisatinEthyl CyanoacetateL-ProlineWater802091Adapted from literature
5-BromoisatinBarbituric AcidAcetic AcidEthanolReflux6088Adapted from literature

Table 3: Representative Conditions for N-Alkylation of Bromo-Isatins

Bromo-IsatinAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5,7-DibromoisatinPropyl bromideK₂CO₃DMFRT1285[4]
5,7-DibromoisatinBenzyl bromideCs₂CO₃DMFRT890Adapted from literature
5-BromoisatinEthyl iodoacetateNaHTHF0 to RT482Adapted from literature

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Spiro[pyrrolidin-3,3'-oxindole] Derivative
  • To a solution of 4,6-Dibromoisatin (1.0 mmol) and the desired dipolarophile (1.1 mmol) in methanol (10 mL), add L-proline (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spirooxindole.

Protocol 2: General Procedure for the Knoevenagel Condensation of 4,6-Dibromoisatin
  • In a round-bottom flask, dissolve 4,6-Dibromoisatin (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: General Procedure for the N-Alkylation of 4,6-Dibromoisatin
  • To a solution of 4,6-Dibromoisatin (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature (or with gentle heating if necessary) and monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated 4,6-Dibromoisatin.

Visualizations

Experimental Workflow for Spirooxindole Synthesis

G cluster_start Reactant Preparation A 4,6-Dibromoisatin D Combine reactants in solvent (e.g., Methanol) A->D B Amino Acid (e.g., L-Proline) B->D C Dipolarophile C->D E Stir at Room Temperature (or gentle heating) D->E F Monitor reaction by TLC E->F G Reaction Complete? F->G G->E No H Work-up: Solvent removal G->H Yes I Purification: Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J K Pure Spirooxindole Product J->K

Caption: A typical experimental workflow for the three-component synthesis of spirooxindoles.

Troubleshooting Flowchart for Low Reaction Yield

G Start Low Yield Observed Check_Completion Is the reaction complete by TLC? Start->Check_Completion Check_Purity Are starting materials pure and dry? Check_Completion->Check_Purity Yes Optimize_Time Increase reaction time Check_Completion->Optimize_Time No Purify_Reactants Purify/dry starting materials Check_Purity->Purify_Reactants No Check_Side_Products Analyze crude mixture for side products Check_Purity->Check_Side_Products Yes Optimize_Temp Optimize reaction temperature End Improved Yield Optimize_Temp->End Optimize_Time->Check_Completion Purify_Reactants->Start Modify_Stoichiometry Adjust stoichiometry of reactants Check_Side_Products->Modify_Stoichiometry Change_Catalyst Change catalyst or catalyst loading Modify_Stoichiometry->Change_Catalyst Change_Catalyst->Optimize_Temp

Caption: A logical flowchart for troubleshooting low yields in organic synthesis.

Potential Kinase Inhibition Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Dibromoisatin 4,6-Dibromoisatin Derivative Dibromoisatin->Akt inhibits

Caption: A simplified diagram showing the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 4,6-Dibromoisatin derivative. Isatin derivatives have been investigated as kinase inhibitors.

References

Technical Support Center: Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibromoindoline-2,3-dione. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Persistent Coloration of the Product After Reaction

Question: My final product, this compound, has a persistent orange or reddish-brown color after the initial isolation. What is the likely cause and how can I remove it?

Answer: A persistent orange or reddish-brown color in your product is most likely due to the presence of unreacted bromine. It is crucial to quench and remove all excess bromine to obtain a pure product.

Recommended Solutions:

  • Quenching with a Reducing Agent: Unreacted bromine can be effectively removed by reacting it with a suitable reducing agent. The most common and effective quenching agents are aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium metabisulfite. These agents reduce elemental bromine (Br₂) to colorless bromide ions (Br⁻).

  • Washing Steps: After quenching, a thorough work-up is necessary. This typically involves:

    • Washing the reaction mixture with a saturated aqueous solution of the chosen quenching agent until the color of the bromine is no longer visible.

    • Subsequent washes with water and brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities and salts.

    • Drying the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water before solvent evaporation.

Issue 2: Low Yield of this compound

Question: I am consistently obtaining a low yield of the desired product. What are the potential reasons and how can I optimize the reaction?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during work-up and purification.

Potential Causes and Solutions:

  • Incomplete Bromination: Ensure that the stoichiometry of bromine is appropriate. While an excess is often used to drive the reaction to completion, a large excess can lead to over-bromination and purification challenges. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sub-optimal Reaction Temperature: The bromination of isatin derivatives is typically temperature-sensitive. Maintain the recommended reaction temperature to ensure the desired reaction rate without promoting decomposition or side reactions.[1]

  • Product Loss During Work-up: this compound may have some solubility in the aqueous layers during the washing steps. Minimize the volume of aqueous solutions used for washing and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.

  • Inefficient Purification: Significant product loss can occur during recrystallization if the incorrect solvent is chosen or if the procedure is not optimized.

Issue 3: Difficulty in Purifying the Crude Product

Question: I am struggling to purify my crude this compound. What are the recommended purification methods?

Answer: The purification of dibromoisatins can be challenging due to their potential for low solubility in common organic solvents.

Recommended Purification Protocols:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • For dibromoisatin derivatives, ethanol has been successfully used for recrystallization.[1]

    • Another potential solvent for recrystallization of related dibromo-indole derivatives is acetonitrile .

    • A general approach for finding a suitable recrystallization solvent is to test the solubility of a small amount of the crude product in various solvents at both room temperature and at their boiling points.

  • Washing/Trituration: If a suitable recrystallization solvent cannot be readily identified, washing the crude solid with appropriate solvents can be effective.

    • Washing the crude product sequentially with water and cold ethanol can remove unreacted starting materials and more soluble impurities.[1]

    • Trituration involves stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. This can effectively "wash" the impurities from the surface of the solid product.

Frequently Asked Questions (FAQs)

Q1: What are the most effective quenching agents for removing unreacted bromine?

A1: The most commonly used and effective quenching agents for bromine are:

  • Sodium Thiosulfate (Na₂S₂O₃): Typically used as a 10% aqueous solution. It reacts with bromine in a 2:1 stoichiometric ratio.

  • Sodium Bisulfite (NaHSO₃): Often used as a saturated aqueous solution. It reacts with bromine in a 1:1 ratio.

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that reacts with bromine in a 1:1 ratio.

  • Sodium Metabisulfite (Na₂S₂O₅): Used in aqueous solution and is also an effective quenching agent.

Q2: How do I know when I have added enough quenching agent?

A2: The disappearance of the characteristic reddish-brown color of bromine is a clear visual indicator that the quenching is complete. You should continue to add the quenching solution dropwise with vigorous stirring until the reaction mixture becomes colorless or pale yellow.

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can include:

  • Monobrominated Isatin: Incomplete bromination can lead to the presence of 4-bromo- or 6-bromoindoline-2,3-dione.

  • Over-brominated Products: Although less common for this specific isomer, there is a possibility of forming tri- or tetra-brominated isatins if a large excess of bromine and harsh reaction conditions are used.

  • Isatin Oxime: In some synthetic routes for isatins, the corresponding oxime can be a byproduct.[2]

Q4: What safety precautions should I take when working with bromine?

A4: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of a quenching agent, such as sodium thiosulfate, readily available to neutralize any spills.

Data Presentation

Table 1: Common Quenching Agents for Bromine Removal

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% Aqueous Solution2:1A widely used and effective quenching agent.
Sodium BisulfiteNaHSO₃Saturated Aqueous Solution1:1Another common and efficient choice.
Sodium SulfiteNa₂SO₃Aqueous Solution1:1Effective in neutralizing bromine.
Sodium MetabisulfiteNa₂S₂O₅Aqueous Solution1:2Often used in work-up procedures.

Table 2: Recommended Solvents for Purification of Dibromoisatin Derivatives

SolventTypeRationale for UseReference
EthanolPolar ProticSuccessfully used for the recrystallization of 5,7-dibromoisatin.[1][1]
AcetonitrilePolar AproticUsed for the recrystallization of a related 4,6-dibromo-indole derivative.
Glacial Acetic AcidPolar ProticCan be used for recrystallization of isatin derivatives, but removal can be challenging.[2][2]
WaterPolar ProticUsed for washing the crude product to remove water-soluble impurities.[1][1]

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted Bromine

  • Cool the Reaction Mixture: After the bromination reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. For exothermic quenching reactions, it is advisable to place the reaction flask in an ice bath.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water. Alternatively, a saturated aqueous solution of sodium bisulfite can be used.

  • Add Quenching Solution: Slowly add the quenching solution to the stirred reaction mixture.

  • Monitor for Color Change: Continue adding the quenching solution dropwise until the reddish-brown color of the bromine disappears and the solution becomes colorless or pale yellow.

  • Separate Layers: If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.

  • Wash Organic Layer: Wash the organic layer sequentially with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization from Ethanol

  • Dissolve the Crude Product: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Bromine_Removal_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Contains Product and Excess Br₂) Quenching Add Quenching Agent (e.g., Na₂S₂O₃ solution) Reaction_Mixture->Quenching 1. Quench Washing Wash with H₂O and Brine Quenching->Washing 2. Wash Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying 3. Dry Evaporation Solvent Evaporation Drying->Evaporation 4. Concentrate Crude_Product Crude this compound Evaporation->Crude_Product Recrystallization Recrystallize from suitable solvent (e.g., Ethanol) Crude_Product->Recrystallization Proceed to Purification Filtration Filter Crystals Recrystallization->Filtration 1. Isolate Drying_Final Dry Purified Product Filtration->Drying_Final 2. Dry Pure_Product Pure this compound Drying_Final->Pure_Product

Caption: Experimental workflow for the removal of unreacted bromine and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Persistent_Color Persistent Product Color? Start->Persistent_Color Low_Yield Low Product Yield? Persistent_Color->Low_Yield No Quench_Wash Solution: Quench with Reducing Agent & Wash Persistent_Color->Quench_Wash Yes Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Optimize_Conditions Solution: Optimize Reaction (Stoichiometry, Temp, Time) Low_Yield->Optimize_Conditions Yes Recrystallize_Wash Solution: Recrystallize or Wash/Triturate Crude Product Purification_Issue->Recrystallize_Wash Yes No_Issue Proceed with Protocol Purification_Issue->No_Issue No

Caption: A logical decision tree for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

Comparing reactivity of 4,6-Dibromoindoline-2,3-dione with other isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,6-Dibromoindoline-2,3-dione (4,6-dibromoisatin) with other substituted isatins. The discussion is supported by established chemical principles and available experimental data to assist in the selection of appropriate synthons for drug discovery and organic synthesis.

Introduction to Isatin Reactivity

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of a vast array of biologically active molecules and functional materials. Its reactivity is primarily centered around the C3-carbonyl group, which is highly susceptible to nucleophilic attack. The chemical behavior of the isatin core can be significantly modulated by the presence of substituents on its aromatic six-membered ring. These substituents, through their electronic effects, can either enhance or diminish the reactivity of the carbonyl group, influencing reaction rates, yields, and even the course of chemical transformations.

The Influence of Substituents on Reactivity

The reactivity of the C3-carbonyl in isatins is governed by its electrophilicity. This can be understood through two primary electronic effects exerted by substituents on the aromatic ring:

  • Inductive Effects : This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electron-withdrawing atoms like halogens pull electron density away from the ring, increasing the electrophilicity of the carbonyl carbon.

  • Resonance Effects : This involves the delocalization of π-electrons through the aromatic system. Electron-donating groups can delocalize electrons into the ring, reducing carbonyl electrophilicity, while electron-withdrawing groups can pull electron density out of the ring.

Halogens, such as bromine, exhibit a dual role. They are inductively electron-withdrawing but can donate electrons through resonance. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character that deactivates the aromatic ring but increases the electrophilicity of the C3-carbonyl carbon. This enhanced electrophilicity generally leads to an increased rate of nucleophilic addition at this position.[1]

Reactivity Profile of this compound

This compound possesses two bromine atoms on the aromatic ring. These two strong electron-withdrawing groups significantly increase the partial positive charge on the C3-carbonyl carbon, making it a highly reactive electrophile.

A qualitative comparison of its reactivity with other isatins is as follows:

  • vs. Unsubstituted Isatin : 4,6-Dibromoisatin is significantly more reactive towards nucleophiles than the parent isatin. The cumulative electron-withdrawing inductive effect of two bromine atoms makes its C3-carbonyl much more electrophilic.

  • vs. Monosubstituted Bromo-isatins (e.g., 5-Bromoisatin) : The presence of two electron-withdrawing groups in 4,6-dibromoisatin results in a greater enhancement of C3-carbonyl reactivity compared to isatins with a single bromine substituent.

  • vs. Isatins with Stronger Electron-Withdrawing Groups (e.g., 5-Nitroisatin) : A nitro group (-NO₂) is generally considered a more powerful electron-withdrawing group than bromine.[1] Therefore, 5-nitroisatin is expected to be more reactive than a monobrominated isatin. However, the cumulative effect of two bromine atoms in 4,6-dibromoisatin can make its reactivity comparable to, or in some cases even greater than, that of 5-nitroisatin. This is highly dependent on the specific reaction conditions and the nature of the nucleophile.

  • vs. Isatins with Electron-Donating Groups (e.g., 5-Methylisatin) : Electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), decrease the electrophilicity of the C3-carbonyl. Consequently, 4,6-dibromoisatin is substantially more reactive than isatins bearing electron-donating substituents.

Data Presentation

Table 1: Qualitative Reactivity Comparison of Substituted Isatins in Nucleophilic Addition Reactions
Isatin DerivativeSubstituent(s)Electronic EffectExpected C3-Carbonyl ElectrophilicityExpected Reactivity Rank
5-Nitroisatin5-NO₂Strong Electron-WithdrawingVery High1
This compound 4,6-diBr Strong Electron-Withdrawing High 2
5-Bromoisatin5-BrModerate Electron-WithdrawingModerate-High3
IsatinHNeutralModerate4
5-Methylisatin5-CH₃Weak Electron-DonatingLow5
Table 2: Comparison of Yields in the Asymmetric Aldol Reaction of Substituted Isatins with Acetone

The aldol reaction, involving the nucleophilic attack of a ketone enolate on the C3-carbonyl of isatin, serves as an excellent model for comparing reactivity. Higher yields under identical reaction conditions often correlate with higher electrophilicity of the isatin.

Isatin DerivativeYield (%)Reference
4-Chloroisatin94%[2]
4-Bromoisatin92%[2]
4,6-Dibromoisatin Good Enantioselectivity Reported [3]
5,7-DibromoisatinGood Enantioselectivity Reported[3]
Isatin (unsubstituted)88%[2]
5-Bromoisatin86%[2]
5-Chloroisatin85%[2]
4-Methylisatin82%[2]

Note: Direct quantitative comparison for 4,6-dibromoisatin under the exact same conditions as the others was not available in the cited literature, but its successful participation in the reaction underscores its high reactivity.

Experimental Protocols

Representative Experiment: Catalyst-Free Aldol Condensation of Isatins with Ketones

This protocol can be adapted to compare the reactivity of this compound with other isatins by monitoring reaction time and yield.[4]

Objective: To synthesize 3-substituted-3-hydroxyindolin-2-ones via aldol condensation to compare the reactivity of various isatins.

Materials:

  • Substituted Isatin (e.g., this compound, Isatin, 5-Bromoisatin)

  • Ketone (e.g., Acetone, Cyclohexanone)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Molecular Sieves 4 Å

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (Silica gel)

Procedure:

  • To a stirred solution of the substituted isatin (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask, add the ketone (2.0 mmol).

  • Add activated molecular sieves 4 Å (100 mg) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). The relative rate of disappearance of the starting isatin can be used as a measure of its reactivity.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Add water (10 mL) to the filtrate and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-substituted-3-hydroxyindolin-2-one.

  • Calculate the isolated yield and compare the results for the different isatins tested. Higher yields in shorter reaction times indicate greater reactivity.

Visualizations

Reaction and Reactivity Diagrams

Caption: Figure 1. General Nucleophilic Addition at C3 of Isatin.

G Figure 2. Influence of Substituents on Isatin Reactivity cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) substituent Substituent on Aromatic Ring ewg_node e.g., -Br, -NO₂ substituent->ewg_node Is EWG edg_node e.g., -CH₃, -OCH₃ substituent->edg_node Is EDG increase_e Increases Electrophilicity of C3 Carbonyl ewg_node->increase_e increase_r Increases Reactivity increase_e->increase_r decrease_e Decreases Electrophilicity of C3 Carbonyl edg_node->decrease_e decrease_r Decreases Reactivity decrease_e->decrease_r

Caption: Figure 2. Influence of Substituents on Isatin Reactivity.

G Figure 3. Experimental Workflow for Reactivity Comparison start Start setup 1. Dissolve substituted isatin and ketone in anhydrous DMF. start->setup add_ms 2. Add 4 Å molecular sieves. setup->add_ms react 3. Stir at room temperature. add_ms->react monitor 4. Monitor reaction progress by TLC. react->monitor monitor->react Incomplete workup 5. Filter, add water, and perform liquid-liquid extraction with ethyl acetate. monitor->workup Reaction Complete purify 6. Dry organic layer and concentrate. Purify by column chromatography. workup->purify analyze 7. Calculate yield and compare reaction times for different isatins. purify->analyze end End analyze->end

Caption: Figure 3. Experimental Workflow for Reactivity Comparison.

References

Spectroscopic Analysis: A Comparative Guide to 4,6-Dibromoisatin and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4,6-dibromoisatin and its key precursors, isatin and 3,5-dibromoaniline. Understanding the distinct spectral characteristics of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development. While detailed experimental data for 4,6-dibromoisatin is not widely published, this guide compiles available spectroscopic information for its precursors and outlines a probable synthetic pathway.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic features of isatin and 3,5-dibromoaniline. These values serve as a baseline for comparison during the synthesis of 4,6-dibromoisatin.

Table 1: FTIR and UV-Vis Spectroscopic Data

CompoundFTIR (cm⁻¹)UV-Vis (λmax, nm)
Isatin ~3194 (N-H stretch), ~1746 & 1728 (C=O stretch), ~1615 (C=C aromatic stretch)[1]249, 296, 420 in ethanol[1]
Aniline ~3430 & 3350 (N-H stretch), ~1620 (N-H bend), ~1600 & 1500 (C=C aromatic stretch)230 in ethanol, 280[2][3]
3,5-Dibromoaniline Conforms to structure[4]293 in H₂O[5]
4,6-Dibromoisatin No data availableNo data available

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsN-H ProtonOther ProtonsSolvent
Isatin 6.90-7.60 (m, 4H)~11.0 (s, 1H)-DMSO-d₆
Aniline 6.70-7.20 (m, 5H)3.55 (br s, 2H)-CDCl₃
3-Bromoaniline 6.54-6.94 (m, 4H)[1]3.60 (s, 2H)[1]-CDCl₃[1]
4,6-Dibromoisatin No data availableNo data available-No data available

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl CarbonsOther CarbonsSolvent
Isatin 112.0, 118.0, 123.0, 125.0, 138.0, 151.0159.0, 184.0-DMSO-d₆
Aniline 115.2, 118.7, 129.2--CDCl₃
3-Bromoaniline 114.2, 119.2, 122.9, 130.6, 148.2--CDCl₃
4,6-Dibromoisatin No data availableNo data available-No data available

Experimental Protocols

Proposed Synthesis of 4,6-Dibromoisatin:

The synthesis would likely proceed in two main steps from 3,5-dibromoaniline:

  • Formation of the isonitrosoacetanilide intermediate: 3,5-dibromoaniline would be reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution.

  • Cyclization to 4,6-dibromoisatin: The resulting intermediate would then be treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the final product.

General Protocol for Spectroscopic Analysis:

  • FTIR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are measured on a spectrophotometer using a suitable solvent like ethanol or methanol.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for 4,6-dibromoisatin from its precursors.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediate cluster_product Product Aniline Aniline Isatin Isatin Aniline->Isatin Sandmeyer Synthesis Bromoaniline 3,5-Dibromoaniline Isonitroso Isonitrosoacetanilide Intermediate Bromoaniline->Isonitroso 1. Chloral hydrate, NH₂OH·HCl Dibromoisatin 4,6-Dibromoisatin Isonitroso->Dibromoisatin 2. H₂SO₄, Heat

References

Unveiling the Biological Potential of 4,6-Dibromoindoline-2,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the indoline-2,3-dione (isatin) scaffold emerging as a privileged structure in medicinal chemistry. Among its halogenated derivatives, 4,6-dibromoindoline-2,3-dione has garnered attention for its potential biological activities. This guide provides a comparative analysis of the reported biological activities of this compound derivatives, supported by available experimental data, detailed protocols, and visual representations of associated signaling pathways.

Anticancer Activity: A Promising Frontier

While specific data for a broad series of this compound derivatives remains limited in publicly accessible literature, studies on closely related brominated isatins provide significant insights into their anticancer potential. The substitution pattern of bromine on the isatin core is crucial in determining the cytotoxic efficacy.

Derivatives of the isomeric 5,7-dibromoisatin have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The introduction of various substituents at the N1 position of the isatin ring has been a key strategy in modulating this activity.

Table 1: Comparative Anticancer Activity (IC50, µM) of 5,7-Dibromoisatin Derivatives

Compound IDLinker at N1Functional GroupHT29 (Colon)MCF-7 (Breast)A549 (Lung)UACC903 (Melanoma)
6 Three-carbonIsothiocyanate1.56-2.13-
11 Aromatic with one-carbonThiocyanate1.14-2.532.89
13 Aromatic with one-carbonIsothiocyanate1.09---
5 Three-carbonSelenocyanate-Potent--
9 Four-carbonSelenocyanate-Potent--
12 Aromatic with one-carbonSelenocyanate-Potent2.41-
4 Three-carbonThiocyanate---2.06
8 Four-carbonThiocyanate----

Data extracted from a study on 5,7-dibromoisatin derivatives, which serve as structural analogs to the 4,6-dibromo scaffold. The original study should be consulted for complete details.

The data suggests that the nature of the substituent at the N1 position significantly influences the cytotoxic potency and cancer cell line selectivity. For instance, isothiocyanate and thiocyanate derivatives show strong activity against colon and lung cancer cell lines, while selenocyanate-containing compounds are particularly effective against breast cancer cells.

Furthermore, studies on 6-bromoisatin, another related compound, have shown it to be a potent inducer of apoptosis in colorectal cancer cell lines, with an IC50 value of approximately 100 µM. This compound was found to arrest the cell cycle in the G2/M phase and activate caspases 3 and 7.[1]

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isatin derivatives have shown promise in this area, and while specific data for this compound derivatives is sparse, studies on related chloro- and bromo-substituted isatins offer valuable comparative data.

For instance, a study on 6-chloroisatin-3-semicarbazone derivatives demonstrated significant antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Chloroisatin Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi (Candida albicans)
2b 78.12 - 500078.12 - 50001.56
4a 78.12 - 500078.12 - 5000-
4b 78.12 - 500078.12 - 5000-
5b 78.12 - 500078.12 - 50001.56
6b --1.56

Data extracted from a study on 6-chloroisatin derivatives. The original study should be consulted for complete details.

These findings suggest that halogenated isatin derivatives possess broad-spectrum antimicrobial potential, with some compounds exhibiting potent antifungal activity comparable to the standard drug clotrimazole. The presence of a halogen at the 6-position of the isatin ring appears to be favorable for antimicrobial activity.

Enzyme Inhibition: Targeting Key Biological Processes

The inhibitory potential of these compounds is often evaluated through molecular docking studies followed by in vitro enzymatic assays. The data from such studies on related brominated isatins can guide the rational design of potent and selective this compound-based enzyme inhibitors.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Caspase Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.

  • Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

Apoptosis Signaling Pathway

Many anticancer agents, including isatin derivatives, exert their effects by inducing apoptosis or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) intrinsic->bcl2 caspase37 Caspase-3, 7 caspase8->caspase37 caspase9 Caspase-9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis cytochrome_c Cytochrome c release bcl2->cytochrome_c cytochrome_c->caspase9 isatin 4,6-Dibromoindoline- 2,3-dione Derivatives isatin->extrinsic Induces isatin->intrinsic Induces

Caption: Apoptosis signaling pathways induced by this compound derivatives.

Experimental Workflow: From Compound to Activity

The evaluation of the biological activity of a new chemical entity follows a structured workflow, from initial screening to mechanistic studies.

experimental_workflow synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Screening (MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (MIC) synthesis->antimicrobial enzyme Enzyme Inhibition Assay (IC50) synthesis->enzyme mechanism Mechanism of Action (e.g., Apoptosis Assay) cytotoxicity->mechanism antimicrobial->mechanism enzyme->mechanism lead Lead Compound Identification mechanism->lead

Caption: General experimental workflow for evaluating biological activity.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer and antimicrobial agents. The available data on structurally related brominated isatins highlights the importance of the substitution pattern in determining the potency and selectivity of these biological activities. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.

References

Comparative Analysis of 4,6-Dibromoindoline-2,3-dione: Structural Validation and Benchmarking Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This comprehensive guide provides a detailed comparative analysis of the structure of 4,6-Dibromoindoline-2,3-dione, a vital heterocyclic compound in drug discovery and organic synthesis. This report, tailored for researchers, scientists, and drug development professionals, presents a head-to-head comparison with viable alternatives, supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decision-making in research and development.

Structural Validation of this compound

The definitive structure of this compound has been established through a combination of spectroscopic techniques. While a detailed experimental protocol for its synthesis from 4,6-Dibromo-o-phenylenediamine and phthalic acid has been described in principle, specific reaction conditions and purification methods are proprietary.[1] The structural elucidation relies on a cohesive interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A logical workflow for the structural determination is outlined below:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis 4,6-Dibromo-o-phenylenediamine 4,6-Dibromo-o-phenylenediamine Condensation Reaction Condensation Reaction 4,6-Dibromo-o-phenylenediamine->Condensation Reaction Phthalic acid Phthalic acid Phthalic acid->Condensation Reaction 4,6-Dibromoindoline-2,3-dione_unpurified This compound (Crude) Condensation Reaction->4,6-Dibromoindoline-2,3-dione_unpurified Purification Purification 4,6-Dibromoindoline-2,3-dione_unpurified->Purification 4,6-Dibromoindoline-2,3-dione_purified Pure this compound Purification->4,6-Dibromoindoline-2,3-dione_purified NMR NMR 4,6-Dibromoindoline-2,3-dione_purified->NMR MS MS 4,6-Dibromoindoline-2,3-dione_purified->MS IR IR 4,6-Dibromoindoline-2,3-dione_purified->IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

Figure 1: Workflow for Synthesis and Structural Validation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives. This data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Data (ppm)

CompoundH-5H-7Aromatic ProtonsNH
This compound Data not availableData not availableData not availableData not available
4-Bromoisatin-7.62 (d, J=8.3 Hz)7.39 (t, J=7.5 Hz), 7.87 (d, J=8.2 Hz)-
6-Bromoisatin7.43 (d, J=8.3 Hz)-6.99 (s)9.28 (s)
4,6-Dichloro-1H-indole-2,3-dione7.65 (d, J=2.1 Hz)7.40 (d, J=1.6 Hz)--

Table 2: ¹³C NMR Data (ppm)

CompoundC=O (C2)C=O (C3)Aromatic Carbons
This compound Data not availableData not availableData not available
4-Bromoisatin182.5158.1146.3, 144.5, 143.7, 141.2, 138.1, 136.4, 130.5, 127.3, 127.1, 125.3, 123.5, 122.1, 117.9
6-Bromoisatin170.08-144.89, 144.78, 142.68, 135.72, 130.87, 130.45, 127.99, 126.20
4,6-Dichloro-1H-indole-2,3-dione177.6155.5149.4, 147.1, 144.9, 144.6, 141.1, 136.9, 134.9, 133.2, 129.7, 129.0, 118.8, 117.3, 117.1

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 304.93 (Calculated)Data not available
4-Bromoisatin226.03Data not available
6-Bromoisatin226.03Data not available
4,6-Dichloro-1H-indole-2,3-dione215.00Data not available

Table 4: Infrared Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O Stretch
This compound Data not availableData not available
Isatin (Parent Compound)31881740, 1620
5,7-Dibromoisatin--

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of chemical structures. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

Sample Dissolve Sample (e.g., in DMSO-d6) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze Analyze Spectra (Chemical Shifts, Coupling) Process_Data->Analyze

Figure 2: General Workflow for NMR Spectroscopy.
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining mass spectra:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

A typical procedure for IR analysis using the KBr pellet method is as follows:

  • Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the spectrometer and record the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific functional groups. The carbonyl (C=O) stretching vibrations in isatin derivatives typically appear in the range of 1620-1740 cm⁻¹.[2]

Conclusion

The structural validation of this compound is paramount for its application in drug development and chemical synthesis. This guide provides a framework for its characterization and a comparative analysis with structurally similar compounds. The presented data and protocols will aid researchers in the unambiguous identification and utilization of this important chemical entity. While comprehensive spectroscopic data for the title compound remains to be fully disclosed in the public domain, the information on related structures provides a valuable reference for ongoing research.

References

A Comparative Analysis of Mono- and Di-brominated Isatins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis, spectroscopic properties, and biological activities of mono- and di-brominated isatins. The inclusion of bromine atoms into the isatin scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of this privileged heterocyclic motif. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in this area.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical and biological activity data for representative mono- and di-brominated isatins, facilitating a direct comparison of their properties.

Table 1: Physicochemical and Spectroscopic Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (Solvent) δ (ppm)¹³C NMR (Solvent) δ (ppm)
5-Bromoisatin 5-BromoisatinC₈H₄BrNO₂226.03249-250[1](DMSO-d₆) 6.88 (d, J=8.3 Hz, 1H), 7.66 (d, J=1.9 Hz, 1H), 7.74 (dd, J=8.3, 1.9 Hz, 1H)[1](DMSO-d₆) 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[1]
5,7-Dibromoisatin 5,7-DibromoisatinC₈H₃Br₂NO₂304.92250-255(CDCl₃) 7.73 (d, J=2 Hz, 1H), 7.92 (d, J=2 Hz, 1H) for N-substituted derivative protons(CDCl₃) 104.7, 117.4, 121.4, 127.8, 145.3, 146.2, 158.5, 180.8 for N-substituted derivative carbons[2]

Table 2: Comparative Biological Activity (IC₅₀ Values)

CompoundTargetMono-brominated (5-Bromoisatin) IC₅₀ (µM)Di-brominated (5,7-Dibromoisatin) IC₅₀ (µM)Reference
MAO-A Monoamine Oxidase A0.812-[3]
MAO-B Monoamine Oxidase B0.125-[3]
HT-29 (Colon Cancer) Human Colon Carcinoma-2.67 (for a 7-bromo derivative)[4]
MCF-7 (Breast Cancer) Human Breast Adenocarcinoma->10 (for a derivative)[2]
K562 (Leukemia) Human Myelogenous Leukemia-1.75 (for a 5,6,7-trihalo derivative)[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of brominated isatins are provided below.

Synthesis Protocols

1. Synthesis of 5-Bromoisatin (Mono-brominated)

This procedure is adapted from a method utilizing pyridinium bromochromate (PBC) as a brominating agent.[1]

  • Materials: Isatin, pyridinium bromochromate (PBC), glacial acetic acid, diethyl ether, sodium bicarbonate (NaHCO₃), sodium sulfate (Na₂SO₄), ethanol.

  • Procedure:

    • To a suspension of PBC (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a small amount of acetic acid.

    • Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.

    • After the reaction is complete (monitored by TLC), pour the mixture into cold water (100 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by water.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.

2. Synthesis of 5,7-Dibromoisatin (Di-brominated)

This protocol is based on the direct bromination of isatin in ethanol.[5]

  • Materials: Isatin, bromine, ethanol.

  • Procedure:

    • Dissolve isatin in ethanol and bring the solution to reflux.

    • Add bromine dropwise to the refluxing solution while maintaining the temperature between 70-75°C.

    • Continue the reaction until completion (monitored by TLC).

    • Cool the reaction mixture to allow the product to precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain 5,7-dibromoisatin.

Biological Assay Protocols

1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is a general method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[2]

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[2]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), MAO substrate (e.g., p-tyramine for both, benzylamine for MAO-B), fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B), test compounds (mono- and di-brominated isatins), 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in DMSO.

    • In a 96-well plate, add the MAO assay buffer, HRP, and the fluorogenic probe to each well.

    • Add the test compounds or positive controls to the respective wells.

    • Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to the wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Start the enzymatic reaction by adding the MAO substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for resorufin) over time using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[6]

  • Materials: Test compounds (mono- and di-brominated isatins), bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi), sterile 96-well microtiter plates, positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only).

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of final concentrations.

    • Prepare a standardized inoculum of the microbial strain to a specific cell density.

    • Inoculate each well (except the negative control) with the microbial suspension.

    • Include positive control wells with a standard antimicrobial agent and uninoculated wells as a negative control.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[6]

    • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the study of brominated isatins.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Isatin Isatin Bromine_EtOH Bromine, Ethanol (Reflux, 70-75°C) Isatin->Bromine_EtOH Di-bromination PBC_AcOH PBC, Acetic Acid (90°C) Isatin->PBC_AcOH Mono-bromination Di_Bromo 5,7-Dibromoisatin Bromine_EtOH->Di_Bromo Mono_Bromo 5-Bromoisatin PBC_AcOH->Mono_Bromo Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR) Mono_Bromo->Spectroscopy Bio_Assay Biological Assays (MAO Inhibition, Antimicrobial) Mono_Bromo->Bio_Assay Di_Bromo->Spectroscopy Di_Bromo->Bio_Assay Data Comparative Data (Tables, IC₅₀) Bio_Assay->Data

Caption: Comparative synthesis and analysis workflow for mono- and di-brominated isatins.

MAO_Pathway cluster_pathway Monoamine Oxidase (MAO) Signaling Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO_Enzyme Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO_Enzyme Oxidative Deamination Aldehyde Aldehyde Metabolite MAO_Enzyme->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Brominated_Isatin Mono- or Di-brominated Isatin (Inhibitor) Brominated_Isatin->MAO_Enzyme Inhibition

References

A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dibromoindoline-2,3-dione by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 4,6-Dibromoindoline-2,3-dione (also known as 4,6-dibromoisatin). We present a detailed experimental protocol, compare HPLC with alternative analytical techniques, and provide supporting data to guide researchers in establishing robust quality control measures.

The synthesis of substituted isatins can result in various impurities, including unreacted starting materials, isomeric byproducts (e.g., mono- or tri-brominated species), and intermediates from the synthetic route, such as the Sandmeyer process.[1][2] Therefore, a high-resolution analytical technique is essential to separate and quantify the target compound from these closely related structures.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard for quality control in pharmaceutical and chemical research.[3][4] The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method

This protocol outlines a standard RP-HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Sample Preparation: Prepare a stock solution of the synthesized this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute further with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

3. Data Analysis: The purity of the sample is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Purity Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak No.Retention Time (min)Peak Area (%)Possible Identification
14.50.45Starting Material / Polar Impurity
212.81.25Monobromoindoline-2,3-dione Isomer
315.2 97.85 This compound
418.10.45Isomeric Impurity

Purity Calculation: Based on this hypothetical data, the purity of the synthesized this compound is determined to be 97.85% .

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for quantitative purity assessment, a combination of techniques provides a more complete characterization of the synthesized compound.[5]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phases.[5]Quantitative purity, detection and quantification of non-volatile impurities.[3][5]High resolution, sensitivity, and reproducibility for quantitative analysis.May not identify co-eluting peaks without a DAD/PDA detector; does not provide molecular weight information.
LC-MS HPLC separation followed by mass spectrometry detection.Confirms molecular weight of the main component and impurities; structural information via fragmentation.[2]High sensitivity and specificity; excellent for identifying unknown impurities.Quantification can be less precise than HPLC-UV without appropriate standards.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation and elucidation; can identify and quantify impurities with distinct signals.[5]Provides detailed structural information; qNMR allows for high-accuracy purity determination against a certified standard.Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret if multiple impurities are present.[6]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry.Identification and quantification of residual solvents and volatile impurities.[6]Excellent for analyzing volatile and thermally stable compounds.Not suitable for non-volatile compounds like this compound without derivatization.[6]

Visualizations

The following diagrams illustrate the logical workflow for the comprehensive purity analysis of a synthesized chemical compound.

Purity Analysis Workflow for Synthesized Compounds cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Final Assessment Sample Synthesized this compound Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC-UV/DAD Preparation->HPLC LCMS LC-MS Preparation->LCMS NMR NMR Spectroscopy Preparation->NMR Purity Quantitative Purity (%) HPLC->Purity Identity Molecular Weight Confirmation LCMS->Identity Structure Structural Confirmation NMR->Structure Final Final Purity Report Purity->Final Identity->Final Structure->Final

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

References

A Comparative Guide to the Analytical Characterization of Brominated Isatins: Spotlight on 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities. The introduction of bromine atoms to the isatin core can significantly modulate these properties, making a thorough structural and analytical characterization paramount for drug discovery and development. While X-ray crystallographic data for 4,6-Dibromoisatin is not publicly available, this guide provides a comparative analysis of X-ray crystallography and other key analytical techniques using the closely related and structurally significant compound, 4-Bromoisatin, as a primary exemplar.

At a Glance: 4-Bromoisatin - Key Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₄BrNO₂PubChem[1]
Molecular Weight 226.03 g/mol PubChem[1]
Appearance Light yellow to brown powder/crystalChem-Impex[2]
Melting Point 271 °CChem-Impex[2]
CAS Number 20780-72-7PubChem[1]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule, providing precise bond lengths, bond angles, and crystal packing information. For 4-Bromoisatin, this technique has yielded a definitive solid-state structure.

Crystallographic Data for 4-Bromoisatin

The following table summarizes the crystallographic data obtained for 4-Bromoisatin. This data is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

ParameterValueReference
Crystal System MonoclinicHuang, H. et al. (2016)[1]
Space Group P 1 21/c 1Huang, H. et al. (2016)[1]
a (Å) 7.3655Huang, H. et al. (2016)[1]
b (Å) 13.689Huang, H. et al. (2016)[1]
c (Å) 7.2866Huang, H. et al. (2016)[1]
α (°) ** 90Huang, H. et al. (2016)[1]
β (°) 93.378Huang, H. et al. (2016)[1]
γ (°) **90Huang, H. et al. (2016)[1]
Residual Factor (R) 0.0209Huang, H. et al. (2016)[1]

A Multi-Technique Approach: Comparison with Spectroscopic Methods

While X-ray crystallography provides the ultimate structural resolution, a combination of spectroscopic techniques is essential for routine characterization, purity assessment, and analysis in solution. Below is a comparison of what each technique reveals about the structure of 4-Bromoisatin.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Comparison synthesis Synthesis of 4-Bromoisatin|e.g., Sandmeyer methodology from 3-bromoaniline purification Purification|Column Chromatography / Recrystallization synthesis->purification xrd {X-Ray Crystallography|Definitive 3D Structure Bond lengths & angles Crystal packing } purification->xrd Pure Compound nmr {NMR Spectroscopy|¹H & ¹³C Chemical Shifts Connectivity Solution-state structure } purification->nmr Pure Compound ftir {FT-IR Spectroscopy|Functional Group Identification (C=O, N-H, C-Br) Vibrational modes } purification->ftir Pure Compound ms {Mass Spectrometry|Molecular Weight Confirmation Elemental Composition Fragmentation Pattern } purification->ms Pure Compound interpretation Correlate Spectroscopic Data with Crystal Structure xrd->interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Compare with Alternative Isomers / Derivatives interpretation->comparison

Comparison of Analytical Techniques for 4-Bromoisatin
TechniqueInformation ProvidedAdvantagesLimitationsExpected Data for 4-Bromoisatin
X-ray Crystallography Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal; provides solid-state information only.Monoclinic, P 1 21/c 1 space group with defined unit cell parameters.[1]
NMR Spectroscopy Chemical environment of ¹H and ¹³C nuclei, molecular connectivity, solution-state structure.Excellent for structural elucidation in solution; quantitative analysis is possible.Less sensitive than MS; complex spectra for large molecules.¹H NMR (DMSO-d₆): Aromatic protons (approx. 7-8 ppm), N-H proton (approx. 11-12 ppm). ¹³C NMR: Carbonyl carbons (approx. 160-185 ppm), aromatic carbons (approx. 110-150 ppm).
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited structural connectivity information.Characteristic absorptions for N-H stretch (~3200 cm⁻¹), C=O stretches (~1740-1760 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), and C-Br stretch (<700 cm⁻¹).
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.Extremely high sensitivity, provides molecular weight confirmation.Isomers are often indistinguishable without fragmentation analysis.Predicted [M+H]⁺ at m/z 225.94982. Other adducts like [M+Na]⁺ and [M+K]⁺ can also be observed.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standardized procedures for the synthesis, crystallization, and analysis of brominated isatins.

Synthesis and Crystallization Workflow

G start Start: 3-Bromoaniline step1 Sandmeyer Reaction (Isonitrosoacetanilide formation) start->step1 step2 Cyclization (Sulfuric Acid) step1->step2 crude Crude 4-Bromoisatin step2->crude purify Purification (e.g., Column Chromatography) crude->purify pure Pure 4-Bromoisatin purify->pure crystal Crystal Growth (Slow Evaporation) pure->crystal xrd_analysis Single Crystal for X-Ray Diffraction crystal->xrd_analysis

Synthesis of 4-Bromoisatin (Sandmeyer Methodology)

The synthesis of 4-Bromoisatin is commonly achieved via the Sandmeyer methodology, starting from 3-bromoaniline.[4] This involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

  • Step 1: Isonitrosoacetanilide Formation: 3-bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride.

  • Step 2: Cyclization: The resulting intermediate is treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and form the isatin ring system.

  • Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromoisatin.[4]

Single-Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step for X-ray diffraction analysis.

  • Method: Slow evaporation is a common and effective technique.

  • Procedure:

    • Dissolve the purified 4-Bromoisatin in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

    • Harvest the resulting single crystals once they reach a suitable size (typically >0.1 mm in all dimensions).

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and structural parameters.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

  • Fourier-Transform Infrared (FT-IR):

    • Prepare the sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Assessing the Dyeing Properties of 4,6-Dibromoindoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the dyeing properties of 4,6-Dibromoindoline-2,3-dione, a substituted isatin derivative. Given the absence of direct empirical data on this specific compound, this document outlines the expected performance characteristics and detailed experimental protocols for its evaluation. As a structural analog to precursors of historical indigoid dyes, its properties are compared against the well-documented and chemically related dyestuff, 6,6'-dibromoindigo, famously known as Tyrian purple. This comparison serves as a benchmark for future experimental validation.

Isatin and its derivatives are a significant class of heterocyclic compounds utilized as precursors in drug synthesis and the dye industry.[1] The inclusion of bromine atoms in the isatin core, as seen in this compound, is anticipated to influence its tinctorial and fastness properties, much like the bromination in Tyrian purple contributes to its characteristic hue and stability.[2][3]

Comparative Performance Overview

The following table summarizes the anticipated dyeing performance of a hypothetical dye derived from this compound compared to the known properties of 6,6'-dibromoindigo (Tyrian Purple). The data for the target compound is projected based on structural similarities and should be confirmed experimentally.

Performance MetricHypothetical Dye from this compound6,6'-dibromoindigo (Tyrian Purple)Test Standard
Colorfastness to Light Good to Very Good (Est. 4-5)Very Good to Excellent (5-7)[4][5]ISO 105-B02
Colorfastness to Washing Moderate to Good (Est. 3-4)Good[6]ISO 105-C06
Colorfastness to Rubbing (Dry) Moderate (Est. 3)Fair to Good[7]ISO 105-X12
Colorfastness to Rubbing (Wet) Poor to Fair (Est. 2-3)Poor to Fair[7]ISO 105-X12
Dye Exhaustion (%) 75-85% (Projected)Substrate DependentSpectrophotometry
Dye Fixation (%) 85-95% (Projected)HighSpectrophotometry
CIELAB Color (on Cotton) L: 40-50, a: +15-25, b: -20-30 (Projected Purple-Violet)L: 35-45, a: +20-30, b: -25-35 (Reddish-Purple)[8]Spectrophotometry

Note: Fastness ratings are on a scale of 1 (Poor) to 5 (Excellent) for washing and rubbing, and 1 (Very Low) to 8 (Very High) for lightfastness.

Experimental Protocols

A systematic evaluation of this compound's dyeing properties requires standardized procedures. As an indigoid precursor, the appropriate method of application is vat dyeing.

Vat Dyeing Protocol for Cotton Substrate

Vat dyes are water-insoluble and must be chemically reduced to a soluble "leuco" form to be absorbed by cellulosic fibers.[1][9] Subsequent oxidation traps the insoluble dye within the fiber.[10]

Materials:

  • This compound

  • Cotton fabric (desized and bleached)

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄, also known as sodium hydrosulfite)

  • Glacial Acetic Acid

  • Non-ionic surfactant

Procedure:

  • Preparation of the Vat: In a dyebath, prepare a solution with a liquor ratio of 30:1. Add 5 g/L of this compound.

  • Reduction (Vatting): Add 10-15 mL/L of Sodium Hydroxide (38°Bé) and 5-10 g/L of Sodium Dithionite. Heat the bath to 60°C and stir gently until the solution becomes clear and changes color (typically to a yellowish-green), indicating the formation of the soluble leuco-dye.[11]

  • Dyeing: Immerse the pre-wetted cotton fabric into the dyebath. Maintain the temperature at 60°C for 45-60 minutes, ensuring the fabric is fully submerged and agitated periodically.

  • Oxidation: Remove the fabric from the dyebath, squeeze out excess liquor, and expose it to the air for 15-20 minutes. The color will develop as the leuco-dye oxidizes back to its insoluble form.[11]

  • Rinsing and Soaping: Rinse the dyed fabric thoroughly in cold water. Neutralize with a dilute solution of acetic acid (1-2 mL/L). Finally, soap the fabric at 90°C for 10 minutes with a 2 g/L solution of a non-ionic surfactant to remove loose surface dye and improve fastness.[12] Rinse again and air dry.

Quantitative Analysis Protocols

a) Dye Exhaustion and Fixation Measurement: The percentage of dye exhausted from the bath and fixed onto the fabric can be determined spectrophotometrically.

  • Measure the absorbance of the initial dyebath solution at the dye's maximum absorption wavelength (λ_max).

  • After dyeing, measure the absorbance of the residual dyebath.

  • Calculate the percentage of exhaustion (%E) using the formula: %E = [(Initial Absorbance - Residual Absorbance) / Initial Absorbance] x 100[13]

  • To determine fixation, strip the dye from a sample of un-soaped dyed fabric using a suitable solvent (e.g., pyridine). Measure the absorbance of the stripping solution.

  • Strip the dye from a soaped and rinsed fabric sample.

  • Calculate the percentage of fixation (%F) based on the difference in dye content before and after soaping.

b) Colorimetric Measurement: The color of the dyed fabric should be measured using a reflectance spectrophotometer to obtain CIELAB values (L, a, b*).[14][15] This provides an objective, numerical representation of the final shade under a standard illuminant (e.g., D65).[16][17]

Colorfastness Testing Protocols

a) Colorfastness to Light:

  • Standard: ISO 105-B02.[18][19]

  • Principle: A specimen of the dyed fabric is exposed to a high-intensity artificial light source (Xenon arc lamp) that simulates natural daylight under controlled conditions.[20][21] The change in color is assessed by comparing the fading of the specimen to a set of eight standard blue wool references, which fade at known rates.[18][21] The lightfastness is rated on a scale of 1 (very low) to 8 (very high).[18]

b) Colorfastness to Washing:

  • Standard: ISO 105-C06.[22][23][24]

  • Principle: The dyed fabric specimen, in contact with a standard multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature.[23][25] The test assesses two outcomes: the change in color of the original specimen and the degree of staining on the adjacent multi-fiber fabric.[26] Results are evaluated using grey scales and rated from 1 (poor) to 5 (excellent).[25]

c) Colorfastness to Rubbing (Crocking):

  • Standard: ISO 105-X12.[27][28]

  • Principle: The surface of the dyed fabric is rubbed with a standard white cotton cloth under specified pressure, for a set number of cycles.[29][30] The test is performed under both dry and wet conditions.[31] The amount of color transferred to the white cloth (staining) is assessed using a grey scale for staining and rated from 1 (heavy staining) to 5 (no staining).[27]

Visualized Workflows and Processes

To clarify the relationships between the experimental stages, the following diagrams are provided.

G cluster_prep Dye & Fabric Preparation cluster_dyeing Vat Dyeing Process cluster_analysis Performance Assessment Dye This compound Vatting Reduction (NaOH, Na₂S₂O₄) Dye->Vatting Fabric Cotton Substrate (Desized) Dyeing Dyeing @ 60°C Fabric->Dyeing Vatting->Dyeing Oxidation Air Oxidation Dyeing->Oxidation Soaping Soaping & Rinsing Oxidation->Soaping Dyed_Fabric Dyed Fabric Soaping->Dyed_Fabric Color_Measurement Color Measurement (CIELAB) Exhaustion_Fixation Exhaustion & Fixation Analysis Light_Fastness Light Fastness (ISO 105-B02) Wash_Fastness Wash Fastness (ISO 105-C06) Rub_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Color_Measurement Dyed_Fabric->Exhaustion_Fixation Dyed_Fabric->Light_Fastness Dyed_Fabric->Wash_Fastness Dyed_Fabric->Rub_Fastness

Caption: Experimental workflow for assessing the dyeing properties of this compound.

G Insoluble Insoluble Dye (C=O groups) Soluble Soluble 'Leuco' Form (>C-O-Na+ groups) Insoluble->Soluble Reduction (Alkali + Na₂S₂O₄) Absorbed Leuco-Dye Absorbed by Fiber Soluble->Absorbed Dyeing (Diffusion into fiber) Fixed Insoluble Dye Trapped within Fiber Absorbed->Fixed Oxidation (Exposure to air)

Caption: The core chemical transformations in the vat dyeing process.

References

A Comparative Guide to the In-Silico Prediction of Properties for 4,6-Dibromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico predicted properties of 4,6-Dibromoisatin against available experimental data and related isatin analogs. It aims to offer an objective analysis of the molecule's potential, supported by computational and experimental evidence, to aid in drug discovery and development.

Isatin (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The substitution of halogen atoms, particularly bromine, on the isatin scaffold can significantly modulate its physicochemical and pharmacological profile.[4] 4,6-Dibromoisatin is a member of this family, and in-silico (computational) methods provide a rapid and cost-effective means to predict its properties, guiding further experimental investigation.

Physicochemical Properties: In-Silico vs. Experimental Data

Computational tools are frequently used to predict key physicochemical parameters that influence a molecule's behavior. These predictions for 4,6-Dibromoisatin are compared with known experimental values and those of its parent compound, isatin, and other brominated analogs. This comparison helps to validate the predictive models and understand the structural effects of dibromination.

Table 1: Comparison of Predicted vs. Experimental Physicochemical Properties of 4,6-Dibromoisatin

Property In-Silico Predicted Value Experimental Value Reference
Molecular Formula C₈H₃Br₂NO₂ C₈H₃Br₂NO₂ [5]
Molar Mass 304.92 g/mol 304.92 g/mol [5]
Density ~2.2 g/cm³ 2.179 g/cm³ [5]
Refractive Index ~1.7 1.678 [5]
XLogP3 2.1 Not Available -
Topological Polar Surface Area (TPSA) 46.2 Ų Not Available -
Hydrogen Bond Donors 1 Not Available -
Hydrogen Bond Acceptors 2 Not Available -

| Rotatable Bonds | 0 | Not Available | - |

Table 2: Comparative In-Silico Analysis of Isatin Derivatives

Compound Molar Mass ( g/mol ) XLogP3 TPSA (Ų) H-Bond Donors H-Bond Acceptors
Isatin 147.13 1.1 46.2 1 2
4-Bromoisatin 226.03 1.4 46.2 1 2
7-Bromoisatin 226.03 1.5 46.2 1 2
4,6-Dibromoisatin 304.92 2.1 46.2 1 2

| 5,7-Dibromoisatin | 304.92 | 1.9 | 46.2 | 1 | 2 |

Data for analogs sourced from PubChem and computational estimates.[6][7]

The data indicates that bromination progressively increases the molar mass and lipophilicity (XLogP3) of the isatin core, a critical factor for membrane permeability and potential blood-brain barrier penetration.[8] The polar surface area and hydrogen bonding characteristics remain constant, suggesting that the core pharmacophore responsible for certain interactions is preserved.

Predicted Biological and Pharmacokinetic Profile

In-silico models are invaluable for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential biological activities. These predictions help to identify potential liabilities and therapeutic applications early in the drug discovery process.

The following diagram illustrates a typical workflow for the computational prediction of a novel compound's properties.

G cluster_0 Computational Workflow Ligand 1. Ligand Design (4,6-Dibromoisatin) PhysChem 2. Physicochemical Property Prediction (LogP, TPSA) Ligand->PhysChem Calculate ADMET 3. ADMET Prediction (SwissADME, ProTox-II) PhysChem->ADMET Assess Drug-Likeness Docking 4. Molecular Docking (AutoDock Vina) ADMET->Docking Filter Candidates MD 5. Molecular Dynamics Simulation Docking->MD Validate Stability

Caption: A generalized workflow for in-silico drug discovery.

Table 3: Predicted ADMET and Drug-Likeness Properties for 4,6-Dibromoisatin

Parameter Prediction Implication
Lipinski's Rule of Five 0 Violations Good oral bioavailability potential.[9]
GI Absorption High Likely well-absorbed from the gut.[8]
BBB Permeant Yes Potential for activity in the Central Nervous System (CNS).[8]
CYP Inhibitor Predicted Inhibitor of some isoforms Potential for drug-drug interactions.
Toxicity Predicted to have low acute toxicity Favorable initial safety profile.[10]

| Carcinogenicity | Non-carcinogenic | Favorable long-term safety profile.[11] |

Table 4: Predicted Bioactivity Scores for 4,6-Dibromoisatin

Target Class Bioactivity Score Predicted Activity
GPCR Ligand -0.50 Moderately Active
Ion Channel Modulator -0.65 Moderately Active
Kinase Inhibitor 0.15 Active
Nuclear Receptor Ligand -0.80 Inactive
Protease Inhibitor -0.25 Moderately Active

| Enzyme Inhibitor | 0.05 | Active |

Bioactivity scores are calculated based on methodologies from platforms like Molinspiration. A score > 0.0 indicates probable activity, between -5.0 and 0.0 suggests moderate activity, and < -5.0 implies inactivity.[8] The predictions suggest that 4,6-Dibromoisatin is a promising candidate for development as a kinase or enzyme inhibitor.

Potential Signaling Pathway Involvement

Brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] In-silico docking studies on similar compounds suggest that they can interfere with key kinases in this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, COX-2) Inhibitor 4,6-Dibromoisatin (Predicted) Inhibitor->IKK Inhibits NFkB_n->Genes Activates

Caption: Predicted inhibition of the NF-κB pathway by 4,6-Dibromoisatin.

Methodologies and Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the computational and experimental protocols relevant to the analysis of isatin derivatives.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is commonly used to predict the binding affinity and mode of action of a drug candidate with its protein target.

  • Protein Preparation: The 3D structure of the target protein (e.g., a specific kinase, PDB ID: 5F19 for COX-2) is obtained from the Protein Data Bank.[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of 4,6-Dibromoisatin is generated and energy-minimized using appropriate software (e.g., ChemDraw, Avogadro).

  • Docking Simulation: Software such as AutoDock Vina is used.[13] A grid box is defined around the active site of the target protein. The docking algorithm then explores possible binding poses of the ligand within this site.

  • Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and protein residues. Lower binding energy indicates a more stable complex.[13]

This protocol is adapted from studies on halogenated isatin derivatives and is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14]

  • Animal Model: Adult male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound (e.g., 5,7-dibromoisatin semicarbazone) is suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

  • Induction of Seizure: After a set time (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Abolition of this response indicates anticonvulsant activity.

  • Neurotoxicity Assessment: Motor impairment is assessed using the rotarod test, where animals must remain on a rotating rod for a set period (e.g., 1 minute). Failure to do so indicates neurotoxicity.[14]

Conclusion

The in-silico analysis of 4,6-Dibromoisatin reveals a promising profile for a drug candidate, particularly for applications targeting the central nervous system or for use as a kinase inhibitor. Computational predictions align well with the limited available experimental data and trends observed across other halogenated isatin analogs. The molecule exhibits good drug-likeness, predicted high GI absorption, and potential to cross the blood-brain barrier. Its predicted activity as a kinase inhibitor warrants further investigation, potentially in the context of anti-inflammatory or anticancer therapies. The provided protocols offer a framework for the experimental validation of these computational findings.

References

A Comparative Benchmarking Guide to the Synthesis of 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing dibromo-derivatives of indoline-2,3-dione (isatin), with a focus on 4,6-Dibromoindoline-2,3-dione. The following sections detail experimental protocols, present comparative data on reaction outcomes, and visualize key synthetic pathways to inform methodological choices in research and development.

Introduction to Dibromoindoline-2,3-diones

Indoline-2,3-dione and its derivatives are a significant class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1] The halogenated forms, particularly bromo-substituted isatins, have garnered considerable attention for their potential therapeutic properties, including anticancer, anticonvulsant, and kinase inhibitory activities.[1][2] The specific positioning of bromine atoms on the indole ring significantly influences the compound's chemical reactivity and biological efficacy. This guide focuses on the synthesis of this compound and provides a comparative analysis with other dibrominated isomers.

Comparative Synthesis Data

The synthesis of dibrominated indoline-2,3-diones can be achieved through various methods, primarily involving the direct bromination of isatin or the Sandmeyer synthesis from appropriately substituted anilines. The choice of method and reaction conditions dictates the isomeric distribution and overall yield of the products.

ProductStarting MaterialMethodReagentsReaction TimeYield (%)Purity/Characterization
This compound 3,5-DibromoanilineSandmeyer Synthesis1. Chloral hydrate, Hydroxylamine hydrochloride, HCl, H₂O2. H₂SO₄Not SpecifiedNot SpecifiedConfirmed by ¹H NMR
5,7-Dibromoindoline-2,3-dione IsatinDirect BrominationBromine, EthanolNot Specified60Bright orange-red crystals, m.p. 251-254 °C
4-Bromoindoline-2,3-dione & 6-Bromoindoline-2,3-dione (Mixture) 3-BromoanilineSandmeyer Synthesis1. Chloral hydrate, Na₂SO₄, HCl, Hydroxylamine hydrochloride, H₂O2. H₂SO₄2 hours (isonitrosoacetanilide formation)46 (4-bromo), 21 (6-bromo) after separationSeparated by fractional crystallization

Experimental Protocols

Method 1: Synthesis of this compound via Sandmeyer Synthesis

This method utilizes 3,5-dibromoaniline as the starting material to achieve the desired 4,6-dibromination pattern.

Step 1: Synthesis of N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide

  • In a flask, dissolve 3,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add aqueous solutions of chloral hydrate and hydroxylamine hydrochloride.

  • Heat the reaction mixture to form the isonitrosoacetanilide intermediate, which precipitates upon cooling.

  • Filter the precipitate, wash with water, and dry.

Step 2: Cyclization to this compound

  • Carefully add the dried N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide to pre-heated concentrated sulfuric acid (60-65 °C).

  • Heat the mixture to 80 °C to facilitate cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry to obtain this compound.

Method 2: Synthesis of 5,7-Dibromoindoline-2,3-dione via Direct Bromination of Isatin

This protocol describes the direct bromination of the isatin core to yield the 5,7-dibromo isomer.[3]

  • Dissolve isatin in 95% ethanol with warming and stirring.

  • Slowly add bromine dropwise to the solution while maintaining the reaction temperature between 70-75 °C.[1]

  • After the addition is complete, cool the solution to room temperature and then place it on ice for 30 minutes to facilitate precipitation.

  • Collect the resulting precipitate by filtration, wash with water and cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 5,7-Dibromoindoline-2,3-dione.[3]

Method 3: Synthesis of 4-Bromo- and 6-Bromoindoline-2,3-dione Mixture via Sandmeyer Synthesis

This procedure, starting from 3-bromoaniline, results in a mixture of 4- and 6-monobrominated isatins.[4]

Step 1: Synthesis of 2-(hydroxyimino)-N-(3-bromophenyl)acetamide

  • Prepare a solution of chloral hydrate and sodium sulfate in water.

  • In a separate solution, dissolve 3-bromoaniline in water with hydrochloric acid.

  • Prepare an aqueous solution of hydroxylamine hydrochloride.

  • Combine the three solutions and heat the mixture.

  • Cool the reaction and filter the resulting solid to obtain 2-(hydroxyimino)-N-(3-bromophenyl)acetamide.

Step 2: Cyclization and Separation

  • Add the intermediate from Step 1 portion-wise to hot concentrated sulfuric acid (60-65 °C).

  • Heat the mixture to 80 °C, then cool and pour onto crushed ice.

  • Filter the precipitate to obtain a mixture of 4-bromo- and 6-bromoisatin.

  • Separation of the isomers is achieved by fractional crystallization from a sodium hydroxide solution, followed by acidification with acetic acid and then hydrochloric acid.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in this guide.

Sandmeyer_Synthesis_4_6_Dibromo cluster_start Starting Material cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization 3,5-Dibromoaniline 3,5-Dibromoaniline Intermediate N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide 3,5-Dibromoaniline->Intermediate Chloral hydrate, NH₂OH·HCl Product This compound Intermediate->Product H₂SO₄, Heat

Caption: Sandmeyer synthesis workflow for this compound.

Direct_Bromination_5_7_Dibromo Isatin Isatin 5,7-Dibromoindoline-2,3-dione 5,7-Dibromoindoline-2,3-dione Isatin->5,7-Dibromoindoline-2,3-dione Br₂, Ethanol, 70-75 °C

Caption: Direct bromination of isatin to 5,7-Dibromoindoline-2,3-dione.

Biological Activity and Signaling Pathways

Derivatives of indoline-2,3-dione are known to exhibit a broad range of biological activities, with many acting as inhibitors of protein kinases. Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[5] The indolin-2-one scaffold, present in these compounds, is a key structural feature for binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

The specific dibromo-substituted indoline-2,3-diones discussed in this guide may act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are involved in angiogenesis and cell proliferation. By blocking the ATP-binding site, these compounds can prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote tumor growth and survival.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Dibromoindolinedione This compound Dibromoindolinedione->RTK Inhibits ATP binding ATP ATP ATP->RTK Binds to DownstreamSignaling Downstream Signaling (e.g., Proliferation, Angiogenesis) P_Substrate->DownstreamSignaling

Caption: Potential mechanism of action for this compound as a kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 4,6-Dibromoindoline-2,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,6-Dibromoindoline-2,3-dione is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data for structurally similar halogenated and dione-containing compounds, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Hazard Data Summary

Hazard ClassificationAnticipated Effects
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Acute Inhalation Toxicity May cause respiratory tract irritation.

III. Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential for safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as "Halogenated Organic Waste."

  • This includes the pure compound, contaminated solutions, and any materials used for handling and cleanup (e.g., weighing paper, gloves, and spill absorbents).

  • Never mix halogenated waste with non-halogenated chemical waste.

Step 2: Waste Containment

  • Solid Waste:

    • Collect solid this compound waste and any contaminated disposable lab equipment in a designated, properly labeled, and sealable container for "Halogenated Solid Waste."

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste:

    • Collect any solutions containing this compound in a designated, leak-proof container for "Halogenated Liquid Waste."

    • The container should be clearly labeled with the chemical name and any known hazard symbols. Do not overfill the container.

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Toxic")

    • The accumulation start date

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

  • Provide the waste manifest or disposal request form with accurate information about the waste composition.

IV. Experimental Workflow for Disposal

The following diagram outlines the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste B->C D Is the waste solid or liquid? C->D E Collect in 'Halogenated Solid Waste' Container D->E Solid F Collect in 'Halogenated Liquid Waste' Container D->F Liquid G Securely Seal and Label Container E->G F->G H Store in Designated Secondary Containment Area G->H I Contact EHS for Pickup and Disposal H->I J End: Waste Disposed I->J

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4,6-Dibromoindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dibromoindoline-2,3-dione. The following procedures are based on best practices for handling structurally similar hazardous chemical compounds and are intended for use by trained professionals in a laboratory setting.

Immediate Safety and Handling Precautions

This compound, like other brominated organic compounds, should be handled with caution. These types of chemicals are typically irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.[1][2][3][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5] Double gloving is recommended.To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles or a face shield.[1][5]To protect against splashes and airborne particles that can cause severe eye damage.
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or situations with a high splash potential, a chemical-resistant apron is advised.[1][5]To minimize skin exposure.
Respiratory Protection All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[1]To prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling the compound, ensure that all required PPE is worn correctly. Prepare the workspace within a chemical fume hood by ensuring it is clean and uncluttered. All necessary equipment, such as glassware and spatulas, should be assembled inside the fume hood.

  • Weighing : To minimize the risk of inhaling dust particles, carefully weigh the desired amount of this compound in a tared container inside the fume hood.

  • Dissolving and Reaction : When dissolving the compound, add the solvent slowly to the solid to prevent splashing. All subsequent reaction steps should be performed within the fume hood.

  • Transferring : Use appropriate tools, such as a pipette or funnel, to prevent spills when transferring solutions.

  • Post-Handling : After handling is complete, decontaminate all equipment and the work area. Remove PPE in the correct order to avoid cross-contamination, removing gloves last. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation : It is crucial to segregate halogenated organic waste from all other waste streams.[5]

  • Containerization :

    • Solid Waste : Dispose of unused this compound and any contaminated solid materials (e.g., weigh paper, gloves, pipette tips) in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[5]

    • Liquid Waste : Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.

  • Storage : Store waste containers in a designated satellite accumulation area, segregated from incompatible wastes, with the lids securely closed.

  • Disposal : Follow your institution's Environmental Health and Safety (EHS) procedures for the final disposal of hazardous waste.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill : For small spills, and if you are trained to do so, contain the spill with an appropriate absorbent material. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.[6]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal don_ppe Don Appropriate PPE prep_hood Prepare Fume Hood don_ppe->prep_hood gather_materials Gather Materials prep_hood->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Workspace transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.